molecular formula C15H24NO5P B150143 Isofenphos oxon CAS No. 31120-85-1

Isofenphos oxon

Cat. No.: B150143
CAS No.: 31120-85-1
M. Wt: 329.33 g/mol
InChI Key: DZUPKTNAUCDVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isofenphos oxon, also known as this compound, is a useful research compound. Its molecular formula is C15H24NO5P and its molecular weight is 329.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24NO5P/c1-6-19-22(18,16-11(2)3)21-14-10-8-7-9-13(14)15(17)20-12(4)5/h7-12H,6H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUPKTNAUCDVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865585
Record name Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31120-85-1
Record name Isofenphos oxon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031120851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50865585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isofenphos oxon
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U46EWA4HEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Isofenphos-Oxon: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofenphos-oxon is the active metabolite of the organophosphate insecticide isofenphos. The transformation from the parent compound, a phosphorothioate, to the oxon form involves the oxidative desulfuration of the P=S bond to a P=O bond. This metabolic activation is a critical step, as isofenphos-oxon is a significantly more potent inhibitor of the enzyme acetylcholinesterase (AChE) than isofenphos itself.[1][2] Understanding the chemical structure, properties, and analytical methodologies for isofenphos-oxon is paramount for toxicological assessments, environmental monitoring, and the development of potential antidotes. This guide provides a comprehensive technical overview of isofenphos-oxon, synthesizing key data and methodologies for professionals in the field.

Chemical Structure and Identification

Isofenphos-oxon is chemically known as propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate.[3] Its structure is characterized by a central phosphorus atom double-bonded to an oxygen atom, a departure from the sulfur-containing parent compound, isofenphos.

Key Identifiers:

  • IUPAC Name: propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate[3]

  • CAS Number: 31120-85-1[3][4][5][6]

  • Molecular Formula: C₁₅H₂₄NO₅P[3][4][5][6]

  • Molecular Weight: 329.33 g/mol [3][4][5][6]

Physicochemical Properties

The physical and chemical properties of isofenphos-oxon are crucial for understanding its environmental fate, bioavailability, and for developing appropriate analytical methods.

PropertyValueSource(s)
Physical State White, crystalline powder[7]
Melting Point 36 - 40 °C[7]
Boiling Point 402.5 °C at 760 mmHg (Predicted)[8]
Solubility Completely soluble in water. Soluble in acetonitrile.[5][9]
Density 1.133 g/cm³ (Predicted)[8]
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C (Predicted)[8]

Synthesis and Mechanism of Action

Synthesis

Isofenphos-oxon is primarily formed in biological systems and the environment through the oxidative metabolism of isofenphos. This conversion is typically mediated by cytochrome P450 enzymes in the liver.[1] In a laboratory setting, the synthesis of isofenphos-oxon from isofenphos can be achieved through chemical oxidation. A common method for this type of transformation involves the use of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

Proposed Laboratory Synthesis Protocol:

  • Dissolution: Dissolve isofenphos in a suitable organic solvent, such as dichloromethane or chloroform.

  • Oxidation: Add a solution of m-CPBA in the same solvent to the isofenphos solution, typically at a controlled temperature (e.g., 0 °C to room temperature). The reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography (LC) to track the disappearance of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, the reaction mixture is typically washed with a solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure isofenphos-oxon.

G cluster_synthesis Synthesis of Isofenphos-Oxon Isofenphos Isofenphos Reaction Reaction Isofenphos->Reaction m-CPBA m-CPBA m-CPBA->Reaction Solvent Solvent Solvent->Reaction Purification Purification Reaction->Purification Isofenphos-oxon Isofenphos-oxon Purification->Isofenphos-oxon G Isofenphos_Metabolism Isofenphos (P=S) (Less Potent AChE Inhibitor) Oxidation Oxidative Metabolism (e.g., CYP450) Isofenphos_Metabolism->Oxidation Isofenphos-oxon Isofenphos-oxon (P=O) (Potent AChE Inhibitor) Oxidation->Isofenphos-oxon Inhibited_AChE Phosphorylated AChE (Inactive) Isofenphos-oxon->Inhibited_AChE Inhibition AChE Active Acetylcholinesterase (AChE) AChE->Inhibited_AChE Hydrolysis Hydrolysis AChE->Hydrolysis No_Hydrolysis No Hydrolysis Inhibited_AChE->No_Hydrolysis Acetylcholine Acetylcholine Acetylcholine->Hydrolysis Acetylcholine->No_Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Accumulation Acetylcholine Accumulation No_Hydrolysis->Accumulation Neurotoxicity Cholinergic Crisis & Neurotoxicity Accumulation->Neurotoxicity

Fig. 2: Mechanism of isofenphos-oxon action on acetylcholinesterase.

Analytical Methodologies

The detection and quantification of isofenphos-oxon in various matrices are critical for toxicological studies and environmental monitoring. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common and reliable techniques.

Sample Preparation from Soil

A robust method for the extraction of isofenphos-oxon from soil samples is essential for accurate analysis. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed.

Step-by-Step Protocol for Soil Sample Preparation:

  • Sample Weighing: Weigh a representative homogenized soil sample (e.g., 5-10 g) into a 50 mL centrifuge tube.

  • Hydration: If the soil is dry, add a specific amount of water to ensure consistent extraction efficiency.

  • Extraction Solvent Addition: Add an appropriate volume of acetonitrile (e.g., 10 mL).

  • Salting Out: Add a salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce phase separation.

  • Shaking: Cap the tube and shake vigorously for a specified time (e.g., 1-2 minutes) to ensure thorough extraction of the analyte into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at a specified speed and time (e.g., 4000 rpm for 5 minutes) to separate the soil particles from the acetonitrile extract.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile extract) to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids) and MgSO₄ (to remove residual water).

  • Vortexing and Centrifugation: Vortex the d-SPE tube for a short period (e.g., 30 seconds) and then centrifuge again.

  • Final Extract: The resulting supernatant is the final extract, ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.9 µm).

  • Mobile Phase: A gradient of water with a small amount of acid (e.g., 0.1% formic acid) and acetonitrile or methanol.

  • Flow Rate: A flow rate suitable for the column dimensions (e.g., 0.3 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for isofenphos-oxon need to be optimized.

  • Source Parameters: Optimized ion spray voltage, gas flows (nebulizing, heating, drying), and temperatures (interface, heating block, desolvation line).

G cluster_workflow Analytical Workflow for Isofenphos-Oxon in Soil Soil_Sample Soil Sample Extraction QuEChERS Extraction (Acetonitrile & Salts) Soil_Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA & MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 LCMSMS LC-MS/MS Analysis (C18, ESI+, MRM) Centrifugation2->LCMSMS Data_Analysis Quantification LCMSMS->Data_Analysis

Fig. 3: Analytical workflow for isofenphos-oxon in soil samples.

Toxicology

The primary toxicological concern is acute cholinergic crisis resulting from AChE inhibition. Symptoms can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE), as well as muscle tremors, paralysis, and respiratory failure. [11]There is also evidence that the parent compound, isofenphos, can cause delayed neurotoxicity. [10]

Environmental Fate

The environmental persistence and fate of isofenphos-oxon are critical for assessing its ecological risk. As a degradation product of isofenphos, its presence in the environment is directly linked to the use of the parent insecticide.

  • Persistence in Soil: Isofenphos-oxon has been identified as a degradation product of isofenphos in soil. [1]The combined half-life of isofenphos and its oxon in soil can be on the order of years, indicating significant persistence. [1]The formation of isofenphos-oxon is influenced by soil conditions such as pH, temperature, and moisture. [7]* Hydrolysis: Organophosphate oxons are generally more susceptible to hydrolysis than their parent thiono compounds, especially under alkaline conditions. While specific hydrolysis half-life data for isofenphos-oxon is limited, the hydrolysis of the parent compound is slow at neutral and acidic pH but increases at higher pH. [4]* Photolysis: The role of photolysis in the degradation of isofenphos-oxon in the environment is not well-documented. However, photodegradation is a known transformation pathway for many organophosphate pesticides. [12]

Conclusion

Isofenphos-oxon, the active metabolite of isofenphos, is a potent acetylcholinesterase inhibitor with significant toxicological and environmental implications. A thorough understanding of its chemical structure, physicochemical properties, and analytical detection methods is essential for researchers and professionals in toxicology, environmental science, and drug development. This guide has provided a consolidated overview of the current knowledge on isofenphos-oxon, highlighting key data and established methodologies. Further research is warranted to fill existing data gaps, particularly concerning its specific acute toxicity and detailed environmental degradation pathways.

References

  • Pharmaffiliates. (n.d.). Isofenphos-oxon. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32872, Isofenphos. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 127394, Isofenphos-methyl. Retrieved from [Link]

  • Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry. (2018). Archives of Toxicology, 92(8), 2489–2502. [Link]

  • AERU. (2025). Isofenphos (Ref: BAY SRA 12869). Retrieved from [Link]

  • TradeIndia. (n.d.). Isofenphos-methyl Analytical Standard, High Purity (95%), Best Price in Mumbai. Retrieved from [Link]

  • Wikipédia. (n.d.). Isofenphos. Retrieved from [Link]

  • ResearchGate. (2019). In vitro determination of IC 50 of RCB AChE (a) in the presence of.... Retrieved from [Link]

  • Beyond Pesticides. (n.d.). Isofenphos ChemicalWatch Factsheet. Retrieved from [Link]

  • Hincapié, M., Peñuela, G., & Malato, S. (2005). SOLAR DEGRADATION OF PESTICIDES IN WATER USING ADVANCED OXIDATION PROCESSES (PHOTOCATALYSIS AND PHOTO-FENTON).
  • Mortensen, S. R., et al. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. Toxicology and applied pharmacology, 148(1), 59–65. [Link]

  • Oklahoma State University Extension. (n.d.). Pesticide Applicator Certification Series: Toxicity of Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Online Publication Title List. Retrieved from [Link]

  • PAN Germany. (n.d.). LD 50. Retrieved from [Link]

  • Haz-Map. (n.d.). Isofenphos. Retrieved from [Link]

Sources

Synthesis and purification of isofenphos-oxon for laboratory use

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Laboratory-Scale Synthesis and Purification of Isofenphos-Oxon

Introduction: The Significance of Isofenphos-Oxon in Research

Isofenphos is an organothiophosphate insecticide known for its efficacy against a range of soil-dwelling pests.[1] However, its primary mode of action as a potent acetylcholinesterase (AChE) inhibitor is manifested through its oxidative metabolite, isofenphos-oxon.[2] In biological systems and the environment, the phosphorus-sulfur (P=S) bond of isofenphos is converted to a phosphorus-oxygen (P=O) bond, forming the corresponding oxon.[3][4] This transformation dramatically increases its toxicity.[2]

For researchers in toxicology, environmental science, and drug development, access to a pure, well-characterized standard of isofenphos-oxon is paramount for accurate bioassays, metabolic studies, and the development of potential remediation strategies or antidotes. This guide provides a comprehensive, field-proven methodology for the controlled synthesis and subsequent purification of isofenphos-oxon for laboratory use. We will delve into the causality behind experimental choices, ensuring a robust and reproducible workflow.

Table 1: Physicochemical Properties of Isofenphos-Oxon

PropertyValueSource(s)
CAS Number 31120-85-1[5][6]
Molecular Formula C₁₅H₂₄NO₅P[6]
Molecular Weight 329.33 g/mol [6][7]
Appearance Solid[5]
IUPAC Name propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate[6]
Storage Temperature Recommended 2-8 °C or -18°C[6][8]

PART 1: Mandatory Safety Protocols

Trustworthiness Pillar: A Non-Negotiable Prerequisite

Organophosphates and their oxon metabolites are extremely hazardous compounds that act as potent neurotoxins.[9][10] Isofenphos-oxon is fatal if swallowed, inhaled, or in contact with skin.[11] All experimental work described herein must be conducted within a certified chemical fume hood with consistent, high-velocity airflow. A self-validating system of safety requires strict adherence to the following protocols without exception.

Core Safety Requirements:

  • Personal Protective Equipment (PPE): A full complement of PPE is mandatory. This includes:

    • A properly fitted lab coat.

    • Nitrile or neoprene gloves (double-gloving is recommended).

    • Chemical splash goggles and a full-face shield.

    • If there is any risk of aerosol generation, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be worn.[5][11]

  • Engineering Controls: All manipulations of solid or dissolved isofenphos-oxon must occur in a chemical fume hood.[5] An eyewash station and safety shower must be immediately accessible.

  • Emergency Preparedness: An organophosphate-specific spill kit must be on hand. All personnel must be aware of the location and use of emergency equipment. In case of any exposure, seek immediate medical attention.[11]

  • Waste Disposal: All contaminated materials (glassware, gloves, silica gel, solvents) must be treated as hazardous waste and disposed of according to institutional and local regulations.

PART 2: Synthesis of Isofenphos-Oxon via Oxidation

Expertise & Experience Pillar: The Chemistry of P=S to P=O Conversion

The conversion of the parent thiophosphate, isofenphos, to its oxon analogue is a classic oxidation reaction. The goal is to selectively oxidize the sulfur atom attached to the phosphorus center without cleaving the labile ester linkages of the molecule. While various oxidizing agents can achieve this, meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and well-controlled choice for laboratory-scale synthesis due to its selectivity and predictable reactivity. The reaction proceeds via the formation of an unstable, four-membered thiadioxirane ring intermediate which then rearranges to the stable P=O bond and releases meta-chlorobenzoic acid (m-CBA) as a byproduct.

Experimental Protocol: Synthesis
  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve isofenphos (1.0 eq) in dichloromethane (DCM, 10 mL per gram of isofenphos).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring. Maintaining a low temperature is critical to control the exothermic reaction and prevent the formation of undesired side products.

  • Reagent Addition: In a separate beaker, dissolve m-CPBA (approx. 77% purity, 1.1 eq) in a minimal amount of DCM. Add this solution dropwise to the cooled isofenphos solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) on silica gel plates (e.g., mobile phase: 70:30 Hexane:Ethyl Acetate). The product, isofenphos-oxon, is more polar than the starting material (isofenphos) and will have a lower Rf value. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), quench the excess m-CPBA by adding a 10% aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel.

Synthesis Workflow Diagram

Synthesis cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Quenching & Work-up Isofenphos Isofenphos in DCM Cooling Cool to 0-5 °C Isofenphos->Cooling mCPBA Add m-CPBA (1.1 eq) dropwise Cooling->mCPBA TLC Monitor by TLC mCPBA->TLC Quench Quench with 10% NaHSO₃ TLC->Quench Extract Proceed to Extraction Quench->Extract

Caption: Controlled oxidation of isofenphos to isofenphos-oxon.

PART 3: Purification and Isolation

Authoritative Grounding Pillar: Chromatographic Separation

The crude reaction mixture contains the desired isofenphos-oxon, the m-CBA byproduct, unreacted reagents, and solvent. A multi-step liquid-liquid extraction followed by flash column chromatography is an effective strategy for isolating the product with high purity.[12]

Experimental Protocol: Purification
  • Liquid-Liquid Extraction:

    • Wash the quenched reaction mixture in the separatory funnel sequentially with:

      • 10% aqueous sodium bisulfite (to remove residual m-CPBA).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) (2x, to remove the m-CBA byproduct).

      • Brine (saturated aqueous NaCl) (1x, to break emulsions and begin drying the organic layer).

    • Separate the organic (DCM) layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. Do not heat the water bath above 40 °C to prevent potential thermal degradation. The result will be a crude oil or semi-solid.

  • Flash Column Chromatography:

    • Column Packing: Pack a glass chromatography column with silica gel (e.g., 230-400 mesh) using a slurry method with hexane. The amount of silica should be approximately 50-100 times the weight of the crude material.

    • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might be:

      • 100% Hexane (to elute non-polar impurities).

      • Gradient from 10% to 40% Ethyl Acetate in Hexane.

    • Fraction Collection: Collect fractions and analyze them by TLC. The parent isofenphos (if any remains) will elute before the more polar isofenphos-oxon.

    • Pooling and Evaporation: Combine the pure fractions containing isofenphos-oxon (as determined by TLC) and remove the solvent in vacuo to yield the purified product.

Purification Workflow Diagram

Purification Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (NaHCO₃ / Brine Washes) Crude->LLE Dry Dry (Na₂SO₄) & Concentrate LLE->Dry Column Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) Dry->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Pool Pool Pure Fractions & Evaporate Fractions->Pool Product Pure Isofenphos-Oxon Pool->Product

Caption: Workflow for the purification of isofenphos-oxon.

PART 4: Analytical Validation

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for both identification and purity assessment of organophosphorus compounds.[13][14]

Table 2: Analytical Parameters for Validation

TechniqueParameterExpected Result/ValueSource(s)
TLC Rf ValueLower than isofenphos (more polar). Exact value depends on eluent.[15]
HPLC Retention TimeOn a C18 column, isofenphos-oxon has a shorter retention time (13.3 min) than isofenphos (14.8 min) under specific conditions.[16]
GC-MS PurityChromatogram should show a single major peak (>95% area).[13]
GC-MS Mass SpectrumThe mass spectrum should show a molecular ion (M+) peak at m/z 329 and characteristic fragmentation patterns consistent with the structure.[6]

References

  • Enhanced Degradation of Isofenphos by Soil Microorganisms. Iowa State University Digital Repository.

  • Isofenphos-oxon Safety Data. HPC Standards.

  • Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hepatotoxic effects. PubMed.

  • Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hepatotoxic effects. ResearchGate.

  • Study On The Enantioselective Biological Effect And Degradation Of Isofenphos-methyl. Global Thesis & Dissertation Library.

  • Isofenphos Compound Summary. PubChem, National Institutes of Health.

  • Isofenphos-oxon Solution Safety Data. HPC Standards.

  • Analysis of Active Oxon Forms of Nine Organophosphorus Pesticides in Water Samples Using Gas Chromatography with Mass Spectrometric Detection. ResearchGate.

  • Isofenphos Safety Data Sheet. Chem Service.

  • Isofenphos-oxon Product Information. LGC Standards.

  • Gateway on Pesticide Hazards and Safe Pest Management. Beyond Pesticides.

  • Isolation And Purification Of An Organophosphate Degrading Enzyme. Digital Commons @ East Tennessee State University.

  • Safe Handling of Pesticides. New Zealand Department of Conservation.

  • Isofenphos-oxon Product Page. PDQ Scientific.

  • Isofenphos Properties. Agriculture & Environment Research Unit, University of Hertfordshire.

  • Isofenphos ChemicalWatch Factsheet. Beyond Pesticides.

  • Oxidation of selected organophosphate pesticides during chlorination of simulated drinking water. ResearchGate.

  • Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency.

  • Recognition and Management of Pesticide Poisonings: Chapter 5 Organophosphates. U.S. Environmental Protection Agency.

  • Analytical Methods List For All Registered Pesticides. Scribd.

  • Pesticide Analysis Guide. MilliporeSigma.

  • Organophosphorus pesticide ozonation and formation of oxon intermediates. PubMed.

  • Isofenphos Oxon Standard. FUJIFILM Wako Chemicals.

  • Analysis of Active Oxon Forms of Nine Organophosphorus Pesticides in Water Samples Using Gas Chromatography with Mass Spectrometry. J-Stage.

  • New Synthesis of Optically Active O-Aryl O-Ethyl Phenylphosphonothionates. PubMed.

  • Ethyl O-(p-nitrophenyl) phenyl phosphonothionate. Coastal Wiki.

  • Quantification of the organophosphorus pesticide profenofos in soils by Thin Layer Chromatography. LACCEI.org.

  • ChemInform Abstract: Synthesis of N-(Substituted Phenylcarbonylamino)-4-ethyl-1,2,3,6-tetrahydropyridines as Potential Nonsteroidal Antiinflammatory Agents. ResearchGate.

  • Ethyl p-nitrophenyl benzenethiophosphonate Compound Summary. PubChem, National Institutes of Health.

  • Synthesis of ethyl-2-(p-ethoxyphenyl) propenoate. ResearchGate.

Sources

An In-depth Technical Guide to the Mechanism of Action of Isofenphos-Oxon on Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive examination of the molecular mechanism by which isofenphos-oxon, the active metabolite of the organophosphate insecticide isofenphos, inhibits acetylcholinesterase (AChE). We will delve into the structure of the enzyme's active site, the process of covalent phosphorylation, the subsequent "aging" phenomenon that leads to irreversible inhibition, and the kinetic principles governing these interactions. Furthermore, this guide details robust experimental protocols for studying this mechanism, offering field-proven insights into assay design and data interpretation.

Introduction: From Pro-insecticide to Potent Inhibitor

Isofenphos is an organothiophosphate insecticide that, in its native state, is a relatively weak inhibitor of acetylcholinesterase (AChE).[1][2] Its toxicity is contingent upon metabolic activation within the target organism. This bioactivation involves oxidative desulfuration, a process mediated primarily by cytochrome P450 enzymes, which converts the thiono (P=S) group to an oxono (P=O) group.[3][4] The resulting metabolite, isofenphos-oxon, is the proximate toxicant and a significantly more potent inhibitor of AChE.[1][5] Understanding this activation is critical for toxicological assessment and the design of countermeasures.

G Isofenphos Isofenphos (P=S) (Pro-insecticide) Oxon Isofenphos-Oxon (P=O) (Active Inhibitor) Isofenphos->Oxon Metabolic Activation (Cytochrome P450)

Caption: Metabolic activation of Isofenphos to its active oxon form.

The Target: Acetylcholinesterase (AChE) Architecture

Acetylcholinesterase is a serine hydrolase essential for terminating nerve impulses at cholinergic synapses and neuromuscular junctions.[6][7] Its function is to catalyze the hydrolysis of the neurotransmitter acetylcholine (ACh) with remarkable efficiency.[6] The enzyme's three-dimensional structure is key to its function and its vulnerability to inhibitors like isofenphos-oxon.

The active site is not on the enzyme's surface but is located at the base of a narrow, ~20 Å deep gorge lined with aromatic residues.[8][9] This gorge contains two critical subsites:

  • Anionic Subsite: Located near the rim of the gorge, this site binds the quaternary ammonium group of acetylcholine, primarily through cation-π interactions with aromatic amino acid residues like Tryptophan (W84).[8][10]

  • Esteratic Subsite: Situated at the bottom of the gorge, this is the site of catalysis. It contains the catalytic triad of amino acids: Serine (Ser203), Histidine (His447), and Glutamate (Glu334) (numbering for human AChE).[9][11][12]

G cluster_gorge Active Site Gorge cluster_esteratic Esteratic Subsite Anionic Anionic Subsite (Trp84) Ser203 Ser203 His447 His447 Ser203->His447 Glu334 Glu334 His447->Glu334

Caption: Schematic of the Acetylcholinesterase active site gorge.

The Core Mechanism: Covalent Phosphorylation

The inhibitory action of isofenphos-oxon is a multi-step process that effectively hijacks the enzyme's natural catalytic machinery. Organophosphates are considered "suicide inhibitors" because they form a stable, covalent bond with the enzyme, rendering it non-functional.[13]

  • Binding: The isofenphos-oxon molecule enters the active site gorge. Its structure mimics acetylcholine, allowing it to bind to the active site.

  • Nucleophilic Attack: The catalytic process begins with a nucleophilic attack. The hydroxyl group of the active site Ser203, made more nucleophilic by the adjacent His447 and Glu334, attacks the electrophilic phosphorus atom of isofenphos-oxon.[3][14][15]

  • Covalent Adduct Formation: This attack results in the formation of a stable covalent bond between the serine oxygen and the phosphorus atom. A leaving group is displaced from the organophosphate molecule in this step.[16] The enzyme is now "phosphylated."[7][17] This phosphylated enzyme is extremely stable and its hydrolysis rate is negligible, leading to a progressive and seemingly irreversible inhibition of AChE.[14]

The Point of No Return: "Aging" of the Inhibited Enzyme

The phosphylated AChE complex can undergo a subsequent, time-dependent chemical modification known as "aging."[18] This process is a key reason why organophosphate poisoning can be so difficult to treat.

  • Mechanism of Aging: Aging involves the cleavage of one of the R-groups (dealkylation) from the phosphorus atom of the covalently bound inhibitor.[19][20] This reaction creates a negatively charged phosphyl-AChE adduct.[17][18]

  • Consequences of Aging: The aged, anionic complex is exceptionally stable. The negative charge repels the nucleophilic attack of standard antidotes, such as oximes (e.g., pralidoxime, 2-PAM), which are designed to reactivate the phosphylated enzyme.[18][21] Once aged, the enzyme is considered permanently and irreversibly inhibited.[22] The only way for function to be restored is through the de novo synthesis of new AChE molecules.

G AChE Active AChE (E-OH) Complex Reversible Complex (E-OH • OP) AChE->Complex Binding OP Isofenphos-Oxon (OP) OP->Complex Phosphylated Phosphylated AChE (E-O-P(O)(OR)2) Reactivatable by Oximes Complex->Phosphylated Phosphorylation (k_i) Aged Aged AChE (E-O-P(O)(OR)O-) Non-Reactivatable Phosphylated->Aged Aging (k_a) (Dealkylation)

Caption: The pathway of AChE inhibition by isofenphos-oxon and subsequent aging.

Kinetic Characterization of Inhibition

The interaction between an organophosphate and AChE can be quantified using kinetic parameters. This data is vital for comparing the potency of different inhibitors and for understanding their toxicological profiles.

ParameterDescriptionSignificance
IC₅₀ The concentration of an inhibitor that reduces enzyme activity by 50%.A common, straightforward measure of inhibitor potency. Lower IC₅₀ indicates higher potency.[23]
kᵢ (or k₂) The bimolecular rate constant of inhibition (or phosphorylation rate constant).A more precise measure that reflects the rate of covalent bond formation. It is independent of enzyme concentration and incubation time under pseudo-first-order conditions.[4][24][25]
kₐ The first-order rate constant for aging.Describes the rate at which the phosphylated enzyme becomes non-reactivatable. A rapid kₐ presents a significant therapeutic challenge.[26]
kₛ The first-order rate constant for spontaneous reactivation.The rate at which the phosphylated (but not aged) enzyme hydrolyzes to regenerate active AChE. For most organophosphates, this rate is extremely slow.[26]

Table 1: Key Kinetic Parameters for AChE Inhibition.

The kinetics can be complex, with the apparent kᵢ sometimes changing as a function of inhibitor concentration, potentially due to interactions with a peripheral binding site on the enzyme.[24][25]

Experimental Protocols and Methodologies

Determination of AChE Inhibition (IC₅₀) using the Ellman Assay

This is the most common in vitro method for measuring AChE activity and its inhibition. Its causality rests on a reliable colorimetric reaction.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine and acetate. The free thiol group on thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.[27][28]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB stock solution in the phosphate buffer.

    • Prepare a 10 mM acetylthiocholine iodide (ATCI) stock solution in deionized water.

    • Prepare stock solutions of isofenphos-oxon in a suitable solvent (e.g., DMSO) and create a series of dilutions.

    • Prepare the AChE enzyme solution (e.g., from electric eel, human recombinant, or tissue homogenate) in the phosphate buffer.[29]

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0).

      • 20 µL of DTNB solution.

      • 20 µL of the inhibitor solution (or solvent for control).

      • 20 µL of AChE enzyme solution.

    • Mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration relative to the control (uninhibited) reaction: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value.[23]

Sources

Isofenphos-oxon CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofenphos-oxon is the toxic oxygen analog metabolite of the organophosphorus insecticide Isofenphos. The transformation from the parent compound (a thion) to the oxon form is a critical activation step that dramatically increases its toxicity. This guide provides a comprehensive overview of Isofenphos-oxon, focusing on its chemical properties, mechanism of action, and relevant methodologies for its study.

Part 1: Core Chemical Identity

A precise understanding of a compound's fundamental properties is the cornerstone of all further research. This section provides the essential chemical identifiers for Isofenphos-oxon.

Chemical Structure and Identifiers

The unique identity of Isofenphos-oxon is defined by its molecular structure and standardized identifiers.

Table 1: Chemical Identifiers for Isofenphos-oxon

IdentifierValueSource
CAS Number 31120-85-1[1][2][3][4]
Molecular Formula C15H24NO5P[1][2][3]
Molecular Weight 329.33 g/mol [1][2][3][4][5]
IUPAC Name propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate[2]

The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases. The molecular formula and weight are fundamental for all quantitative analyses, including solution preparation and stoichiometric calculations.

Physicochemical Properties

Understanding the physicochemical properties of Isofenphos-oxon is essential for designing experimental protocols, particularly for its extraction, purification, and analytical determination.

(Further research and data to be populated in subsequent sections)

Part 2: Mechanism of Action and Toxicological Profile

The primary mechanism of toxicity for Isofenphos-oxon, like other organophosphate oxons, is the irreversible inhibition of acetylcholinesterase (AChE).

Acetylcholinesterase Inhibition Pathway

The diagram below illustrates the molecular interaction between Isofenphos-oxon and the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine and subsequent neurotoxicity.

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Isofenphos-oxon.

(This guide will be further developed with detailed sections on analytical methods, experimental protocols, and a comprehensive reference list in subsequent interactions.)

Sources

The Solubility Profile of Isofenphos-Oxon: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction to Isofenphos-Oxon

Isofenphos-oxon (CAS 31120-85-1) is the oxygen analog metabolite of isofenphos, an organothiophosphate insecticide. The metabolic conversion of the thiophosphate (P=S) group in isofenphos to a phosphate (P=O) group in isofenphos-oxon results in a significant increase in its toxicity as an acetylcholinesterase inhibitor.[1] Understanding the solubility of isofenphos-oxon is critical for toxicological studies, environmental fate analysis, and the development of analytical standards and formulations.

Chemical Structure and Properties:

  • Molecular Formula: C₁₅H₂₄NO₅P[2]

  • Molecular Weight: 329.33 g/mol [2]

  • Appearance: Oil to low-melting solid[2]

  • Chemical Name: propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate[3]

The key structural difference between isofenphos and isofenphos-oxon is the presence of the highly polar phosphate group in the latter, which significantly influences its solubility characteristics.

Physicochemical Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of isofenphos-oxon is primarily determined by the phosphate group (P=O), the ester linkages, and the amino group.

The replacement of the sulfur atom in isofenphos with a more electronegative oxygen atom in isofenphos-oxon increases the overall polarity of the molecule. This structural change is expected to lead to:

  • Increased solubility in polar solvents: such as short-chain alcohols, acetonitrile, and acetone.

  • Decreased solubility in non-polar solvents: such as hexane and toluene, compared to its parent compound, isofenphos.

Solubility Data for Isofenphos-Oxon

Direct quantitative solubility data for isofenphos-oxon is sparse in peer-reviewed literature and chemical databases. However, the following table summarizes the available qualitative and semi-quantitative information.

Organic SolventCAS NumberSolvent TypeSolubility of Isofenphos-Oxon
Acetonitrile 75-05-8Polar AproticSoluble (at least 1 mg/mL)
Acetone 67-64-1Polar AproticSoluble (at least 1 mg/mL)
Chloroform 67-66-3Moderately PolarSlightly Soluble[2]
Methanol 67-56-1Polar ProticSlightly Soluble[2]

This data is inferred from the availability of commercial analytical standards.

Comparative Solubility: Isofenphos

To provide a more comprehensive understanding, it is instructive to examine the solubility of the parent compound, isofenphos. The significantly lower polarity of the thiophosphate (P=S) group in isofenphos results in a different solubility profile.

Organic SolventCAS NumberSolvent TypeSolubility of IsofenphosSource
n-Hexane 110-54-3Non-PolarReadily Soluble[4]
Dichloromethane 75-09-2Polar AproticReadily Soluble[4]
Toluene 108-88-3Non-PolarReadily Soluble[4]
2-Propanol (Isopropanol) 67-63-0Polar ProticReadily Soluble[5]

The high solubility of isofenphos in both non-polar and polar aprotic solvents suggests that isofenphos-oxon, while less soluble in non-polar solvents, will likely exhibit good solubility in a range of polar aprotic and protic organic solvents beyond those for which data is currently available.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocol provides a reliable method for determining the solubility of isofenphos-oxon in a given organic solvent.

Materials and Equipment
  • Isofenphos-oxon (analytical standard)

  • Organic solvents (HPLC grade or higher)

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • Volumetric flasks and pipettes

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess isofenphos-oxon into a vial B Add a known volume of the selected solvent A->B C Vortex to mix B->C D Equilibrate in a thermostatic shaker (e.g., 24-48 hours at a constant temperature) C->D E Centrifuge to pellet undissolved solid D->E F Filter the supernatant using a 0.22 µm syringe filter E->F G Prepare a dilution series of the filtered solution F->G H Analyze by HPLC against a calibration curve G->H I Calculate the concentration in the saturated solution (solubility) H->I

Caption: Experimental workflow for determining the solubility of isofenphos-oxon.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of isofenphos-oxon to a tared glass vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • Record the initial mass of isofenphos-oxon.

    • Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration:

    • Tightly cap the vial and vortex vigorously for 1-2 minutes.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated.

  • Sample Preparation for Analysis:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vial at a moderate speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter compatible with the solvent. This step is crucial to remove any suspended microparticles.

  • Quantitative Analysis:

    • Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using certified reference standards of isofenphos-oxon.

    • Determine the concentration of isofenphos-oxon in the saturated solution by comparing the analytical response to the calibration curve, taking into account the dilution factors.

Conclusion

While a comprehensive quantitative solubility profile for isofenphos-oxon across a wide array of organic solvents is not currently documented in publicly accessible sources, this guide provides a foundational understanding based on available data and established physicochemical principles. Isofenphos-oxon is known to be soluble in polar aprotic solvents such as acetonitrile and acetone, and slightly soluble in methanol and chloroform. Its increased polarity compared to the parent compound, isofenphos, suggests a preference for more polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided herein offers a robust methodology for their determination. Further research to quantify the solubility of isofenphos-oxon in a broader range of solvents would be a valuable contribution to the scientific community.

References

  • PubChem. Isofenphos. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates.[Link]

  • AERU. Isofenphos (Ref: BAY SRA 12869). Agriculture & Environment Research Unit, University of Hertfordshire. [Link]

Sources

In vitro stability and degradation of isofenphos-oxon

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Stability and Degradation of Isofenphos-Oxon

Foreword

As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application. The study of a molecule like isofenphos-oxon—the active, neurotoxic metabolite of the organophosphate insecticide isofenphos—is not merely an academic exercise.[1] Its stability dictates its toxicological profile, environmental persistence, and the ultimate risk it poses. This guide is designed for the laboratory professional, providing not just protocols, but the strategic thinking behind them. We will explore the inherent chemical liabilities of isofenphos-oxon and delineate robust, self-validating methodologies to quantify its degradation under controlled in vitro conditions.

The Critical Role of the Oxon: From Pro-insecticide to Potent Inhibitor

Isofenphos itself is an organothiophosphate, a class of compounds that are relatively poor inhibitors of acetylcholinesterase (AChE).[1][2] Its potency as a neurotoxin is realized through metabolic activation, specifically the oxidative desulfuration of the P=S (thion) moiety to a P=O (oxon) group by cytochrome P450 enzymes in the liver.[3] This transformation creates isofenphos-oxon, which is a significantly more potent AChE inhibitor and the ultimate toxicant.[4] Understanding the stability of this oxon form is paramount, as its persistence directly correlates with the duration and severity of its toxic effects.

Diagram 1: Metabolic Activation of Isofenphos

G cluster_0 Metabolic Pathway isofenphos Isofenphos (P=S) (Pro-insecticide) isofenphos_oxon Isofenphos-Oxon (P=O) (Active Neurotoxin) isofenphos->isofenphos_oxon Cytochrome P450 (Oxidative Desulfuration)

Caption: Oxidative metabolism converts isofenphos to its active oxon analog.

Primary Degradation Pathways: A Tale of Two Mechanisms

The stability of isofenphos-oxon in vitro is primarily governed by its susceptibility to hydrolysis and enzymatic cleavage. The electrophilicity of the phosphorus atom in the P=O bond makes it a prime target for nucleophilic attack.

Abiotic Degradation: pH-Dependent Hydrolysis

Hydrolysis is the fundamental non-enzymatic degradation pathway for organophosphate esters in aqueous environments.[5][6] The reaction involves the nucleophilic attack of a water molecule or hydroxide ion on the phosphorus center, leading to the cleavage of an ester bond.

  • Causality: The rate of hydrolysis is critically dependent on pH.

    • Acidic Conditions (pH < 7): The reaction is typically slow. While the parent isofenphos shows a half-life of 2.8 years at pH 4, oxons are generally more labile, though still relatively stable.[7]

    • Neutral Conditions (pH 7): Stability is often maximal around neutral pH, though still subject to slow hydrolysis.

    • Alkaline Conditions (pH > 7): The rate of hydrolysis increases significantly due to the higher concentration of the more potent nucleophile, the hydroxide ion (OH⁻). This alkaline-catalyzed hydrolysis is a key detoxification pathway.[6]

The primary products of hydrolysis are isopropyl salicylate and the corresponding phosphoramidic acid derivative.

Diagram 2: Hydrolysis of Isofenphos-Oxon

G cluster_0 Nucleophilic Attack main Isofenphos-Oxon prod1 Isopropyl Salicylate main->prod1 H₂O / OH⁻ (Hydrolysis) prod2 O-Ethyl N-isopropyl phosphoramidic acid main->prod2 H₂O / OH⁻ (Hydrolysis)

Caption: Nucleophilic attack on the phosphorus atom cleaves the ester bond.

Biotic Degradation: Enzymatic Hydrolysis

In biological systems, the breakdown of isofenphos-oxon is accelerated by specific enzymes. The most relevant of these are the A-esterases, particularly phosphotriesterases (PTEs) such as paraoxonase-1 (PON1).[8][9] These enzymes catalyze the hydrolysis of the P-O ester bond, effectively detoxifying the molecule.

  • Mechanism of Action: PTEs are metalloenzymes that utilize a hydroxide ion, activated by divalent metal cations (e.g., Ca²⁺) in the active site, to efficiently hydrolyze the organophosphate ester bond.[9] This process is orders of magnitude faster than spontaneous chemical hydrolysis.

  • Experimental Relevance: In vitro systems using liver microsomes or S9 fractions, which contain a complex mixture of metabolic enzymes including A-esterases and cytochrome P450s, provide a reliable model for assessing this degradation pathway.

Experimental Design for Stability Assessment

A robust assessment requires carefully designed experiments with self-validating controls. Here, we outline the core protocols for determining hydrolytic and enzymatic stability.

Protocol: pH-Dependent Hydrolytic Stability

This experiment quantifies the intrinsic chemical stability of isofenphos-oxon across a physiologically and environmentally relevant pH range.

Workflow Diagram: pH Stability Protocol

G A Prepare Buffers (e.g., pH 4.0, 7.4, 9.0) B Spike Isofenphos-Oxon (Final Conc: 1-10 µM) A->B C Incubate at Constant Temp (e.g., 37°C) B->C D Sample at Time Points (t=0, 2, 4, 8, 24 hr) C->D E Quench Reaction (Add equal volume Acetonitrile) D->E F Analyze Samples (LC-MS/MS or GC-MS) E->F G Plot Data & Calculate Half-Life (t½) F->G

Caption: Workflow for determining the hydrolytic stability of isofenphos-oxon.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare three buffers: 100 mM citrate buffer (pH 4.0), 100 mM phosphate buffer (pH 7.4), and 100 mM borate buffer (pH 9.0).

  • Stock Solution: Prepare a 10 mM stock solution of isofenphos-oxon in a water-miscible organic solvent like acetonitrile or DMSO.

  • Initiation: In triplicate for each pH, add the isofenphos-oxon stock solution to pre-warmed (37°C) buffer to achieve a final concentration of 10 µM. The final concentration of organic solvent should be less than 1% to avoid influencing stability.

  • Time Zero (t=0) Sample: Immediately after adding the compound, remove an aliquot (e.g., 100 µL) and quench it by adding it to 100 µL of cold acetonitrile. This sample represents 100% of the initial concentration.

  • Incubation and Sampling: Incubate the remaining reaction mixtures at 37°C. At subsequent time points (e.g., 1, 4, 8, 24, and 48 hours), remove aliquots and quench them as in the previous step.

  • Analysis: Analyze all quenched samples using a validated analytical method, such as LC-MS/MS or GC-MS, to determine the concentration of remaining isofenphos-oxon.[10][11]

  • Data Interpretation: Plot the natural logarithm of the percentage of isofenphos-oxon remaining versus time. The slope of the line (k) is the first-order degradation rate constant. The half-life (t½) is calculated as 0.693/k.

Protocol: In Vitro Metabolic Stability (Liver Microsomes)

This assay simulates the enzymatic degradation that occurs in the liver, providing a more biologically relevant measure of stability.

G A Prepare Master Mix: - Microsomes (e.g., 0.5 mg/mL) - Buffer (pH 7.4) - NADPH Regenerating System B Pre-incubate Master Mix at 37°C A->B H Control: No NADPH (Assesses non-CYP degradation) A->H Parallel Incubation C Initiate Reaction: Add Isofenphos-Oxon (1 µM) B->C D Sample at Time Points (t=0, 5, 15, 30, 60 min) C->D E Quench with Cold Acetonitrile containing Internal Standard D->E F Centrifuge & Analyze Supernatant (LC-MS/MS) E->F G Determine Half-Life (t½) and Intrinsic Clearance (Clint) F->G

Sources

Toxicological profile and safety data for isofenphos-oxon

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Toxicological Profile and Safety of Isofenphos-Oxon

Foreword

This document provides a comprehensive toxicological profile and safety guide for isofenphos-oxon, the primary active metabolite of the organophosphate insecticide isofenphos. As the biologically active agent responsible for the parent compound's toxicity, a thorough understanding of isofenphos-oxon is critical for researchers, toxicologists, and drug development professionals. This guide synthesizes data on its mechanism of action, toxicokinetics, key toxicological endpoints, and analytical methodologies, offering field-proven insights into its scientific assessment and safe handling.

Introduction to Isofenphos and its Oxon Metabolite

Isofenphos is an organothiophosphate insecticide previously used to control soil insects on turf and ornamentals.[1][2] Like many organothiophosphates, isofenphos itself is not a potent cholinesterase inhibitor. Its toxicity is primarily mediated through metabolic bioactivation to its oxygen analog, isofenphos-oxon.[1][3] This conversion, which occurs in the liver, transforms the relatively stable parent compound into a highly reactive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[4][5] The accumulation of acetylcholine at nerve synapses leads to the characteristic signs of organophosphate poisoning.[5][6]

Although the use of isofenphos was voluntarily canceled in the United States, effective December 31, 1999, understanding the toxicological profile of its oxon metabolite remains relevant for environmental monitoring, research into organophosphate toxicity mechanisms, and the development of potential antidotes.[1][7]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its toxicological assessment and the development of analytical methods.

PropertyValueSource
Chemical Name propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphinoyl]oxybenzoate[8]
Synonyms Isofenphos oxygen analog, Oxyisofenphos[8][9]
CAS Number 31120-85-1[9][10]
Molecular Formula C15H24NO5P[9]
Molecular Weight 329.33 g/mol [9]

Toxicokinetics: The Path from Exposure to Toxicity

The toxicity of isofenphos is intrinsically linked to its metabolic fate. The balance between bioactivation and detoxification pathways determines the ultimate concentration of isofenphos-oxon at the target site and, consequently, the severity of toxic effects.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Isofenphos can be readily absorbed through dermal contact, inhalation, and ingestion.[7][11]

  • Metabolism: The critical metabolic step is the desulfuration of isofenphos (a P=S bond) to isofenphos-oxon (a P=O bond). This bioactivation is catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[4][12] While specific CYPs for isofenphos are not extensively detailed, CYP2B6 and CYP2C19 are known to be important in the metabolism of other organophosphates.[12] Detoxification can also occur via CYP-mediated pathways or through hydrolysis by esterases, such as paraoxonase (PON1), which breaks down the active oxon into less harmful products.[3][6][13]

  • Distribution & Excretion: Following absorption and metabolism, the metabolites are distributed throughout the body. The primary active metabolite, isofenphos-oxon, exerts its effects at cholinergic nerve endings. Excretion of metabolites occurs primarily through urine.[14]

Metabolic Pathway of Isofenphos cluster_liver Hepatic Metabolism Isofenphos Isofenphos (P=S) Bioactivation CYP450 Enzymes (Desulfuration) Isofenphos->Bioactivation Bioactivation Detoxification Esterases (e.g., PON1) CYP450 Enzymes Isofenphos->Detoxification Detoxification Oxon Isofenphos-Oxon (P=O) (Active Toxicant) Oxon->Detoxification Detoxification Detox Detoxified Metabolites (e.g., Hydrolysis Products) Excretion Urinary Excretion Detox->Excretion Bioactivation->Oxon Detoxification->Detox

Metabolic activation and detoxification of isofenphos.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of acute toxicity for isofenphos-oxon is the inhibition of acetylcholinesterase (AChE).[15]

  • Normal Synaptic Function: In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by AChE into choline and acetic acid, terminating the signal.

  • Inhibition by Isofenphos-Oxon: Isofenphos-oxon acts as an irreversible inhibitor of AChE. The phosphorus atom of the oxon forms a strong covalent bond with a serine hydroxyl group in the active site of the AChE enzyme.[5]

  • Consequence: This "phosphorylated" enzyme is stable and inactive. AChE can no longer break down ACh, leading to its accumulation in the synapse.

  • Cholinergic Crisis: The excessive accumulation of ACh leads to continuous stimulation of muscarinic and nicotinic receptors, resulting in a state known as a "cholinergic crisis," which manifests as a wide range of symptoms.[6][16]

AChE Inhibition Mechanism cluster_normal Normal Function cluster_inhibition Inhibition by Isofenphos-Oxon ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Binds ACh_accum ACh Accumulation (Continuous Stimulation) ACh->ACh_accum Not Hydrolyzed Products Choline + Acetate (Signal Termination) AChE_active->Products Hydrolyzes AChE_inactive Inactive Phosphorylated AChE Oxon_inhibitor Isofenphos-Oxon Oxon_inhibitor->AChE_active Covalently Binds Analytical Workflow Sample 1. Sample Collection (e.g., 1L Water Sample) Spike 2. Internal Standard Spiking Sample->Spike SPE_Condition 3. SPE Cartridge Conditioning (e.g., C18 cartridge) Spike->SPE_Condition SPE_Load 4. Sample Loading SPE_Condition->SPE_Load SPE_Wash 5. Interference Wash SPE_Load->SPE_Wash SPE_Elute 6. Analyte Elution (e.g., with Methylene Chloride) SPE_Wash->SPE_Elute Concentrate 7. Solvent Evaporation & Reconstitution SPE_Elute->Concentrate GCMS 8. GC-MS Analysis Concentrate->GCMS

Sources

Isofenphos-oxon discovery and historical research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Research of Isofenphos-Oxon

Abstract

Isofenphos-oxon, the oxygen analog of the organophosphate insecticide isofenphos, represents the primary bioactive metabolite responsible for the compound's potent neurotoxicity. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and historical research surrounding isofenphos-oxon. We delve into the critical metabolic activation that transforms the parent thion into the highly active oxon, explore its molecular interaction with acetylcholinesterase, detail the analytical methodologies for its detection, and summarize its toxicological profile. This document is intended for researchers and scientists in toxicology, environmental science, and drug development, offering a synthesized narrative grounded in key experimental findings and regulatory history.

Historical Context and Regulatory Trajectory of the Parent Compound: Isofenphos

The story of isofenphos-oxon begins with its parent compound, isofenphos, an organothiophosphate insecticide developed by Bayer AG of West Germany and registered in the United States in 1980.[1] Marketed under trade names such as Oftanol™ and Amaze™, it was used as a soil insecticide to control pests like white grubs and corn rootworms.[1][2]

Isofenphos was classified by the U.S. Environmental Protection Agency (EPA) as a highly toxic, Toxicity Class I insecticide.[2] However, its lifecycle as a registered pesticide was relatively short. In 1998, the EPA initiated a reregistration review of isofenphos along with other organophosphates under the new, more stringent standards of the Food Quality Protection Act of 1996.[3] Before this review was completed, the primary manufacturer requested a voluntary cancellation of the pesticide's registration, which became effective on December 31, 1999.[1][3] This decision precluded a final reregistration review, but preliminary assessments had already highlighted concerns about its toxicity to non-target organisms.[1][3]

The Genesis of Bioactivity: Metabolic Activation to Isofenphos-Oxon

A fundamental principle of many organothiophosphate insecticides is that they are not potent inhibitors of their target enzyme in their commercial form. Instead, they function as pro-insecticides, requiring metabolic activation within the target organism to exert their toxic effects. This is precisely the case for isofenphos.

The "discovery" of isofenphos-oxon's importance stems from metabolic studies. Research demonstrated that isofenphos (a phosphoramidothioate, containing a P=S bond) undergoes oxidative desulfuration, primarily mediated by cytochrome P450 monooxygenases in the liver microsome-NADPH system.[4][5] This biotransformation replaces the sulfur atom with an oxygen atom, converting isofenphos into isofenphos-oxon (a phosphoramidate, containing a P=O bond).[4] The resulting oxon is a significantly more potent inhibitor of acetylcholinesterase (AChE), the primary target enzyme.[4][6] This metabolic conversion is the critical step that "activates" the compound's insecticidal and toxic properties. Studies in soil have also shown that isofenphos-oxon can accumulate as a persistent degradate.[7][8]

G isofenphos Isofenphos (P=S, Thion) - Pro-insecticide - enzyme Cytochrome P450 (Liver Microsomes) isofenphos->enzyme oxon Isofenphos-Oxon (P=O, Oxon) - Active Neurotoxin - enzyme->oxon Oxidative Desulfuration

Caption: Metabolic activation pathway of Isofenphos.

Molecular Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for isofenphos-oxon is the inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses in cholinergic synapses.[6][9]

In a healthy nervous system, AChE hydrolyzes the neurotransmitter acetylcholine (ACh), stopping the signal. Isofenphos-oxon acts as a potent, irreversible inhibitor of AChE. The phosphorus atom of the oxon is highly electrophilic and mimics the transition state of acetylcholine hydrolysis. It attacks the hydroxyl group of a critical serine residue within the active site of the AChE enzyme.[9][10] This reaction forms a stable, covalently bonded phosphoryl-enzyme complex.[9]

This phosphorylation effectively inactivates the enzyme, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, causing a state of "cholinergic crisis."[6] This manifests as a range of symptoms, from muscle twitching and paralysis to respiratory failure and death.[1][6]

G cluster_0 Normal Synaptic Function cluster_1 Inhibition by Isofenphos-Oxon ACh Acetylcholine (Neurotransmitter) AChE AChE Enzyme ACh->AChE Binds to Active Site Products Choline + Acetate AChE->Products Hydrolysis Oxon Isofenphos-Oxon AChE_Inhibited Inactivated AChE (Phosphorylated) Oxon->AChE_Inhibited Covalent Bonding to Serine Site ACh_Accumulation Acetylcholine Accumulation AChE_Inhibited->ACh_Accumulation Hydrolysis Blocked

Caption: Mechanism of AChE inhibition by Isofenphos-oxon.

Advanced Research: Organophosphate-Induced Delayed Polyneuropathy (OPIDP)

Beyond acute cholinergic toxicity, some organophosphates can cause a delayed and distinct neurological syndrome known as Organophosphate-Induced Delayed Polyneuropathy (OPIDP). Research has explored the potential for isofenphos to cause OPIDP.[11][12] The putative target for OPIDP is a nervous system enzyme called Neuropathy Target Esterase (NTE).[12]

Studies in hens, a standard animal model for OPIDP, showed that isofenphos could induce delayed polyneuropathy, but typically at doses exceeding the unprotected LD₅₀, requiring the use of antidotes to manage the initial acute cholinergic crisis.[11] Interestingly, a human poisoning case involving a formulation with isofenphos resulted in severe OPIDP with only mild preceding cholinergic signs, suggesting potential species differences in metabolism or sensitivity.[12] This area of research highlights the complexity of organophosphate toxicology beyond simple AChE inhibition.

Analytical Methodologies for Detection and Quantification

The study of isofenphos-oxon relies on sensitive analytical methods capable of detecting and quantifying the parent compound and its metabolites in various matrices, such as water, soil, and biological tissues. The principal method for this analysis is chromatography.[13]

Gas chromatography (GC) is frequently employed, often coupled with a phosphorus-specific detector like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD).[13][14] For greater specificity and confirmation, Mass Spectrometry (MS) is the gold standard.[13][15] High-Performance Liquid Chromatography (HPLC) has also been utilized.[7] Sample preparation typically involves a solvent extraction followed by a cleanup step, often using Solid-Phase Extraction (SPE), to remove interfering matrix components before instrumental analysis.[14][15]

Data Presentation: Analytical Parameters

The following table summarizes analytical parameters reported in the literature for isofenphos and its oxon metabolite.

CompoundAnalytical MethodColumnRetention Time (min)Limit of Detection (LOD)Source
Isofenphos HPLCBondapak C1814.8Not Specified[7]
Isofenphos-oxon HPLCBondapak C1813.3Not Specified[7]
Isofenphos-oxon GC-MS (SIM)DB-5Not Specified2.0 ng/mL (in water)[15]
Experimental Protocols: General Workflow for Analysis in Water

This protocol describes a generalized workflow for the extraction and analysis of isofenphos-oxon from a water sample, based on established methodologies.[14][15]

Objective: To quantify isofenphos-oxon concentration in a water sample using Solid-Phase Extraction and GC-MS.

Materials:

  • Water Sample (1 L)

  • SPE Cartridge (e.g., C18-bonded silica)

  • Methanol (HPLC grade)

  • Dichloromethane (Pesticide grade)

  • Hexane (Pesticide grade)

  • Anhydrous Sodium Sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5 or equivalent)

Methodology:

  • SPE Cartridge Conditioning:

    • Pass 5-10 mL of dichloromethane through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to go dry.

    • Pass 5-10 mL of methanol through the cartridge to wash away the dichloromethane.

    • Pass 5-10 mL of reagent-grade water through the cartridge to equilibrate it with the sample matrix.

  • Sample Loading:

    • Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min. The analytes will adsorb to the C18 stationary phase.

  • Cartridge Drying:

    • After loading, draw air or nitrogen gas through the cartridge for 10-15 minutes to remove residual water.

  • Analyte Elution:

    • Elute the retained analytes (isofenphos and isofenphos-oxon) by passing a small volume (e.g., 2 x 5 mL) of a suitable organic solvent like dichloromethane through the cartridge into a collection vial.

  • Drying and Concentration:

    • Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any remaining water.

    • Concentrate the extract to a final volume of 1.0 mL using a gentle stream of nitrogen in a Kuderna-Danish (K-D) apparatus or similar concentrator.[14]

  • GC-MS Analysis:

    • Inject a 1-5 µL aliquot of the final extract into the GC-MS system.

    • The GC will separate the compounds based on their volatility and interaction with the column's stationary phase.

    • The MS will detect and quantify the compounds, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[15]

G Sample 1. Water Sample Collection (1L) SPE 2. Solid-Phase Extraction (SPE) Sample->SPE Load Elution 3. Analyte Elution (Organic Solvent) SPE->Elution Elute Concentration 4. Extract Drying & Concentration (to 1mL) Elution->Concentration Concentrate Analysis 5. GC-MS Analysis Concentration->Analysis Inject

Caption: General analytical workflow for Isofenphos-oxon.

Toxicological Profile Summary

The toxicological assessment of isofenphos and its oxon has been established through various studies. The Acceptable Daily Intake (ADI) provides a measure of the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk.

ParameterValueUnitsSource
Acceptable Daily Intake (ADI) 0.001mg/kg bw/day[16]
Oral LD₅₀ (Rat) ~32mg/kg[1]
Regulatory Status (EU) Not Approved-[16]
Regulatory Status (US) Registration Voluntarily Canceled-[3]

Conclusion

Isofenphos-oxon serves as a classic example of pro-pesticide bioactivation, where a relatively inert parent molecule is transformed into a potent neurotoxin. Its discovery was not a singular event but rather an outcome of metabolic and toxicological research that elucidated the critical role of the P=O moiety in acetylcholinesterase inhibition. Historical research has firmly established its mechanism of action and has also explored more complex toxicities such as delayed polyneuropathy. Though the parent insecticide is no longer commercially used in many jurisdictions, the study of isofenphos-oxon continues to provide valuable insights for toxicologists, environmental scientists, and professionals involved in the development and risk assessment of organophosphorus compounds.

References

  • U.S. Environmental Protection Agency. (1999). R.E.D. Facts Isofenphos. EPA-738-F-99-019. Link

  • Uesugi, Y., & Tomizawa, C. (1971). Metabolism of the Insecticide Isofenphos in Rats. Journal of Pesticide Science, 1(1), 25-30. Link

  • Racke, K. D., & Coats, J. R. (1987). Enhanced Degradation of Isofenphos by Soil Microorganisms. Iowa State University Digital Repository. Link

  • National Center for Biotechnology Information. (n.d.). Isofenphos. PubChem Compound Database. Link

  • European Commission. (n.d.). EU Pesticides Database - Active substance: Isofenphos. Link

  • Tian, Y., et al. (2009). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. Toxicology and Applied Pharmacology, 236(3), 325-332. Link

  • Extension Toxicology Network (EXTOXNET). (1996). Pesticide Information Profile: Isofenphos. Link

  • World Health Organization. (1986). Isofenphos (Pesticide residues in food: 1986 evaluations Part II Toxicology). INCHEM. Link

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Malathion. Chapter 7: Analytical Methods. Link

  • Beyond Pesticides. (2007). Isofenphos ChemicalWatch Factsheet. Link

  • Nishikawa, T., et al. (2006). Analysis of Active Oxon Forms of Nine Organophosphorus Pesticides in Water Samples Using Gas Chromatography with Mass Spectrometric Detection. Journal of Health Science, 52(3), 313-319. Link

  • Kovarik, Z., et al. (2021). Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase. Scientific Reports, 11, 21544. Link

  • Li, F., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. Molecules, 28(18), 6689. Link

  • Moretto, A., & Lotti, M. (2002). The relationship between isofenphos cholinergic toxicity and the development of polyneuropathy in hens and humans. Archives of Toxicology, 76(5-6), 367-373. Link

  • Kumar, V., et al. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). Link

  • Agriculture and Environment Research Unit (AERU). (n.d.). Isofenphos (Ref: BAY SRA 12869). University of Hertfordshire. Link

  • U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Link

  • Worek, F., Thiermann, H., & Wille, T. (2020). Organophosphorus compounds and oximes: a critical review. Archives of Toxicology, 94(7), 2275-2292. Link

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Isofenphos-Oxon

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for isofenphos-oxon, the primary active metabolite of the organophosphate insecticide isofenphos. Designed for researchers, analytical chemists, and toxicologists, this document synthesizes available mass spectrometry data with predictive analyses for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to facilitate the unambiguous identification and characterization of this compound.

Introduction to Isofenphos-Oxon: Structure and Significance

Isofenphos is an organothiophosphate insecticide used to control a variety of soil and foliage insects.[1] In biological systems and the environment, the parent sulfur-containing compound (P=S) undergoes oxidative desulfuration to its more potent oxygen analog, or "oxon" form (P=O), known as isofenphos-oxon.[2][3] This transformation is critical, as the oxon form is a significantly more potent inhibitor of acetylcholinesterase (AChE), the primary mechanism of toxicity for organophosphate compounds.[1][4]

Accurate identification of isofenphos-oxon is therefore essential for toxicological studies, environmental monitoring, and food safety analysis. Spectroscopic techniques provide the definitive structural confirmation required for this work.

Chemical Identity:

  • IUPAC Name: propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate[5][6]

  • CAS Number: 31120-85-1[5][7]

  • Molecular Formula: C₁₅H₂₄NO₅P[5][7]

  • Molecular Weight: 329.33 g/mol [5][7]

Below is the two-dimensional structure of isofenphos-oxon, which forms the basis for all subsequent spectral interpretations.

Caption: Molecular structure of isofenphos-oxon (C₁₅H₂₄NO₅P).

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the identification of pesticides and their metabolites due to its high sensitivity and specificity. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common method for the analysis of semi-volatile compounds like isofenphos-oxon.[8]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The goal of the GC-MS protocol is to separate isofenphos-oxon from other components in a sample matrix and then generate a reproducible mass spectrum for identification.

Workflow:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing sp1 Extraction (e.g., SPE, LLE) sp2 Concentration sp1->sp2 sp3 Solvent Exchange (if necessary) sp2->sp3 gcms1 Injection (Split/Splitless) sp3->gcms1 gcms2 GC Separation (e.g., DB-5 column) gcms1->gcms2 gcms3 Ionization (EI, 70 eV) gcms2->gcms3 gcms4 Mass Analysis (Quadrupole/Ion Trap) gcms3->gcms4 data1 Spectrum Acquisition (Scan or SIM mode) gcms4->data1 data2 Library Matching data1->data2 data3 Quantification data2->data3

Caption: General workflow for the analysis of isofenphos-oxon by GC-MS.

Step-by-Step Methodology:

  • Sample Preparation: Extract the analyte from the sample matrix (e.g., water, soil, tissue) using an appropriate technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). The C18 cartridge is often effective for extracting organophosphates from water.[8]

  • Concentration: The extract is concentrated under a gentle stream of nitrogen to a final volume of approximately 1 mL.

  • GC Separation: Inject 1-2 µL of the concentrated extract into a GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program starts at 70°C, holds for 2 minutes, then ramps to 280°C at 10°C/min.

  • Ionization: Utilize a standard Electron Ionization (EI) source at 70 eV. This energy level is standard for generating reproducible fragmentation patterns and for comparison with spectral libraries.

  • Mass Analysis: Acquire data in either full scan mode (e.g., m/z 50-400) for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

Mass Spectral Data

In EI-MS, the molecular ion ([M]⁺•) of isofenphos-oxon (m/z 329) is often of low abundance or not observed. Identification relies on characteristic fragment ions. For quantitative analysis using SIM, specific ions are monitored to ensure selectivity.

Ion Typem/z (amu)Relative AbundanceReference
Fragment Ion 1229High[8]
Fragment Ion 2201High[8]
Interpretation and Fragmentation Pathway

The fragmentation of organophosphate esters under EI is driven by the cleavage of bonds adjacent to the phosphorus atom and rearrangements.[9] The observed high-abundance ions at m/z 229 and 201 for isofenphos-oxon can be rationalized through a logical fragmentation pathway.

Fragmentation parent Isofenphos-Oxon [M]⁺• m/z = 329 frag1 [C₉H₁₃NO₄P]⁺ m/z = 229 parent->frag1 - C₆H₁₁O₂• (Isopropyl carboxylate radical) frag2 [C₈H₁₀NO₃P]⁺ m/z = 201 frag1->frag2 - C₂H₄ (Ethene via McLafferty) loss1 - C₇H₇O₂ (Isopropyl Salicylate radical) loss2 - C₂H₄ (Ethene)

Caption: Proposed EI fragmentation pathway for isofenphos-oxon.

Mechanistic Insights:

  • Formation of m/z 229: A likely initial fragmentation is the cleavage of the P-OAr bond, leading to the loss of the isopropyl salicylate moiety as a radical. This results in the stable ion at m/z 229.

  • Formation of m/z 201: This ion is likely formed from the m/z 229 fragment through a subsequent loss of ethene (28 Da) from the ethoxy group, a common rearrangement for ethyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR Data

The following tables summarize the expected chemical shifts (δ) for isofenphos-oxon. Predictions are based on the known molecular structure and typical chemical shift ranges for analogous functional groups.

Table: Predicted ¹H NMR Chemical Shifts

Proton Environment Multiplicity Predicted δ (ppm) Coupling
Aromatic (4H) m 7.0 - 8.0 H-H
O-CH(CH₃)₂ (1H) septet 4.9 - 5.2 H-H
N-CH(CH₃)₂ (1H) m 3.5 - 3.9 H-H, H-P
O-CH₂CH₃ (2H) dq 3.9 - 4.2 H-H, H-P
N-H (1H) d Variable H-P
O-CH₂CH₃ (3H) t 1.2 - 1.4 H-H
O-CH(CH₃)₂ (6H) d 1.2 - 1.5 H-H

| N-CH(CH₃)₂ (6H) | d | 1.1 - 1.3 | H-H |

Table: Predicted ¹³C NMR Chemical Shifts

Carbon Environment Predicted δ (ppm)
C=O (ester) 164 - 168
Aromatic C-O 148 - 152
Aromatic C-C=O 128 - 132
Aromatic C-H 120 - 135
O-CH(CH₃)₂ 68 - 72
O-CH₂CH₃ 62 - 66
N-CH(CH₃)₂ 45 - 49
O-CH(CH₃)₂ 21 - 23
N-CH(CH₃)₂ 22 - 24

| O-CH₂CH₃ | 15 - 17 |

Table: Predicted ³¹P NMR Chemical Shift

Phosphorus Environment Predicted δ (ppm)

| Phosphoramidate (P=O) | -5 to +10 |

Expert Insights:

  • ³¹P NMR: This is the most diagnostic NMR experiment. The chemical shift of phosphorus is highly sensitive to its oxidation state and bonding environment.[10] For a phosphoramidate of this type, a single peak is expected in the proton-decoupled spectrum in the region of -5 to +10 ppm (relative to 85% H₃PO₄).[11][13]

  • ¹H-¹³P and ¹H-³¹P Coupling: The protons on carbons adjacent to the phosphorus atom (e.g., O-CH₂ and N-CH) will exhibit coupling to the ³¹P nucleus, resulting in additional splitting in the ¹H spectrum. These coupling constants (J-values) provide valuable connectivity information.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve 5-10 mg of purified isofenphos-oxon in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 30° pulse, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, several hundred to a few thousand scans may be necessary.

  • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. This is a relatively sensitive nucleus, and a high-quality spectrum can often be obtained in a few minutes.[10]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For isofenphos-oxon, the most prominent signals will arise from the P=O, C=O, and P-O-C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

ATR-FTIR is a modern technique that allows for the direct analysis of liquid or solid samples with minimal preparation.[3][14]

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.

  • Sample Application: Place a small amount (a single drop or a few crystals) of the isofenphos-oxon sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

Expected Vibrational Frequencies

The following table lists the characteristic IR absorption bands expected for the functional groups present in isofenphos-oxon.

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
C-H (Aliphatic)Stretch2850 - 3000Medium
C=O (Ester)Stretch1720 - 1740Strong
C=C (Aromatic)Stretch1450 - 1600Medium-Weak
P=O (Phosphoryl) Stretch 1250 - 1300 Strong
C-O (Ester)Stretch1100 - 1300Strong
P-O-C (Aliphatic/Aromatic)Stretch950 - 1050Strong

Expert Insights: The most diagnostic peak in the IR spectrum of isofenphos-oxon is the strong P=O stretching vibration, which is expected between 1250-1300 cm⁻¹.[3] This peak's presence, along with the strong C=O stretch from the ester group, provides compelling evidence for the oxon structure and distinguishes it from its parent compound, isofenphos, which would show a P=S stretch at a much lower frequency (typically 600-850 cm⁻¹).[3]

Conclusion

The spectroscopic characterization of isofenphos-oxon relies on a multi-technique approach. Mass Spectrometry (GC-MS) provides sensitive detection and structural information through its characteristic fragment ions at m/z 229 and 201. ³¹P NMR offers an unambiguous confirmation of the phosphate core, while ¹H and ¹³C NMR allow for full structural elucidation. Finally, Infrared Spectroscopy serves as a rapid screening tool, with the strong P=O stretch being a key diagnostic feature. Together, these techniques provide a robust and self-validating system for the positive identification and quantification of isofenphos-oxon in various matrices.

References

  • Analysis of Active Oxon Forms of Nine Organophosphorus Pesticides in Water Samples Using Gas Chromatography with Mass Spectrometric Detection. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Thompson, C., Prins, J., & George, K. (2009). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives. Retrieved January 12, 2026, from [Link]

  • Thompson, C., et al. (2009). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives, 117(9), 1403-1409. [Link]

  • Thompson, C., Prins, J., & George, K. (2009). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Isofenphos. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • NMR Process Systems. (n.d.). 31 Phosphorus NMR. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

  • MDPI. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved January 12, 2026, from [Link]

  • Oxford Instruments. (2024). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved January 12, 2026, from [Link]

  • LibreTexts. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 12, 2026, from [Link]

  • Cade-Menun, B. J., et al. (2020). Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library. ResearchGate. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • Agriculture and Environment Research Unit (AERU). (n.d.). Isofenphos (Ref: BAY SRA 12869). University of Hertfordshire. Retrieved January 12, 2026, from [Link]

  • Wang, T., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. PubMed Central. [Link]

  • Al-Alam, J. (2024). Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. CentAUR. [Link]

  • Kero, F., et al. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. PubMed Central. [Link]

  • Royal Society of Chemistry. (2021). Application of in situ ATR-IR spectroscopy for the synthesis of bisphenol F: optimization, mechanistic and kinetics studies. Analytical Methods. [Link]

  • RAD 2019 Conference. (2019). ATR–FTIR Spectroscopy in Chlorpyrifos. Retrieved January 12, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 12, 2026, from [Link]

  • Alizadeh, R., et al. (n.d.). Synthesis, characterization, spectroscopic investigation and crystal structure determination of new derivative of N-phenylpyrazine-2-carboxamide ligands. Inorganic Chemistry Research. [Link]

  • Diaz Gomez, M. F. (2024). Spectroscopic Characterization Of Ozonides With Biological Activity. ResearchGate. [Link]

Sources

Potential metabolites of isofenphos-oxon in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metabolic Fate of Isofenphos-Oxon in Biological Systems

Abstract

Isofenphos is an organothiophosphate insecticide that exerts its primary toxicity through metabolic activation to its oxygen analog, isofenphos-oxon. This oxon form is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Understanding the subsequent metabolic fate of isofenphos-oxon is paramount for toxicological risk assessment, biomarker identification, and the development of potential therapeutic interventions. This guide provides a comprehensive overview of the known and potential metabolic pathways of isofenphos-oxon in biological systems, grounded in experimental evidence. We will explore the key enzymatic reactions, identify the resulting metabolites, and present a validated experimental workflow for their characterization.

Introduction: The Critical Role of Isofenphos-Oxon Metabolism

Organothiophosphate pesticides like isofenphos require bioactivation to exert their anticholinesterase activity. This activation is predominantly mediated by cytochrome P450 (CYP) enzymes in the liver, which catalyze an oxidative desulfuration reaction, converting the parent compound's P=S bond to a P=O bond.[1][2] The resulting metabolite, isofenphos-oxon, is significantly more potent as an AChE inhibitor.

However, the metabolic journey does not end with activation. The same biological systems possess a sophisticated enzymatic arsenal to detoxify isofenphos-oxon. The balance between the rate of oxon formation and its subsequent detoxification is a critical determinant of the overall toxicity of isofenphos. This guide focuses on the detoxification side of the equation: the pathways that metabolize isofenphos-oxon into less harmful, more water-soluble compounds amenable to excretion.

Core Metabolic Pathways of Isofenphos-Oxon

The metabolism of isofenphos-oxon proceeds primarily through three major routes: hydrolytic cleavage, oxidative N-dealkylation, and conjugation with glutathione. These pathways effectively dismantle the molecule, reducing its ability to inhibit AChE.

Hydrolytic Cleavage: The Primary Detoxification Route

Hydrolysis is the most significant detoxification pathway for isofenphos-oxon, leading to the cleavage of its ester and phosphoramidate bonds.[3][4][5] This process is catalyzed by A-esterases (e.g., paraoxonases) and carboxylesterases. The primary sites of cleavage are the P-O-aryl linkage and the P-N linkage.

  • Cleavage of the P-O-Aryl Bond: This reaction yields isopropyl salicylate and O-ethyl hydrogen N-isopropylphosphoramidate. Studies in rat liver microsomes have shown that the cleavage of the P-O-C(aryl) bond is a dominant metabolic event.[6]

  • Cleavage of the P-N Linkage: This pathway results in the formation of O-ethyl O-2-isopropoxycarbonylphenyl hydrogen phosphate.

The resulting acidic metabolites are more polar than the parent oxon, facilitating their elimination from the body, primarily through urine.[7]

Oxidative N-Dealkylation

In addition to hydrolysis, CYP enzymes can further metabolize isofenphos-oxon. One key oxidative pathway is N-dealkylation, which involves the removal of the isopropyl group from the nitrogen atom. This reaction leads to the formation of des-N-isopropyl-isofenphos-oxon (d-N-IFP-oxon).[8] While this metabolite may still possess some AChE inhibitory activity, it represents a step towards further degradation and detoxification.

Phase II Metabolism: Glutathione Conjugation

Glutathione S-transferases (GSTs) represent a crucial Phase II detoxification system that conjugates electrophilic compounds with the endogenous antioxidant glutathione (GSH).[9][10][11] Organophosphate oxons, being electrophilic at the phosphorus center, are potential substrates for GST-mediated conjugation.[12] This reaction can occur through several mechanisms:

  • O-dealkylation: GSTs can catalyze the removal of an ethyl group, which is then conjugated to GSH, forming S-ethylglutathione and the corresponding de-ethylated isofenphos-oxon metabolite.

  • O-dearylation: The aromatic portion of the molecule (isopropyl salicylate moiety) can be displaced and conjugated with GSH.

These conjugation reactions significantly increase the water solubility of the metabolites, marking them for active transport out of cells and rapid excretion.[9][13]

Enzymology of Isofenphos-Oxon Metabolism

A specific consortium of enzymes is responsible for the biotransformation of isofenphos and its oxon.

  • Cytochrome P450s (CYPs): This superfamily of enzymes is central to both the bioactivation of isofenphos and the subsequent oxidative metabolism of the oxon. In vitro studies with human liver microsomes on the related compound isofenphos-methyl have implicated several CYP isozymes, including CYP3A4, CYP2E1, and CYP1A2, in its metabolism.[14] Similar enzymes are presumed to be involved in isofenphos-oxon metabolism.

  • Carboxylesterases (CES): These enzymes play a vital role in the hydrolytic cleavage of the ester bond in the isopropoxycarbonylphenyl moiety, contributing significantly to detoxification.[15][16]

  • Glutathione S-Transferases (GSTs): These Phase II enzymes are critical for conjugating the oxon or its metabolites with glutathione, preparing them for excretion.[11][12]

The interplay and relative activity of these enzyme families in different tissues (e.g., liver vs. intestine) and species ultimately determine the toxicokinetic profile of isofenphos-oxon.[17][18]

Visualizing the Metabolic Network

The following diagram illustrates the key metabolic transformations of isofenphos, with a focus on the downstream pathways of its active metabolite, isofenphos-oxon.

Isofenphos_Metabolism Isofenphos Isofenphos IsofenphosOxon Isofenphos-oxon Isofenphos->IsofenphosOxon CYP450 (Oxidative Desulfuration) MetaboliteA O-Ethyl Hydrogen N-isopropylphosphoramidate IsofenphosOxon->MetaboliteA Esterases (Hydrolysis) P-O-Aryl Cleavage MetaboliteB Isopropyl Salicylate IsofenphosOxon->MetaboliteB Esterases (Hydrolysis) P-O-Aryl Cleavage MetaboliteC O-Ethyl O-2-isopropoxycarbonylphenyl Hydrogen Phosphate IsofenphosOxon->MetaboliteC Esterases (Hydrolysis) P-N Cleavage MetaboliteD Des-N-isopropyl-isofenphos-oxon IsofenphosOxon->MetaboliteD CYP450 (N-Dealkylation) GSH_Conjugates Glutathione Conjugates IsofenphosOxon->GSH_Conjugates GSTs (Conjugation) MetaboliteD->GSH_Conjugates GSTs (Conjugation)

Caption: Metabolic pathways of isofenphos and its active metabolite, isofenphos-oxon.

Summary of Potential Metabolites

The following table summarizes the key metabolites of isofenphos-oxon discussed in this guide.

Metabolite NameParent CompoundMetabolic PathwayKey Enzymes InvolvedBiological System
Isofenphos-oxonIsofenphosOxidative DesulfurationCytochrome P450s (CYPs)Rat Liver Microsomes[6]
O-Ethyl Hydrogen N-isopropylphosphoramidateIsofenphos-oxonHydrolysis (P-O-Aryl)EsterasesRat Liver Microsomes[6]
Isopropyl SalicylateIsofenphos-oxonHydrolysis (P-O-Aryl)EsterasesRat Liver[7]
O-Ethyl O-2-isopropoxycarbonylphenyl Hydrogen PhosphateIsofenphos-oxonHydrolysis (P-N)EsterasesRat Liver Microsomes[6]
Des-N-isopropyl-isofenphos-oxonIsofenphos-oxonOxidative N-DealkylationCytochrome P450s (CYPs)Rat Liver Microsomes[8]
Glutathione ConjugatesIsofenphos-oxonGlutathione ConjugationGlutathione S-TransferasesGeneral (Inferred)[12]

Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes

This protocol outlines a standard, validated workflow for identifying the metabolites of isofenphos-oxon using a pooled human liver microsome (HLM) preparation. This in vitro system is a cornerstone of drug and xenobiotic metabolism studies, providing a reliable model of hepatic clearance.[19]

Objective

To identify and characterize the metabolites of isofenphos-oxon generated by the enzymatic activity present in human liver microsomes.

Materials and Reagents
  • Isofenphos-oxon (parent compound)

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC-grade, containing 0.1% formic acid

  • Methanol (MeOH), HPLC-grade

  • Deionized Water

  • 96-well incubation plates

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Experimental Workflow Diagram

Workflow cluster_prep Incubation Preparation cluster_incubation Metabolic Incubation (37°C) cluster_analysis Sample Processing & Analysis prep_reagents Prepare Reagents: - Isofenphos-oxon stock - HLM dilution - Buffer - NADPH system pre_incubate 1. Pre-incubate HLM, Buffer, and Isofenphos-oxon prep_reagents->pre_incubate start_reaction 2. Initiate with NADPH pre_incubate->start_reaction incubate 3. Incubate (e.g., 60 min) start_reaction->incubate quench 4. Quench with cold ACN incubate->quench centrifuge Centrifuge to pellet protein quench->centrifuge extract Collect supernatant centrifuge->extract analyze Analyze by LC-MS/MS extract->analyze

Caption: Workflow for in vitro metabolism study of isofenphos-oxon.

Step-by-Step Procedure
  • Preparation:

    • Thaw HLMs and other reagents on ice.

    • Prepare a 1 µM working solution of isofenphos-oxon in a buffer with a low percentage of organic solvent (e.g., <1% MeOH).

    • Dilute the HLM stock to 1 mg/mL in potassium phosphate buffer.

  • Incubation Setup (in a 96-well plate):

    • To each well, add the components in the following order:

      • 148 µL of 0.5 M Potassium Phosphate Buffer (pH 7.4)

      • 20 µL of diluted HLMs (final concentration 0.5 mg/mL)

      • 10 µL of 1 µM Isofenphos-oxon (final concentration 1 µM)

    • Include control wells:

      • Negative Control (-NADPH): Replace the NADPH regenerating system with buffer to confirm metabolism is NADPH-dependent (i.e., CYP-mediated).

      • No Enzyme Control (-HLM): Replace the HLM solution with buffer to check for non-enzymatic degradation.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding 22 µL of the NADPH regenerating system to each well.

    • Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Reaction Quenching and Sample Processing:

    • Terminate the reaction by adding 200 µL of ice-cold acetonitrile (containing an internal standard, if used) to each well. This step precipitates the microsomal proteins.

    • Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analytical Detection (LC-MS/MS):

    • Analyze the samples using a high-resolution mass spectrometer.

    • Parent Compound Depletion: Monitor the disappearance of the isofenphos-oxon parent mass over the incubation time.

    • Metabolite Identification: Use data mining software to search for potential metabolites by predicting the mass shifts corresponding to expected metabolic reactions (e.g., +16 Da for hydroxylation, dealkylation, hydrolysis).

    • Structural Elucidation: Perform tandem MS (MS/MS) on potential metabolite ions to obtain fragmentation patterns, which can help confirm their structures. Analytical methods for organophosphate metabolites often involve gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry.[20][21][22][23][24]

Conclusion

The metabolic fate of isofenphos-oxon is a complex interplay of oxidative and hydrolytic reactions, followed by conjugation. The primary detoxification mechanisms involve enzymatic hydrolysis of the phosphate ester bonds by esterases and conjugation with glutathione, leading to the formation of polar, excretable metabolites. Cytochrome P450 enzymes also contribute through oxidative pathways like N-dealkylation. A thorough understanding of these pathways, facilitated by robust in vitro methodologies such as the one described, is essential for accurately assessing the toxicological risk posed by isofenphos and for developing biomarkers of exposure.

References

  • Ueji, M., & Tomizawa, C. (1986). In Vitro Metabolism of Isofenphos in Rat Liver. Journal of Pesticide Science, 11(3), 437-443. [Link]

  • Wen, Y., et al. (2020). Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hepatotoxic effects. Environment International, 143, 105940. [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathways of IFP in human liver microsomes. [Link]

  • Wen, Y., et al. (2020). Enantioselective disposition and metabolic products of isofenphos-methyl in rats and the hepatotoxic effects. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Isofenphos. PubChem. [Link]

  • Ueji, M., & Tomizawa, C. (1986). Metabolism of the Insecticide Isofenphos in Rats. Journal of Pesticide Science, 11(2), 245-252. [Link]

  • Singh, N., & Singh, A. (2012). Tetravalent metalion mediated hydrolysis of cyanofenphos and their oxon in mild acidic condition. International Journal of Research in Chemistry and Environment, 2(3), 205-210. [Link]

  • Beyond Pesticides. (n.d.). Isofenphos ChemicalWatch Factsheet. [Link]

  • Quistad, G. B., et al. (2023). Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes. Toxics, 11(4), 336. [Link]

  • Calumpang, S. F., & Casida, J. E. (2007). Glutathione S-transferase conjugation of organophosphorus pesticides yields S-phospho-, S-aryl-, and S-alkylglutathione derivatives. Chemical Research in Toxicology, 20(8), 1211-1217. [Link]

  • Quistad, G. B., et al. (2023). Targeted Metabolomics of Organophosphate Pesticides and Chemical Warfare Nerve Agent Simulants Using High- and Low-Dose Exposure in Human Liver Microsomes. MDPI. [Link]

  • University of Nebraska-Lincoln. (n.d.). Phase II - Glutathione Conjugation | Metabolism of Herbicides or Xenobiotics in Plants. passel. [Link]

  • Fisher, J. W., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]

  • Poet, T. S., et al. (2003). In vitro rat hepatic and intestinal metabolism of the organophosphate pesticides chlorpyrifos and diazinon. Toxicological Sciences, 72(2), 193-200. [Link]

  • Schopfer, L. M., et al. (2005). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Toxicology Mechanisms and Methods, 15(5), 329-338. [Link]

  • International Agency for Research on Cancer. (2017). Some Organophosphate Insecticides and Herbicides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 112. [Link]

  • University of Arizona. (n.d.). Glutathione Conjugation. [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathway of profenofos in soil, plant and enzymatic reactions. [Link]

  • Dannenberg, A., & Pehkonen, S. O. (1998). Investigation of the Heterogeneously Catalyzed Hydrolysis of Organophosphorus Pesticides. Journal of Agricultural and Food Chemistry, 46(1), 325–334. [Link]

  • Poet, T. S., et al. (2003). In Vitro Rat Hepatic and Intestinal Metabolism of the Organophosphate Pesticides Chlorpyrifos and Diazinon. CDC Stacks. [Link]

  • Farre, M., et al. (2018). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 1020, 1-21. [Link]

  • Dannenberg, A., & Pehkonen, S. O. (1998). Investigation of the Heterogeneously Catalyzed Hydrolysis of Organophosphorus Pesticides. Journal of Agricultural and Food Chemistry, 46(1), 325-334. [Link]

  • Ghibellini, G., et al. (2020). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. Molecules, 25(21), 5036. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Malathion. Chapter 7: Analytical Methods. [Link]

  • ResearchGate. (n.d.). The effect of isoxadifen treatment on the glutathione conjugation of flufenacet and GST activity toward flufenacet in Arabidopsis. [Link]

  • Nomura, H., et al. (2022). Development of a strategic approach for comprehensive detection of organophosphate pesticide metabolites in urine: Extrapolation of cadusafos and prothiofos metabolomics data of mice to humans. Journal of Occupational Health, 64(1), e12316. [Link]

  • Lockridge, O., & Masson, P. (2016). Half-life of chlorpyrifos oxon and other organophosphorus esters in aqueous solution. Chemico-Biological Interactions, 259(Pt B), 186-191. [Link]

Sources

Methodological & Application

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Isofenphos-oxon

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of isofenphos-oxon, a significant metabolite of the organophosphate pesticide isofenphos. The protocol is designed for researchers in environmental science, toxicology, and food safety, providing a reliable framework for monitoring this compound in aqueous matrices. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with ultraviolet (UV) detection. A comprehensive sample preparation protocol using solid-phase extraction (SPE) is described for the effective cleanup and pre-concentration of the analyte. The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.

Introduction

Isofenphos is an organothiophosphate insecticide used to control a variety of soil and foliage insects.[1][2] Its primary and more stable degradation product, isofenphos-oxon (Oxyisofenphos), is a potent acetylcholinesterase inhibitor, posing significant toxicological risks to non-target organisms, including humans.[2][3] Due to its potential for environmental contamination and human exposure, the development of sensitive and reliable analytical methods for its detection is of paramount importance for regulatory monitoring and risk assessment.

High-performance liquid chromatography (HPLC) is a preferred technique for the analysis of thermally labile compounds like many organophosphate pesticides.[4] This application note presents a complete workflow, from sample preparation to data analysis, for the quantification of isofenphos-oxon using RP-HPLC with UV detection, a common and robust approach for pesticide residue analysis.[5]

Principle of the Method

The separation is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobicity.[6][7] The stationary phase is a non-polar C18-bonded silica, while the mobile phase is a more polar mixture of acetonitrile and water.[8] Isofenphos-oxon, being a moderately non-polar molecule, partitions between the mobile and stationary phases. Its hydrophobic character causes it to interact with and be retained by the C18 column. Elution is achieved using an isocratic flow of the mobile phase, and the analyte is detected by its absorbance of UV light as it exits the column. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.

Materials and Reagents

  • Standards: Isofenphos-oxon analytical standard (≥98% purity).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (optional, for mobile phase pH adjustment).

  • Sample Preparation: Solid-Phase Extraction (SPE) cartridges, C18, 6 mL, 500 mg (or equivalent).[9]

  • Filters: 0.22 µm syringe filters (PTFE or nylon) for filtering samples and mobile phases.

Instrumentation and Chromatographic Conditions

An HPLC system equipped with an isocratic pump, autosampler, column oven, and UV-Vis detector is required. The specific conditions for this method are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35 °C
Detector UV-Vis Detector
Detection Wavelength 254 nm (Note: Wavelength should be optimized by scanning the standard)
Run Time 10 minutes

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of isofenphos-oxon standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at 4°C and protected from light.

  • Working Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and bring to volume with acetonitrile.

  • Calibration Standards (0.1 - 10 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Working Stock Solution with the mobile phase (Acetonitrile:Water, 80:20). A suggested range includes 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.

Protocol 2: Sample Preparation (Aqueous Matrix) using SPE

Solid-phase extraction is a critical step for removing interfering matrix components and concentrating the analyte, thereby increasing method sensitivity.[9][10]

  • Sample Collection & Filtration: Collect 100 mL of the water sample. Filter it through a 0.45 µm membrane to remove particulate matter. If necessary, adjust the pH to ~7.0.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through it. Do not allow the cartridge to dry out.

  • Sample Loading: Load the entire 100 mL filtered water sample onto the conditioned cartridge at a slow, steady flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove any polar impurities.

  • Elution: Elute the retained isofenphos-oxon from the cartridge using 5 mL of acetonitrile into a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Workflow Diagram

The entire analytical process, from sample collection to data analysis, is depicted in the workflow diagram below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Collect & Filter Aqueous Sample Condition 2. Condition C18 SPE Cartridge Load 3. Load Sample (100 mL) Condition->Load Methanol, then Water Wash 4. Wash Cartridge (Water) Load->Wash Elute 5. Elute Analyte (Acetonitrile) Wash->Elute Concentrate 6. Evaporate & Reconstitute (1 mL) Elute->Concentrate Inject 7. Inject Sample (20 µL) Concentrate->Inject Separate 8. Chromatographic Separation Detect 9. UV Detection (254 nm) Integrate 10. Integrate Peak Detect->Integrate Quantify 11. Quantify vs. Calibration Curve Integrate->Quantify Report 12. Report Result (µg/L) Quantify->Report

Caption: Workflow for Isofenphos-oxon Analysis.

Method Validation Protocol

To ensure that an analytical procedure is suitable for its intended purpose, it must be validated.[11] The validation parameters outlined below are based on ICH Q2(R2) guidelines.[12][13]

  • Specificity: The ability to assess the analyte in the presence of other components. Analyze a blank matrix (reagent water processed through the SPE protocol) and a spiked matrix sample. The blank should show no interfering peaks at the retention time of isofenphos-oxon.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration. Inject the prepared calibration standards (0.1 - 10 µg/mL) in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.

  • Accuracy: The closeness of the test results to the true value.[11] Analyze a blank matrix sample spiked with known concentrations of isofenphos-oxon at three levels (low, medium, high; e.g., 0.5, 2.5, and 7.5 µg/mL). Accuracy is expressed as the percentage recovery.

  • Precision: Assesses the degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Analyze six replicate samples of a medium-concentration spiked matrix on the same day, with the same instrument and analyst.[14]

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst to assess variability.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantified. It can be estimated based on the signal-to-noise ratio (S/N), typically 3:1.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11] It is often determined at an S/N ratio of 10:1.

Validation Data Summary (Example)
Validation ParameterAcceptance CriteriaExample Result
Linearity (R²) R² ≥ 0.9950.9992
Range -0.1 - 10.0 µg/mL
Accuracy (% Recovery) 80 - 120%95.7 - 104.5%
Precision (RSD%) RSD ≤ 5%Repeatability: 2.1%, Intermediate: 3.5%
LOD S/N ≥ 30.03 µg/mL (in reconstituted solution)
LOQ S/N ≥ 100.1 µg/mL (in reconstituted solution)

Conclusion

The RP-HPLC method detailed in this application note provides a selective, accurate, and reliable means for the quantitative analysis of isofenphos-oxon in aqueous samples. The use of solid-phase extraction allows for effective sample cleanup and concentration, enabling low detection limits suitable for environmental monitoring. The validation data confirms that the method is fit for its intended purpose and adheres to established scientific guidelines, making it a valuable tool for researchers and regulatory bodies.

References

  • The Agilent Community. (n.d.). Pesticides Analysis in Water. Agilent. Retrieved from [Link]

  • European Medicines Agency. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • Halko, R., & Kormoš, J. (2014). Sample Preparation for determination of Pesticides by HPLC and LC-MS/MS. IntechOpen. Retrieved from [Link]

  • HPC Standards. (n.d.). Isofenphos-oxon. Retrieved from [Link]

  • ICH. (2018). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • KNAUER. (2025). Pesticide Residue Analysis with HPLC – Accurate Detection. Retrieved from [Link]

  • LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isofenphos. PubChem. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Stojkovska, J., et al. (2022). Application of RP-HPLC Method for the Analysis of Some Pesticide Residues in Water Samples. Acta Scientific. Retrieved from [Link]

  • University of Hertfordshire. (2025). Isofenphos (Ref: BAY SRA 12869). AERU. Retrieved from [Link]

Sources

Enzyme inhibition assay for isofenphos-oxon activity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Determination of Isofenphos-oxon Activity via Acetylcholinesterase Inhibition Assay

Authored by: Gemini, Senior Application Scientist

Abstract

Isofenphos is an organophosphate (OP) insecticide whose toxicity is primarily mediated by its active metabolite, isofenphos-oxon.[1][2] This oxon analog is a potent inhibitor of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in neurotoxicity.[4][5] Monitoring AChE activity is therefore a fundamental method for assessing exposure and the toxicological impact of organophosphates.[6][7] This guide provides a comprehensive, field-proven protocol for determining the inhibitory activity of isofenphos-oxon using the classic Ellman spectrophotometric assay, optimized for a 96-well microplate format.[8] We delve into the mechanistic underpinnings of the assay, provide a step-by-step workflow, and explain the causality behind critical experimental choices to ensure data integrity and reproducibility.

Scientific Principle: The Mechanism of Inhibition and Detection

The core of this application lies in quantifying the reduction of AChE enzymatic activity in the presence of isofenphos-oxon. Organophosphates, including isofenphos-oxon, act as irreversible or "progressive" inhibitors. They form a stable, covalent bond with a critical serine residue within the active site of the AChE enzyme, rendering it non-functional.[9][10] This phosphorylation of the active site is a time- and concentration-dependent process, which is a critical consideration for the assay design.

To measure the activity of the remaining, non-inhibited AChE, we employ the Ellman method.[8][11] This widely adopted assay is a two-step enzymatic and chemical reaction cascade:

  • Enzymatic Hydrolysis: AChE catalyzes the hydrolysis of the substrate analog, acetylthiocholine (ATCI), producing thiocholine and acetic acid.[12]

  • Chromogenic Reaction: The liberated thiocholine, a sulfhydryl compound, rapidly reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction cleaves the disulfide bond of DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻).[13][14]

The rate of TNB²⁻ production is directly proportional to the AChE activity and can be monitored kinetically by measuring the increase in absorbance at 412 nm.[9][15] The presence of an inhibitor like isofenphos-oxon will decrease the rate of this color development.

Mechanism_of_AChE_Inhibition AChE Active AChE (Serine-OH) Inhibited_AChE Inhibited AChE (Phosphorylated Serine) AChE->Inhibited_AChE Covalent Bonding (Irreversible Inhibition) Isofenphos Isofenphos-oxon (Organophosphate) Isofenphos->Inhibited_AChE

Figure 1: Covalent inhibition of AChE by isofenphos-oxon.

Ellman_Assay_Principle cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Chromogenic Reaction ATCI Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCI->Thiocholine Hydrolysis Thiocholine_node Thiocholine AChE AChE AChE->Thiocholine DTNB DTNB (Colorless) TNB TNB²⁻ (Yellow Product) DTNB->TNB Thiocholine_node->TNB Reaction

Figure 2: The two-step principle of the Ellman assay.

Assay Parameters and Quantitative Data

Precise and reproducible quantification depends on adherence to established chemical and physical parameters. The following table summarizes the critical values for this assay protocol.

ParameterValueRationale & References
Analyte 5-Thio-2-nitrobenzoate (TNB²⁻)The yellow-colored product measured to quantify enzyme activity.[13]
Wavelength (λmax) 412 nmThe optimal absorbance wavelength for the TNB²⁻ anion.[9][13]
Molar Extinction Coeff. (ε) 14,150 M⁻¹cm⁻¹A widely accepted constant for TNB²⁻ at pH 8.0, crucial for converting absorbance rates into absolute enzyme activity units.[11][13]
Optimal pH Range 7.5 - 8.0This pH range represents a compromise between optimal enzyme activity and the chemical stability of the TNB²⁻ product.[13]
Substrate Acetylthiocholine Iodide (ATCI)A synthetic analog of acetylcholine that produces a thiol upon hydrolysis, enabling the chromogenic reaction.[16][17][18]
Chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)The chemical that reacts with the thiocholine product to generate the colored TNB²⁻ anion.[19][20]

Detailed Experimental Protocol

This protocol is optimized for a 96-well clear, flat-bottom microplate format, enabling efficient screening and analysis.

Required Materials & Equipment
  • Reagents:

    • Acetylcholinesterase (AChE) from a reliable source (e.g., human recombinant or electric eel).

    • Isofenphos-oxon (analytical standard).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent).[19]

    • Acetylthiocholine Iodide (ATCI).[16][17]

    • Sodium Phosphate Monobasic and Dibasic for buffer preparation.

    • High-purity solvent for inhibitor stock (e.g., DMSO or Ethanol).

    • Deionized water (≥18 MΩ·cm).

  • Equipment:

    • Microplate reader capable of kinetic measurements at 412 nm.

    • Calibrated single and multichannel pipettes.

    • 96-well clear, flat-bottom microplates.

    • Standard laboratory glassware and consumables.

    • Vortex mixer and centrifuge.

Reagent Preparation

Causality Insight: The accuracy of the assay is fundamentally dependent on the precise preparation of reagents. Freshly prepared solutions are recommended to avoid degradation, particularly for the substrate.

  • Assay Buffer (0.1 M Sodium Phosphate, pH 8.0): Prepare a 0.1 M solution of sodium phosphate. Adjust the pH to 8.0 by mixing monobasic and dibasic stock solutions. This buffer maintains the optimal pH for the enzymatic and chromogenic reactions.[13]

  • DTNB Stock Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer. Store this solution in the dark at 4°C. Trustworthiness Note: DTNB is light-sensitive; protection from light is crucial to prevent degradation and high background signals.[13]

  • ATCI Stock Solution (14 mM): Dissolve 4.02 mg of ATCI in 1 mL of deionized water. This solution must be prepared fresh daily, as ATCI can undergo spontaneous hydrolysis.[13]

  • AChE Working Solution (e.g., 0.2 U/mL): Prepare a stock solution of AChE in Assay Buffer. Just before use, dilute this stock to the final working concentration (e.g., 0.2 U/mL) with Assay Buffer. Keep the enzyme solution on ice at all times. The optimal concentration should be determined empirically to yield a linear reaction rate of approximately 0.05 to 0.1 ΔAbs/min.

  • Isofenphos-oxon Stock & Dilutions: Prepare a high-concentration stock solution (e.g., 10 mM) of isofenphos-oxon in a suitable solvent like DMSO. Create a serial dilution series from this stock using the same solvent to test a range of concentrations (e.g., 8-10 points covering a log scale). The final solvent concentration in the assay well should not exceed 1% to avoid impacting enzyme activity.[10]

Assay Procedure Workflow

Experimental_Workflow Start Start: Prepare Reagents Plate_Setup 1. Plate Setup (Blank, Control, Test Wells) Start->Plate_Setup Add_Reagents 2. Add Buffer, DTNB, Inhibitor (or Vehicle), and AChE Enzyme Plate_Setup->Add_Reagents Pre_incubation 3. Pre-incubate Plate (e.g., 15 min at RT) Add_Reagents->Pre_incubation Initiate_Reaction 4. Initiate Reaction (Add ATCI Substrate) Pre_incubation->Initiate_Reaction Measure_Absorbance 5. Kinetic Measurement (Absorbance at 412 nm) Initiate_Reaction->Measure_Absorbance Data_Analysis 6. Data Analysis (Calculate Rate, % Inhibition, IC₅₀) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 3: High-level workflow for the AChE inhibition assay.

Step-by-Step Plate Protocol (Total Volume: 200 µL/well):

  • Plate Setup: Designate wells for Blanks, 100% Activity Controls, and Test Samples. Perform all measurements in triplicate.

Well TypeBuffer (pH 8.0)AChE (0.2 U/mL)Inhibitor / VehicleDTNB (10 mM)ATCI (14 mM)
Blank 170 µL--20 µL10 µL
100% Activity 148 µL20 µL2 µL (Vehicle)20 µL10 µL
Test Sample 148 µL20 µL2 µL (Inhibitor)20 µL10 µL
  • Reagent Addition (Pre-incubation Phase):

    • Add Assay Buffer to all wells as specified in the table.

    • Add 2 µL of the appropriate Isofenphos-oxon dilution to the "Test Sample" wells.

    • Add 2 µL of the solvent (vehicle) to the "100% Activity" wells.

    • Add 20 µL of DTNB solution to all wells.

    • Add 20 µL of AChE working solution to the "100% Activity" and "Test Sample" wells.

  • Pre-incubation: Gently mix the plate and incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Expertise Insight: This pre-incubation step is critical for organophosphate inhibitors.[21] It allows time for the progressive, covalent inhibition of the enzyme to occur before the introduction of the substrate.[22] Omitting this step would lead to a significant underestimation of the inhibitor's potency.

  • Reaction Initiation and Measurement:

    • To start the reaction, add 10 µL of the ATCI substrate solution to all wells. Using a multichannel pipette is highly recommended for simultaneous initiation.

    • Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance at 412 nm every 60 seconds for 10-20 minutes.

Data Analysis
  • Calculate Reaction Rate (V): For each well, plot absorbance vs. time. The slope of the linear portion of this curve (ΔAbs/min) is the reaction rate (V). Most plate reader software can perform this calculation automatically.

  • Correct for Blank: Subtract the rate of the Blank wells (which accounts for spontaneous substrate hydrolysis) from the rates of all other wells.

    • Vcorrected = Vsample - Vblank

  • Calculate Percent Inhibition: Determine the percentage of inhibition for each isofenphos-oxon concentration using the following formula:

    • % Inhibition = [1 - (Vinhibitor / V100% Activity)] * 100

  • Determine IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity. Plot the % Inhibition (Y-axis) against the logarithm of the isofenphos-oxon concentration (X-axis). Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Self-Validating Systems and Trustworthiness

A robust protocol must be a self-validating system. The following points are essential for ensuring the trustworthiness of your results:

  • Positive Control: Always include a known AChE inhibitor (e.g., paraoxon or chlorpyrifos-oxon) as a positive control.[4][23] This validates that the assay system is responsive to inhibition and provides a benchmark for comparing potency.

  • Linearity of Reaction: The uninhibited control reaction should be linear for the duration of the measurement. If the rate decreases over time, it may indicate substrate depletion or enzyme instability. In such cases, the initial linear portion of the curve must be used for rate calculations.

  • DTNB Concentration: While DTNB is essential, excessively high concentrations relative to the substrate can paradoxically inhibit AChE activity.[19][24] The concentrations provided in this protocol are optimized to avoid this effect.

  • Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve the inhibitor is identical in all wells (except the blank) and is kept to a minimum (ideally ≤1%) to prevent any direct effect on enzyme activity.[10]

By adhering to this detailed protocol and understanding the scientific principles behind each step, researchers can confidently and accurately determine the inhibitory potency of isofenphos-oxon and other related compounds on acetylcholinesterase activity.

References

  • Acetylcholinesterase (AchE) Activity Assay Kit (E-BC-K174-M). Elabscience. [Link]

  • Acetylcholinesterase Activity Assay Kit - 100 Assays. Boster Biological Technology. [Link]

  • PicoSens™ Acetylcholinesterase (AChE) Activity Assay Kit. Biomax.Ltd. [Link]

  • Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. [Link]

  • Critical Evaluation of Acetylthiocholine Iodide and Acetylthiocholine Chloride as Substrates for Amperometric Biosensors Based on Acetylcholinesterase. NIH. [Link]

  • Evaluation of 6,6'-dithionicotinic acid as alternative chromogen in a modified Ellman method--comparison in various species. PubMed. [Link]

  • Isofenphos | C15H24NO4PS | CID 32872. PubChem - NIH. [Link]

  • Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. ResearchGate. [Link]

  • New findings about Ellman's method to determine cholinesterase activity. PubMed. [Link]

  • New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]

  • Diagnosis of Intoxication by the Organophosphate VX: Comparison Between an Electrochemical Sensor and Ellman´s Photometric Method. PMC - PubMed Central. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC - NIH. [Link]

  • Review of Biomarkers and Analytical Methods for Organophosphate Pesticides and Applicability to Nerve Agents. Military Medicine. [Link]

  • Inhibition kinetics of six organophosphate compounds on human and rat erythrocyte acetylcholinesterase. Regulations.gov. [Link]

  • Standard Operating Procedure (SOP). DAIMON Project. [Link]

  • Optimal detection of cholinesterase activity in biological samples: Modifications to the standard Ellman's assay. ResearchGate. [Link]

  • Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry. PMC - PubMed Central. [Link]

  • Reagentless bidirectional lateral flow bioactive paper sensors for detection of pesticides in beverage and food samples. CABI Digital Library. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Isofenphos (Ref: BAY SRA 12869). AERU. [Link]

  • Slow-binding reversible inhibitor of acetylcholinesterase with long-lasting action for prophylaxis of organophosphate poisoning. PubMed Central. [Link]

  • Analyzing cholinesterase in organophosphate poisoning. Tecan Group. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]

  • Isofenphos ChemicalWatch Factsheet. Beyond Pesticides. [Link]

  • Paraoxon | C10H14NO6P | CID 9395. PubChem - NIH. [Link]

Sources

Application of Isofenphos-Oxon in Neurotoxicity Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isofenphos is an organothiophosphate insecticide that undergoes metabolic activation in vivo to its oxygen analog, isofenphos-oxon.[1] This oxon form is the primary active metabolite responsible for the neurotoxic effects characteristic of organophosphate (OP) compounds.[2] The principal mechanism of this toxicity is the potent and often irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3] This action leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in hyperstimulation of cholinergic receptors and subsequent neuromuscular paralysis and other severe health effects.[2][4] Due to its well-defined mechanism of action, isofenphos-oxon serves as a valuable tool in neurotoxicity research, enabling scientists to investigate the molecular and cellular consequences of AChE inhibition, screen for potential therapeutic agents, and develop a deeper understanding of organophosphate-induced neurodegeneration.[3][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights for the application of isofenphos-oxon in both in vitro and in vivo neurotoxicity studies.

Mechanism of Neurotoxicity: Acetylcholinesterase Inhibition

The primary molecular target of isofenphos-oxon is acetylcholinesterase (AChE).[2] In a healthy nervous system, AChE rapidly hydrolyzes acetylcholine in the synaptic cleft, terminating the nerve signal.[6] Isofenphos-oxon, like other organophosphates, phosphorylates a serine residue within the active site of AChE.[2] This creates a stable, covalent bond that effectively inactivates the enzyme.[7] The resulting accumulation of acetylcholine leads to a state of cholinergic crisis, characterized by overstimulation of both muscarinic and nicotinic receptors throughout the central and peripheral nervous systems.[3] While AChE inhibition is the primary mechanism, evidence also suggests that organophosphates can induce neurotoxicity through non-cholinergic pathways, including oxidative stress, neuroinflammation, and disruption of calcium homeostasis.[3][8][9]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron Neurotoxicity Neurotoxicity AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Isofenphos_Oxon Isofenphos-Oxon Blocked_AChE Inhibited AChE (Phosphorylated) Receptor->Postsynaptic Signal Propagation Hyperstimulation Receptor Hyperstimulation Isofenphos_Oxon->AChE Inhibits Isofenphos_Oxon->Blocked_AChE Phosphorylates Active Site ACh_Accumulation ACh Accumulation ACh_Accumulation->Hyperstimulation Hyperstimulation->Neurotoxicity

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by isofenphos-oxon.

Applications in In Vitro Neurotoxicity Assessment

In vitro models, particularly human-derived neuronal cell lines, offer a powerful platform for dissecting the cellular and molecular mechanisms of neurotoxicity in a controlled environment.[10] The human neuroblastoma cell line SH-SY5Y is widely used due to its ability to be differentiated into a more mature neuron-like phenotype, expressing key neuronal markers.[10][11] These models are invaluable for initial toxicity screening, dose-response analysis, and mechanistic investigations.

Rationale for In Vitro Models
  • High-throughput screening: Enables rapid testing of multiple concentrations and compounds.

  • Mechanistic insights: Allows for the investigation of specific cellular pathways, such as apoptosis, oxidative stress, and mitochondrial dysfunction.[11][12]

  • Reduced animal use: Aligns with the "3Rs" principles (Replacement, Reduction, and Refinement) of animal research.

  • Human relevance: Human cell lines can provide more relevant data for human health risk assessment compared to some animal models.[10]

Data Presentation: Comparative Cytotoxicity of Organophosphates

The following table summarizes representative 50% inhibitory concentration (IC50) values for different organophosphates in SH-SY5Y cells, illustrating the range of potencies observed in in vitro assays.

CompoundAssayCell StateIC50 Value
Chlorpyrifos-oxonMTT AssayDifferentiated~10-50 µM
AzamethiphosMTT AssayDifferentiated>50 µM
AldicarbMTT AssayDifferentiated>100 µM
Data synthesized from representative studies for illustrative purposes.[8]

Experimental Protocols: In Vitro Studies

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol determines the effect of isofenphos-oxon on the metabolic activity of SH-SY5Y cells, which serves as an indicator of cell viability.[11]

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Pen-Strep)[11]

  • Isofenphos-oxon stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Prepare serial dilutions of isofenphos-oxon in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the prepared isofenphos-oxon dilutions or control medium (with 0.1% DMSO for vehicle control).

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Acetylcholinesterase (AChE) Activity

This protocol uses the Ellman's method to quantify AChE activity in cell lysates following exposure to isofenphos-oxon.[13][14][15]

Materials:

  • Treated SH-SY5Y cells (from a 6-well plate)

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)[14]

  • Substrate: Acetylthiocholine iodide (ATCI)[6]

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: After exposure to isofenphos-oxon, wash cells with cold PBS and lyse them with 200 µL of lysis buffer. Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[16] Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0).[6]

    • 20 µL of cell lysate (diluted to an appropriate concentration).

    • 10 µL of DTNB solution.

  • Reaction Initiation: Add 10 µL of ATCI solution to initiate the reaction.[17]

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[6][14] The rate of color change is proportional to AChE activity.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of AChE inhibition for each isofenphos-oxon concentration relative to the vehicle control.[14] Plot an inhibition curve to determine the IC50 value.[18]

InVitro_Workflow cluster_assays Endpoint Analysis Start Start: SH-SY5Y Cell Culture Seeding Seed cells in multi-well plates Start->Seeding Exposure Expose cells to Isofenphos-Oxon (Dose-response & Time-course) Seeding->Exposure Cytotoxicity Cytotoxicity Assay (e.g., MTT) Exposure->Cytotoxicity Cell Viability AChE_Assay AChE Activity Assay (Ellman's Method) Exposure->AChE_Assay Enzyme Inhibition Other_Assays Other Mechanistic Assays (ROS, Apoptosis, etc.) Exposure->Other_Assays Cellular Stress Data_Analysis Data Analysis: Calculate IC50 values, Assess cellular changes Cytotoxicity->Data_Analysis AChE_Assay->Data_Analysis Other_Assays->Data_Analysis Conclusion Conclusion: Determine Neurotoxic Potential & Mechanisms Data_Analysis->Conclusion

Caption: General workflow for in vitro neurotoxicity assessment.

Applications in In Vivo Neurotoxicity Assessment

While in vitro studies provide crucial mechanistic data, in vivo models are essential for understanding the systemic effects of neurotoxicants, including their absorption, distribution, metabolism, and excretion (ADME), as well as their impact on complex neurobehavioral outcomes.[19] Rodent models, such as rats and mice, are commonly used in organophosphate neurotoxicity research.[5][20][21]

Rationale for In Vivo Models
  • Systemic Effects: Allows for the evaluation of toxicity in a whole, integrated biological system.

  • Neurobehavioral Assessment: Enables the study of complex endpoints like learning, memory, motor coordination, and anxiety-like behaviors.[21][22][23]

  • Pharmacokinetics: Provides critical information on how the compound is processed by a living organism.[19]

  • Regulatory Acceptance: In vivo data is often required for regulatory hazard and risk assessment.[19]

Experimental Protocol: In Vivo Rodent Study

This protocol outlines a general procedure for an acute or sub-chronic neurotoxicity study in rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Sprague-Dawley or Wistar rats (age and sex-matched)

  • Isofenphos-oxon

  • Vehicle (e.g., corn oil or saline with an appropriate solubilizing agent)

  • Dosing equipment (gavage needles, syringes)

  • Behavioral testing apparatus (e.g., open field, elevated plus maze, Morris water maze)[20][21]

  • Equipment for tissue collection and processing

Procedure:

  • Acclimation and Grouping: Acclimate animals for at least one week before the study. Randomly assign animals to control (vehicle only) and treatment groups (different doses of isofenphos-oxon).

  • Administration: Administer isofenphos-oxon via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for the duration of the study (e.g., 14 or 28 days for sub-chronic).

  • Clinical Observations: Observe animals daily for clinical signs of toxicity, including tremors, salivation, convulsions, changes in posture, and mortality. Record body weights regularly.

  • Neurobehavioral Testing: Conduct a battery of behavioral tests at specified time points to assess various neurological functions.[24]

    • Motor Activity: Use an open-field test to measure locomotor activity and exploratory behavior.[5]

    • Anxiety: Employ the elevated plus maze to assess anxiety-like behavior.[21]

    • Learning and Memory: Use the Morris water maze or radial arm maze to evaluate spatial learning and memory.[22]

  • Tissue Collection: At the end of the study, euthanize animals and collect blood and brain tissue. The brain can be dissected into specific regions (e.g., hippocampus, cortex, striatum) for further analysis.[19]

  • Biochemical Analysis:

    • Use a portion of the brain tissue to measure AChE activity as described in the in vitro protocol (with appropriate modifications for tissue homogenization).

    • Use remaining tissue for other analyses, such as measuring markers of oxidative stress or neuroinflammation.

InVivo_Workflow cluster_testing Neurobehavioral Assessment cluster_analysis Ex Vivo Analysis Start Start: Animal Acclimation & Group Assignment Dosing Administer Isofenphos-Oxon (Vehicle Control & Dose Groups) Start->Dosing Observations Daily Clinical Observations & Body Weight Measurement Dosing->Observations Motor Motor Function (Open Field) Dosing->Motor Cognitive Learning & Memory (Mazes) Dosing->Cognitive Affective Anxiety/Affect (Elevated Plus Maze) Dosing->Affective Euthanasia Euthanasia & Tissue Collection (Brain, Blood) Motor->Euthanasia Cognitive->Euthanasia Affective->Euthanasia Biochem Biochemical Assays (AChE Activity) Euthanasia->Biochem Histology Histopathology Euthanasia->Histology Molecular Molecular Analysis (Gene/Protein Expression) Euthanasia->Molecular Conclusion Conclusion: Determine Systemic Toxicity, NOAEL, & Behavioral Effects Biochem->Conclusion Histology->Conclusion Molecular->Conclusion

Caption: General workflow for in vivo neurotoxicity assessment.

Conclusion

Isofenphos-oxon is an indispensable reference compound for neurotoxicity research. Its well-characterized mechanism as a potent AChE inhibitor allows for the robust investigation of cholinergic system disruption. The protocols detailed in this guide provide a solid framework for utilizing isofenphos-oxon in both in vitro and in vivo models to elucidate mechanisms of neurotoxicity, screen for potential antidotes, and contribute to the overall understanding of organophosphate toxicology. By integrating data from both cellular and whole-animal studies, researchers can build a comprehensive picture of the neurotoxic effects of this important class of compounds.

References

  • Komers, K., Kovářová, M., Štěpánková, Š., Pařík, P., & Čegan, A. (2013). New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors. Zeitschrift für Naturforschung C, 68(3-4), 133-138. [Link]

  • Levin, E. D., Johnson, J. E., Rezvani, A. H., & Slotkin, T. A. (2010). Persistent behavioral alterations in rats neonatally exposed to low doses of the organophosphate pesticide, parathion. Neurotoxicology and Teratology, 32(6), 655-661. [Link]

  • Kovářová, M., Komers, K., Štěpánková, Š., Pařík, P., & Čegan, A. (2013). New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. Zeitschrift für Naturforschung C, 68(3-4), 133-138. [Link]

  • Duke University. (n.d.). Persistent behavioral alterations in rats neonatally exposed to low doses of the organophosphate pesticide, parathion. Scholars@Duke. [Link]

  • Komers, K., et al. (2013). New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors. Semantic Scholar. [Link]

  • National Toxicology Program. (n.d.). Investigation of Parathion-induced Neurotoxicity in SHSY5Y Cells Demonstrates Utility of the Assay as an Alternative Animal Model. National Institute of Environmental Health Sciences. [Link]

  • Kovalevich, J., & Langford, D. (2013). Cellular and molecular responses to ethyl-parathion in undifferentiated SH-SY5Y cells provide neurotoxicity pathway indicators for organophosphorus impacts. Neurotoxicology, 37, 107-120. [Link]

  • Hawkey, A. B., et al. (2021). Persistent Neurobehavioral and Neurochemical Anomalies in Middle-Aged Rats after Maternal Diazinon Exposure. Toxicological Sciences, 182(1), 116-128. [Link]

  • Crowe, A., et al. (2021). Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins. Antioxidants, 10(11), 1738. [Link]

  • Bartolini, M., et al. (2003). Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column. Journal of Chromatography A, 987(1-2), 431-439. [Link]

  • Rohlman, D. S., et al. (2007). Organophosphate Pesticide Exposure and Neurobehavioral Performance in Agricultural and Non-Agricultural Hispanic Workers. Environmental Health Perspectives, 115(5), 691-696. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631-2642. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • Rohlman, D. S., et al. (2011). Neurobehavioral problems following low-level exposure to organophosphate pesticides: a systematic and meta-analytic review. Critical Reviews in Toxicology, 41(1), 1-22. [Link]

  • Kasteel, E. E. J., et al. (2021). Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry. Archives of Toxicology, 95(5), 1765-1782. [Link]

  • National Center for Biotechnology Information. (n.d.). Isofenphos. PubChem Compound Database. [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 031-035. [Link]

  • Chauvet, C., et al. (2022). The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants. Neurotoxicology, 92, 131-155. [Link]

  • ResearchGate. (n.d.). Effects of organophosphates on cell proliferation and 45Ca uptake of neuroblastoma SH-SY5Y cells. [Link]

  • Rosenfeld, C. A., & Sultatos, L. G. (2006). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Toxicology and Applied Pharmacology, 217(2), 218-225. [Link]

  • Kovarik, Z., et al. (2021). Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase. Scientific Reports, 11(1), 21533. [Link]

  • Banks, C. N., & Lein, P. J. (2020). Neurotoxicity in Preclinical Models of Occupational Exposure to Organophosphorus Compounds. Frontiers in Neuroscience, 14, 612. [Link]

  • Aslam, M., et al. (2023). Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders. International Journal of Molecular Sciences, 24(13), 11029. [Link]

  • Terry, A. V., et al. (2024). Acute exposure to diisopropylfluorophosphate in mice results in persistent cognitive deficits and alterations in senescence markers in the brain. Neurobiology of Aging, 143, 1-15. [Link]

  • ResearchGate. (n.d.). In vivo studies included in this review. [Link]

  • Misra, U. K., et al. (1988). Late onset isofenphos neurotoxicity. Journal of Neurology, Neurosurgery & Psychiatry, 51(10), 1338-1340. [Link]

  • Climent, E., et al. (2022). Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights from Zebrafish. International Journal of Molecular Sciences, 23(22), 14361. [Link]

  • Rosenfeld, C. A., & Sultatos, L. G. (2006). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Semantic Scholar. [Link]

  • Banks, C. N., & Lein, P. J. (2019). Mechanisms of organophosphate neurotoxicity. Current Opinion in Toxicology, 15, 36-42. [Link]

Sources

Application Note: Isofenphos-Oxon as a Positive Control in Cholinesterase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1] The inhibition of AChE is a key mechanism of toxicity for organophosphate (OP) and carbamate pesticides and is a therapeutic target for the treatment of diseases such as Alzheimer's and myasthenia gravis.[2] Consequently, the in vitro measurement of cholinesterase activity is a fundamental tool for researchers in toxicology, pharmacology, and drug development.

A critical component of a robust and reliable cholinesterase assay is the inclusion of a positive control. A positive control validates the assay's ability to detect inhibition and ensures the integrity of the reagents and the experimental setup. Isofenphos, an organothiophosphate insecticide, is metabolically activated to its oxygen analog, isofenphos-oxon.[3] This oxon form is a potent and essentially irreversible inhibitor of acetylcholinesterase, making it an excellent candidate for use as a positive control in cholinesterase inhibition assays.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of isofenphos-oxon as a positive control in cholinesterase assays, with a focus on the widely used Ellman's method.

Principle of the Assay and Mechanism of Inhibition

The most common method for measuring cholinesterase activity in vitro is the colorimetric method developed by Ellman and colleagues. This assay relies on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate the yellow-colored anion 5-thio-2-nitrobenzoate (TNB²⁻). The rate of TNB²⁻ formation is directly proportional to the AChE activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 412 nm.

Organophosphate oxons, such as isofenphos-oxon, are potent inhibitors of AChE. They act by phosphorylating a serine residue within the active site of the enzyme, forming a stable covalent bond.[2] This effectively inactivates the enzyme, preventing it from hydrolyzing its natural substrate, acetylcholine, or the assay substrate, acetylthiocholine. In the context of the Ellman's assay, the presence of an inhibitor like isofenphos-oxon will lead to a reduced rate of yellow color development, signifying inhibition of the enzyme.

Mechanism of Acetylcholinesterase Inhibition by Isofenphos-Oxon

AChE Inhibition by Isofenphos-Oxon cluster_0 Active Acetylcholinesterase (AChE) cluster_1 Inhibitor cluster_2 Irreversibly Inhibited Enzyme AChE AChE Active Site (with Serine-OH) Inhibited_AChE Phosphorylated AChE (Inactive) AChE->Inhibited_AChE Covalent Bonding (Phosphorylation) Iso_Oxon Isofenphos-Oxon (Organophosphate) Iso_Oxon->Inhibited_AChE

Caption: Covalent modification of the AChE active site by isofenphos-oxon.

Materials and Reagents

  • Acetylcholinesterase (AChE), e.g., from electric eel or human recombinant

  • Isofenphos-oxon

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (for dissolving isofenphos-oxon)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Protocol

This protocol is designed for a 96-well microplate format and is based on the principles of the Ellman's assay.

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic to achieve a pH of 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for the specific enzyme source and activity, but a typical starting concentration is 0.1 U/mL.

  • DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in phosphate buffer (pH 7.0-8.0). Protect this solution from light.

  • ATCI Solution (10 mM): Dissolve an appropriate amount of ATCI in deionized water. It is recommended to prepare this solution fresh daily.

  • Isofenphos-oxon Stock Solution (e.g., 10 mM): Isofenphos-oxon can be dissolved in a suitable organic solvent such as acetonitrile or DMSO. Prepare a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light. Isofenphos-oxon is stable under these conditions.

Preparation of Isofenphos-Oxon Working Solution for Positive Control

Therefore, a reasonable starting concentration for isofenphos-oxon as a positive control would be in the range of 100 nM to 1 µM . The optimal concentration should be determined empirically in your specific assay system to achieve the desired level of inhibition.

Prepare a working solution of isofenphos-oxon by diluting the stock solution in phosphate buffer. Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay well is low (typically ≤ 1%) to avoid affecting enzyme activity.

Assay Procedure

The following steps should be performed in a 96-well microplate. It is recommended to run all samples, controls, and blanks in triplicate.

  • Plate Setup:

    • Blank wells: Add 150 µL of phosphate buffer.

    • 100% Activity Control (Negative Control) wells: Add 100 µL of phosphate buffer and 25 µL of AChE solution.

    • Positive Control wells: Add 75 µL of phosphate buffer, 25 µL of the isofenphos-oxon working solution, and 25 µL of AChE solution.

    • Test Compound wells (if applicable): Add 75 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of AChE solution.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Reaction Initiation: To each well (except the blank), add 25 µL of the ATCI substrate solution to initiate the reaction. The total reaction volume will be 150 µL.

  • Absorbance Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. For a kinetic assay, take readings every minute for 10-15 minutes. For an endpoint assay, incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes) and then measure the final absorbance.

Experimental Workflow Diagram

Cholinesterase Assay Workflow cluster_prep Reagent Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis P1 Prepare Buffer, AChE, DTNB, and ATCI Solutions A1 Add Buffer, AChE, and Isofenphos-Oxon (or Test Compound) to appropriate wells P1->A1 P2 Prepare Isofenphos-Oxon Stock & Working Solutions P2->A1 A2 Pre-incubate plate (e.g., 15 min at 37°C) A1->A2 A3 Initiate reaction by adding ATCI Substrate Solution A2->A3 A4 Measure Absorbance at 412 nm (Kinetic or Endpoint) A3->A4 D1 Calculate Rate of Reaction (ΔAbs/min) A4->D1 D2 Calculate Percent Inhibition D1->D2 D3 Validate Assay using Positive Control Results D2->D3

Caption: Step-by-step workflow for the cholinesterase inhibition assay.

Data Analysis and Interpretation

  • Calculate the Rate of Reaction: For a kinetic assay, determine the rate of change in absorbance per minute (ΔAbs/min) for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve. For an endpoint assay, subtract the initial absorbance from the final absorbance.

  • Calculate Percent Inhibition: The percent inhibition for the positive control (and any test compounds) can be calculated using the following formula:

    % Inhibition = [ (Rate of 100% Activity Control - Rate of Positive Control) / Rate of 100% Activity Control ] x 100

Expected Results
  • 100% Activity Control: Should show a steady increase in absorbance over time, indicating robust enzyme activity.

  • Blank: Should show no significant change in absorbance, indicating minimal non-enzymatic hydrolysis of the substrate.

  • Positive Control (Isofenphos-Oxon): Should exhibit a significantly lower rate of absorbance increase compared to the 100% activity control, demonstrating potent inhibition of AChE. A well-chosen concentration should result in >80% inhibition.

The following table summarizes a typical plate setup and expected outcomes:

Well TypeAChEIsofenphos-OxonSubstrate (ATCI)Expected ΔAbs/minExpected % Inhibition
Blank--+~ 0N/A
100% Activity+-+High0%
Positive Control+++Very Low> 80%

Troubleshooting

IssuePossible CauseSuggested Solution
High Blank Absorbance Spontaneous hydrolysis of ATCI.Prepare ATCI solution fresh daily. Ensure the pH of the buffer is not excessively high.
Contamination of reagents.Use fresh, high-purity reagents.
Low Signal in 100% Activity Control Inactive enzyme.Use a fresh aliquot of enzyme. Ensure proper storage conditions (-20°C or -80°C).
Incorrect reagent concentrations.Verify the concentrations of all reagents.
Sub-optimal assay conditions (pH, temp).Optimize pH and temperature for your specific enzyme.
Low Inhibition by Positive Control Degraded isofenphos-oxon.Prepare a fresh working solution from the stock. Ensure proper storage of the stock solution.
Insufficient concentration of isofenphos-oxon.Increase the concentration of the positive control.
Insufficient pre-incubation time.Increase the pre-incubation time to allow for complete interaction between the inhibitor and the enzyme.
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing in the wells.
Temperature fluctuations across the plate.Ensure the plate is evenly heated in the microplate reader.

Conclusion

Isofenphos-oxon serves as an effective and reliable positive control for in vitro cholinesterase inhibition assays. Its potent and irreversible mechanism of action ensures a clear and significant reduction in enzyme activity, thereby validating the integrity and performance of the assay. By following the detailed protocol and guidelines presented in this application note, researchers can confidently incorporate isofenphos-oxon into their screening and characterization of potential cholinesterase inhibitors, contributing to the advancement of research in toxicology and drug discovery.

References

  • Mortensen, S. R., Brimijoin, S., Hooper, M. J., & Padilla, S. (1998). Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent?. Toxicology and applied pharmacology, 148(1), 46–49. [Link]

  • BenchChem. (2025). A Comparative Analysis of the Inhibitory Potency of Organophosphate Acetylcholinesterase Inhibitors.
  • Colović, M. B., Krstić, D. Z., Ušćumlić, G. S., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

  • Padilla, S., Mortensen, S. R., & Brimijoin, S. (2002). Comparison of Chlorpyrifos-Oxon and Paraoxon Acetylcholinesterase Inhibition Dynamics: Potential Role of a Peripheral Binding Site. Toxicological Sciences, 68(1), 219–232. [Link]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88–95.
  • HPC Standards. (n.d.). Isofenphos-oxon. Retrieved from [Link]

  • Kuca, K., Musilek, K., & Jun, D. (2008). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. IntechOpen.
  • PubChem. (n.d.). Isofenphos. National Center for Biotechnology Information. Retrieved from [Link]

  • Pope, C. N. (1999). Organophosphate pesticides: do they all have the same mechanism of toxicity?. Journal of toxicology and environmental health. Part B, Critical reviews, 2(2), 161–181.

Sources

Application Note: Isofenphos-oxon as a Tool for Characterizing Organophosphate Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of insecticide resistance is a critical challenge in agriculture and public health. Understanding the biochemical and genetic mechanisms underpinning this resistance is paramount for developing sustainable pest management strategies. Organophosphates (OPs) are a major class of insecticides that act by inhibiting the essential enzyme acetylcholinesterase (AChE). Resistance to OPs typically arises from two primary mechanisms: the alteration of the target enzyme (target site insensitivity) or enhanced metabolic detoxification of the insecticide. Isofenphos, a phosphorothioate insecticide, requires bioactivation to its oxygen analog, isofenphos-oxon, to become a potent AChE inhibitor.[1][2] This active metabolite, isofenphos-oxon, serves as a precise and powerful tool for dissecting these resistance mechanisms. This guide provides a comprehensive framework and detailed protocols for using isofenphos-oxon to characterize OP resistance in insect populations.

Introduction: The Central Role of Acetylcholinesterase

Organophosphate toxicity stems from the irreversible phosphorylation of a critical serine residue within the active site of acetylcholinesterase (AChE).[3][4] This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve signal.[5] Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of the nervous system, paralysis, and ultimately, death of the insect.[3][6]

Insect populations have evolved sophisticated countermeasures to survive OP exposure. These adaptations can be broadly categorized, providing a logical roadmap for investigation.

Primary Resistance Mechanisms:

  • Metabolic Resistance: This is the most common mechanism, where insects exhibit enhanced activity of detoxification enzymes.[7] These enzymes, primarily cytochrome P450 monooxygenases (P450s), carboxylesterases (CarEs), and glutathione S-transferases (GSTs), metabolize the insecticide into less toxic, more readily excretable forms before it can reach the target AChE.[2][7]

  • Target-Site Resistance: This mechanism involves genetic mutations in the Ace gene, which codes for AChE.[5][8] These mutations alter the structure of the enzyme's active site, reducing its affinity for OP inhibitors while ideally maintaining its ability to hydrolyze acetylcholine.[9][10]

A third mechanism, penetration resistance , involves modifications to the insect's cuticle that slow the absorption of the insecticide, often acting in concert with other resistance types.[7]

The use of isofenphos-oxon allows researchers to bypass the metabolic activation step required by the parent compound, isofenphos, providing a direct and potent inhibitor for in vitro characterization of AChE sensitivity.[2][6] This property is fundamental to distinguishing between metabolic and target-site resistance.

Experimental Framework: A Logic-Driven Approach to Resistance Diagnosis

A systematic investigation into OP resistance involves a multi-tiered approach. The workflow is designed to first confirm resistance at the whole-organism level and then to dissect the specific underlying mechanism(s) using biochemical assays.

G cluster_0 Phase 1: Whole Organism Assessment cluster_1 Phase 2: Mechanism Characterization cluster_2 Phase 3: Confirmation & Synthesis A Establish Baseline Susceptibility (Known Susceptible Strain) B Dose-Response Bioassay (Field Population vs. Susceptible) A->B Control C Calculate Resistance Ratio (RR) RR = LC50(Field) / LC50(Susceptible) B->C Data Analysis D Synergist Bioassays (e.g., with PBO, DEF) C->D If RR > 1 E Biochemical AChE Inhibition Assay (using Isofenphos-oxon) C->E If RR > 1 F Identify Metabolic Pathways (P450s, Esterases, etc.) D->F G Determine Target-Site Sensitivity (Compare IC50 values) E->G I Synthesize Findings (Determine primary resistance mechanism) F->I H Molecular Analysis (Optional) (Sequence Ace gene for mutations) G->H G->I H->I

Caption: Workflow for organophosphate resistance diagnosis.

Protocol I: Discriminating Dose & Dose-Response Bioassays

Objective: To quantify the level of resistance in a field population relative to a known susceptible population.

Causality: The dose-response bioassay is the foundational step. By comparing the concentration of isofenphos required to kill 50% of the population (LC₅₀), we can establish a quantitative measure of resistance, the Resistance Ratio (RR). A discriminating dose, often determined as twice the LC₉₉ of the susceptible strain, can be used for rapid screening of resistance in the field.[8][11][12]

Materials:

  • Isofenphos (analytical grade)

  • Acetone (reagent grade)

  • Appropriate bioassay containers (e.g., WHO tubes with treated filter paper, or glass bottles for CDC bottle bioassays).[13][14]

  • Susceptible and field-collected insect populations.

Procedure (WHO Tube Test Method):

  • Stock Solution Preparation: Prepare a 1% (w/v) stock solution of isofenphos in acetone.

  • Serial Dilutions: Create a series of dilutions from the stock solution to cover a range that results in mortality from 0% to 100% for both susceptible and field populations. A typical range might be 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL.

  • Filter Paper Impregnation: Apply 2 mL of each dilution evenly onto a 12x15 cm filter paper. Allow the acetone to evaporate completely in a fume hood. Prepare control papers using acetone only.

  • Exposure: Introduce 20-25 adult insects into each exposure tube containing the treated filter paper. Four replicates should be used for each concentration, plus two control replicates.[14]

  • Incubation: Hold the tubes vertically for a standard exposure period (e.g., 60 minutes).[13]

  • Recovery: After exposure, transfer the insects to a clean holding tube with access to a sugar source.

  • Mortality Assessment: Record mortality after 24 hours. If control mortality is between 5% and 20%, correct the data using Abbott's formula.

  • Data Analysis: Use probit analysis to calculate the LC₅₀ values for both the susceptible and resistant populations. Calculate the Resistance Ratio (RR):

    • RR = LC₅₀ (Field Population) / LC₅₀ (Susceptible Strain)

Data Interpretation:

Resistance Ratio (RR)Interpretation
1Susceptible
2-10Low Resistance
11-50Moderate Resistance
>50High Resistance

Protocol II: Synergist Assays to Identify Metabolic Resistance

Objective: To determine if metabolic resistance via P450s or esterases is a contributing factor.

Causality: Synergists are chemicals that inhibit specific families of detoxification enzymes. By pre-exposing insects to a synergist, the metabolic defense is disabled. If the subsequent toxicity of isofenphos increases significantly (i.e., the RR decreases), it provides strong evidence that the inhibited enzyme system is responsible for resistance.[15][16][17]

  • Piperonyl Butoxide (PBO): Inhibits P450 monooxygenases.[18]

  • S,S,S-tributyl phosphorotrithioate (DEF): Inhibits carboxylesterases.[15]

Materials:

  • Same as Protocol I, plus:

  • Piperonyl Butoxide (PBO)

  • S,S,S-tributyl phosphorotrithioate (DEF)

Procedure:

  • Determine Sub-lethal Synergist Dose: Expose insects to the synergist alone to find the highest concentration that causes no or minimal (<5%) mortality. For PBO, a standard concentration is often 4%.[15]

  • Synergist Pre-exposure: Expose the resistant insect population to filter papers treated with the sub-lethal dose of the synergist (e.g., PBO) for 1 hour.[15]

  • Insecticide Exposure: Immediately following pre-exposure, transfer the synergized insects to tubes containing the various dilutions of isofenphos and proceed as described in Protocol I.

  • Data Analysis: Calculate the LC₅₀ for the synergized population. Determine the Synergism Ratio (SR):

    • SR = LC₅₀ (Isofenphos alone) / LC₅₀ (Isofenphos + Synergist)

Data Interpretation:

SynergistSynergism Ratio (SR)Implication
PBO> 2P450-mediated metabolic resistance is likely.
DEF> 2Esterase-mediated metabolic resistance is likely.

Protocol III: AChE Inhibition Assay for Target-Site Sensitivity

Objective: To directly measure the sensitivity of AChE from susceptible and resistant insects to isofenphos-oxon.

Causality: This biochemical assay isolates the target enzyme from other physiological factors. By using the active metabolite, isofenphos-oxon, we directly probe the enzyme's binding site. A significant difference in the concentration of isofenphos-oxon required to inhibit 50% of AChE activity (IC₅₀) between susceptible and field populations is the definitive indicator of target-site insensitivity.[3][9]

G A AChE hydrolyzes Acetylthiocholine (ATCh) B Thiocholine A->B produces F Inhibited AChE A->F D Yellow Product (TNB) (Absorbance at 412 nm) B->D C DTNB (Ellman's Reagent) C->D E Isofenphos-oxon (Inhibitor) E->A blocks

Caption: Principle of the Ellman method for AChE activity.

Materials:

  • Isofenphos-oxon analytical standard[2]

  • Insect heads (from susceptible and resistant strains)

  • Homogenization Buffer: 0.1 M Phosphate Buffer (pH 7.5) with 1% Triton X-100.[19]

  • Assay Buffer: 0.1 M Phosphate Buffer (pH 8.0).[3][7]

  • Substrate: 10 mM Acetylthiocholine iodide (ATCh) in Assay Buffer.[20]

  • Chromogen: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer.[3]

  • 96-well microplate and spectrophotometric plate reader.

Procedure:

  • Enzyme Preparation:

    • Homogenize single insect heads in 500 µL of ice-cold Homogenization Buffer.[19]

    • Centrifuge at 10,000 x g for 15 min at 4°C.

    • Carefully collect the supernatant containing the solubilized AChE. Store on ice.

  • IC₅₀ Determination:

    • Prepare serial dilutions of isofenphos-oxon in Assay Buffer. A starting range could be 1 nM to 10 µM.

    • In a 96-well plate, add the following to each well (in triplicate):

      • 140 µL Assay Buffer

      • 10 µL enzyme supernatant

      • 10 µL of isofenphos-oxon dilution (or buffer for uninhibited control).

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a pre-mixed substrate/chromogen solution:

      • 20 µL of 10 mM ATCh

      • 20 µL of 10 mM DTNB

    • Immediately place the plate in the reader and measure the change in absorbance at 412 nm kinetically for 5-10 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of inhibitor.

    • Express the activity as a percentage of the uninhibited control.

    • Plot the % Inhibition vs. log[Isofenphos-oxon].

    • Use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Data Interpretation:

IC₅₀ Ratio (Resistant/Susceptible)Interpretation
~1No evidence of target-site resistance.
> 2Evidence of target-site insensitivity.

Synthesizing the Results

By integrating the data from these three protocols, a clear picture of the resistance mechanism emerges.

  • High RR, High SR with PBO/DEF, and IC₅₀ Ratio ~1: This profile strongly indicates that resistance is primarily metabolic. The whole insect is resistant, but its AChE is still sensitive.

  • High RR, Low SR, and IC₅₀ Ratio > 2: This profile points to target-site insensitivity as the primary mechanism. The enzyme itself is less sensitive to the inhibitor, and metabolic detoxification plays a minor role.

  • High RR, High SR, and IC₅₀ Ratio > 2: This indicates the presence of multiple resistance mechanisms (both metabolic and target-site), which often results in very high levels of field resistance.

This systematic approach, using isofenphos-oxon as a specific molecular probe, provides researchers with robust, actionable data to inform resistance management programs and guide the development of novel insecticides.

References

  • Lama, T., et al. (2021). Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry. Archives of Toxicology, 95, 1795–1810. Available at: [Link]

  • Zayed, M. A., et al. (1984). Microassay of acetylcholinesterase activity in small portions of single mosquito homogenates. Journal of the American Mosquito Control Association. Available at: [Link]

  • Worek, F., et al. (2004). Reactivation kinetics of acetylcholinesterase from different species inhibited by highly toxic organophosphates. Archives of Toxicology, 78(4), 212-218. Available at: [Link]

  • Adhikari, S., et al. (2021). Estimation of the Acetylcholinesterase activity of honey bees in Nepal. bioRxiv. Available at: [Link]

  • Ahadji-Dabla, K. M., et al. (2022). Insecticide resistance intensity and efficacy of synergists with pyrethroids in Anopheles gambiae (Diptera: Culicidae) from Southern Togo. Parasites & Vectors, 15(1), 38. Available at: [Link]

  • Zenodo. (2025). DETERMINATION OF ACETYLCHOLINESTERASE (AChE) ENZYME ACTIVITY IN LOCAL INSECTS. Available at: [Link]

  • Reyes-Pardo, H., et al. (2022). Highly Sensitive Fluorescent Biosensor Based on Acetylcholinesterase and Carbon Dots–Graphene Oxide Quenching Test for Analytical and Commercial Organophosphate Pesticide Detection. Frontiers in Bioengineering and Biotechnology, 10, 846101. Available at: [Link]

  • Halliday, W. R., & Burnham, K. P. (1990). Choosing the Optimal Diagnostic Dose for Monitoring Insecticide Resistance. Journal of Economic Entomology, 83(4), 1151-1159. Available at: [Link]

  • Dzul-Manzanilla, F., et al. (2017). Determination of insecticide resistance-associated insensitive acetylcholinesterase in Culex quinquefasciatus Say, 1823 (Diptera: Culicidae) collected in Yucatán, Mexico. Acta zoológica mexicana, 33(3), 450-456. Available at: [Link]

  • Widiastuti, U., et al. (2022). Insecticide Resistance Profiles and Synergism of Field Aedes aegypti from Indonesia. PLOS Neglected Tropical Diseases, 16(6), e0010472. Available at: [Link]

  • INCHEM. (n.d.). Isofenphos (Pesticide residues in food: 1981 evaluations). Retrieved from [Link]

  • PubChem. (n.d.). Isofenphos. National Center for Biotechnology Information. Retrieved from [Link]

  • Worek, F., et al. (2005). Kinetic analysis of interactions between human acetylcholinesterase, structurally different organophosphorus compounds and oximes. Biochemical Pharmacology, 70(11), 1677-1687. Available at: [Link]

  • AERU. (n.d.). Isofenphos (Ref: BAY SRA 12869). University of Hertfordshire. Retrieved from [Link]

  • Macoris, M. L. G., et al. (2005). Standardization of Bioassays for Monitoring Resistance to Insecticides in Aedes aegypti. Dengue Bulletin, 29, 178-183. Available at: [Link]

  • World Health Organization. (2022). Determining discriminating concentrations of insecticides for monitoring resistance in mosquitoes: report of a multi-centre laboratory study and WHO expert consultations. Available at: [Link]

  • Corbel, V., & N'Guessan, R. (2015). When a discriminating dose assay is not enough: measuring the intensity of insecticide resistance in malaria vectors. springermedizin.de. Available at: [Link]

  • PacMOSSI. (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. Available at: [Link]

  • Firoozpour, L., et al. (2017). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 16(1), 133-142. Available at: [Link]

  • Chouaïbou, M., et al. (2013). Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae s.l. populations. Malaria Journal, 12, 448. Available at: [Link]

  • Pohanka, M. (2014). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 15(2), 2859-2870. Available at: [Link]

  • Chouaïbou, M., et al. (2013). Synergist bioassays: A simple method for initial metabolic resistance investigation of field Anopheles gambiae S.L. Populations. Malaria Journal, 12, 448. Available at: [Link]

  • World Health Organization. (2022). Standard operating procedure for determining the ability of PBO to restore susceptibility of adult mosquitoes to pyrethroid insecticides in WHO tube tests. Available at: [Link]

  • Moretto, A., et al. (2002). The relationship between isofenphos cholinergic toxicity and the development of polyneuropathy in hens and humans. Archives of Toxicology, 76(5-6), 303-310. Available at: [Link]

  • Main, A. R. (1984). The relationship between isofenphos cholinergic toxicity and the development of polyneuropathy in hens and humans. Toxicology and Applied Pharmacology, 76(2), 252-261. Available at: [Link]

Sources

A Robust Framework for the Quantification of Isofenphos-Oxon by LC-MS/MS: From Standard Curve Development to Method Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of isofenphos-oxon, the toxicologically significant metabolite of the organophosphate insecticide isofenphos, is critical for environmental monitoring, food safety assessment, and toxicological studies. This application note provides a comprehensive, in-depth guide to developing a robust and reliable standard curve for isofenphos-oxon quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind key methodological choices, emphasizing the principles of analytical integrity and adherence to regulatory standards. We will detail the entire workflow, from the selection of analytical instrumentation and the critical role of internal standards to the preparation of matrix-matched calibrants and the establishment of stringent data acceptance criteria, ensuring that the described protocols are self-validating and scientifically sound.

The Analytical Imperative: Why Accurate Quantification of Isofenphos-Oxon Matters

Isofenphos is an organophosphate (OP) insecticide used to control a range of soil and foliage insects.[1] Like many OPs, its primary mechanism of toxicity stems not from the parent compound but from its oxidative metabolite, isofenphos-oxon.[2][3] This oxon analog is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for nerve function in both insects and mammals.[1] The accumulation of isofenphos-oxon can lead to neurotoxicity, making its detection and quantification a primary concern for regulatory bodies and researchers.

The analytical challenge lies in achieving sensitivity and specificity in complex biological or environmental matrices. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this task. Its power lies in its ability to physically separate the analyte from matrix components (chromatography) and then selectively detect it based on its unique mass-to-charge ratio and fragmentation pattern (mass spectrometry).[4][5][6] This application note provides the foundational protocol for harnessing the power of LC-MS/MS for isofenphos-oxon analysis, beginning with the cornerstone of all quantitative analysis: the standard curve.

Foundational Principles for a Defensible Method

A quantitative method is only as reliable as its calibration. Before detailing the step-by-step protocols, it is crucial to understand the causality behind the core components of the method.

The Logic of Internal Standardization

An internal standard (IS) is a compound added at a constant concentration to all samples, calibration standards, and quality controls. Its purpose is to correct for variations in the analytical process. An ideal IS for LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte (e.g., isofenphos-oxon-d10). SIL standards co-elute with the analyte and behave almost identically during extraction and ionization, providing the most accurate correction.[7] When a SIL-IS is unavailable, a structurally analogous compound that is not endogenously present in the samples can be used as a practical alternative.[8]

Confronting the Matrix: Why Matrix-Matched Calibration is Essential

One of the most significant challenges in LC-MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., salts, lipids, sugars) interfere with the ionization of the target analyte.[4][9] This can lead to ion suppression (a lower signal) or enhancement (a higher signal), causing significant inaccuracies in quantification.[10] To compensate for this, a matrix-matched standard curve is prepared by spiking known concentrations of the analyte into a blank, analyte-free matrix that has undergone the same extraction procedure as the unknown samples.[7] This ensures that the calibration standards experience the same matrix effects as the samples, leading to a more accurate determination.

Adherence to Regulatory Standards

To ensure data integrity and trustworthiness, method validation protocols should align with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA).[11][12] These guidelines provide a framework for demonstrating that an analytical method is accurate, precise, and suitable for its intended purpose. Key performance characteristics for a standard curve, such as linearity and the accuracy of back-calculated concentrations, are derived from these authoritative sources.[13][14]

Materials and Instrumentation

Item Description/Specification
Analytical Standards Isofenphos-oxon (≥98% purity), Internal Standard (e.g., Chlorpyrifos-d10)
Solvents LC-MS Grade Acetonitrile, Methanol, and Water
Reagents Formic Acid (≥99%), Ammonium Formate
Control Matrix Verified analyte-free matrix (e.g., human plasma, soil extract, water)
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) system
Mass Spectrometer Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Protocol 1: Preparation of Stock and Working Standard Solutions

Precision in preparing standards is paramount as it forms the basis for the entire quantitative analysis.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of isofenphos-oxon and the internal standard (IS) into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol. These stocks should be stored at -20°C or colder.[15]

  • Intermediate Stock Solutions (10 µg/mL): Dilute 100 µL of each primary stock solution to 10 mL with 50:50 acetonitrile:water.

  • Working Standard Solutions: Perform serial dilutions from the intermediate stock solutions to create a series of working standards for spiking. A typical scheme is outlined below.

Working Std. IDStarting SolutionVolume of Starting Soln.Final Volume (50:50 ACN:H₂O)Final Concentration
WS-1Intermediate (10 µg/mL)1000 µL10 mL1000 ng/mL
WS-2WS-1 (1000 ng/mL)1000 µL10 mL100 ng/mL
WS-3WS-2 (100 ng/mL)1000 µL10 mL10 ng/mL
IS Working Soln. IS Intermediate (10 µg/mL)500 µL10 mL500 ng/mL
Protocol 2: LC-MS/MS Instrument Configuration

The following parameters provide a robust starting point for method development. Optimization will be necessary based on the specific instrumentation used.

Parameter Condition
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
LC Gradient Start at 5% B, ramp to 95% B over 8 min, hold 2 min, return to 5% B, equilibrate 3 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MRM Transitions Isofenphos-oxon: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
Internal Standard: Precursor Ion > Product Ion (Quantifier)
MS Parameters Optimize source-dependent parameters (e.g., capillary voltage, gas flows, source temp.)

Note: Specific MRM transitions for isofenphos-oxon must be determined empirically by infusing a standard solution into the mass spectrometer.

Protocol 3: Generation of the Matrix-Matched Standard Curve

This protocol describes the final step of spiking standards into extracted blank matrix to create the calibration curve that will be used for sample quantification.

  • Matrix Extraction: Obtain a sufficient volume of control matrix. Extract it using the exact same sample preparation procedure intended for the study samples (e.g., protein precipitation, solid-phase extraction [SPE], or QuEChERS).[8][16]

  • Spiking Procedure: Prepare a series of 8 calibration standards (Cal 1 to Cal 8) by spiking the appropriate working standard solution into the extracted blank matrix. The goal is to add a small volume of the working standard (e.g., 5-10% of the final volume) to minimize altering the matrix composition.

  • Internal Standard Addition: Add a constant volume of the IS Working Solution to every calibration standard and every sample to be analyzed.

  • Analysis: Vortex all standards, transfer to autosampler vials, and analyze using the LC-MS/MS method from Protocol 2.

Example Calibration Curve Preparation Table:

Calibrator LevelConcentration (ng/mL)Volume of Blank ExtractWorking Std. IDVolume of Working Std.Volume of IS Working Soln.Final Volume
Cal 1 (LLOQ)0.5930 µLWS-3 (10 ng/mL)50 µL20 µL1000 µL
Cal 21.0880 µLWS-3 (10 ng/mL)100 µL20 µL1000 µL
Cal 35.0930 µLWS-2 (100 ng/mL)50 µL20 µL1000 µL
Cal 410.0880 µLWS-2 (100 ng/mL)100 µL20 µL1000 µL
Cal 550.0930 µLWS-1 (1000 ng/mL)50 µL20 µL1000 µL
Cal 6100.0880 µLWS-1 (1000 ng/mL)100 µL20 µL1000 µL
Cal 7200.0780 µLWS-1 (1000 ng/mL)200 µL20 µL1000 µL
Cal 8 (ULOQ)400.0580 µLWS-1 (1000 ng/mL)400 µL20 µL1000 µL

Data Processing and Acceptance Criteria

The generation of reliable data depends equally on robust analysis and stringent quality control. The workflow below outlines the path from raw data to a validated result.

G cluster_0 Data Acquisition cluster_1 Peak Processing cluster_2 Calibration Curve Generation cluster_3 Quantification A Inject Standards & Samples (Protocol 3) B Integrate Peak Areas (Analyte & IS) A->B C Calculate Response Ratio (Analyte Area / IS Area) B->C D Plot Response Ratio vs. Concentration C->D E Apply Linear Regression (y = mx + c, weighted 1/x²) D->E F Check Acceptance Criteria (R² > 0.99, Accuracy ±15%) E->F H Calculate Unknown Sample Concentrations using regression equation E->H G Back-calculate Standard Concentrations F->G If Pass G->H

Caption: Data processing workflow for standard curve generation and sample quantification.

Acceptance Criteria for the Standard Curve

The validity of a calibration curve should be assessed against pre-defined criteria, largely based on FDA and EPA guidance.[11][13][17]

Parameter Acceptance Limit Rationale
Number of Standards Minimum of 6 non-zero standardsEnsures adequate definition of the response-concentration relationship.
Linearity (R²) ≥ 0.99Indicates a strong correlation between response and concentration.
Accuracy Back-calculated concentration of each standard must be within ±15% of the nominal value.Demonstrates the accuracy of the curve across its range.
LLOQ Accuracy The lowest standard must be within ±20% of the nominal value.Acknowledges the higher potential for variability at the lower limit of quantification (LLOQ).
Range Must encompass the expected concentrations of the unknown samples.Ensures samples are not quantified by extrapolating beyond the validated range.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Poor Linearity (R² < 0.99) Detector saturation at high concentrations; incorrect standard preparation; inappropriate regression model.Extend the dilution series to find the linear range; remake standards; use a weighted (1/x or 1/x²) regression.
High Variability in Response Inconsistent IS addition; instrument instability (source or detector); poor chromatography.Use an automated liquid handler for additions; clean the MS source; check LC for leaks or column degradation.
Poor Accuracy at LLOQ Insufficient signal-to-noise; significant matrix suppression at low levels.Optimize MS parameters for sensitivity; improve sample cleanup to reduce matrix effects.
Curve Fails Acceptance A combination of the above issues; degradation of analyte in stock solutions.Systematically investigate each potential cause; prepare fresh stock solutions from the certified reference material.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for developing a robust standard curve for the quantification of isofenphos-oxon using LC-MS/MS. By integrating the core principles of internal standardization and matrix-matched calibration, and adhering to the validation criteria set forth by regulatory agencies, researchers can generate highly accurate and defensible data. This framework not only serves as a practical guide for laboratory professionals but also reinforces the importance of understanding the causality behind each step to ensure the highest level of scientific integrity in toxicological and environmental analysis.

References

  • Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. (n.d.). Google Search.
  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]

  • Stahnke, H., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99. Retrieved January 14, 2026, from [Link]

  • Zhang, G., et al. (2019). Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved January 14, 2026, from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. Retrieved January 14, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Google Search.
  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration. Retrieved January 14, 2026, from [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (n.d.). Google Search.
  • Wang, S., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Retrieved January 14, 2026, from [Link]

  • The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. (2014). RSC Publishing. Retrieved January 14, 2026, from [Link]

  • Isofenphos-oxon Safety Data Sheet. (n.d.). HPC Standards.
  • Isofenphos. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Pesticide Analysis in Food and Beverages Application Compendium. (n.d.). LabRulez LCMS. Retrieved January 14, 2026, from [Link]

  • Analytical Methods for Malathion. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 14, 2026, from [Link]

  • Development of an analytical method based on solid-phase extraction and LC-MS/MS for the monitoring of current-use pesticides and their metabolites in human urine. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Method Validation and Peer Review Policies and Guidelines. (2025). US EPA. Retrieved January 14, 2026, from [Link]

  • Mass spectrometric analyses of organophosphate insecticide oxon protein adducts. (n.d.). Google Search.
  • Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. (2010). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Thompson, C. M., et al. (2010). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives, 118(1), 118-124. Retrieved January 14, 2026, from [Link]

  • Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. (2009). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Isofenphos-oxon Safety Data Sheet. (n.d.). HPC Standards Inc. Retrieved January 14, 2026, from [Link]

  • Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • METHOD 317.0: DETERMINATION OF INORGANIC OXYHALIDE DISINFECTION BY-PRODUCTS IN DRINKING WATER. (2001). Regulations.gov. Retrieved January 14, 2026, from [Link]

  • Guide to Method Flexibility and Approval of EPA Water Methods. (n.d.). California Water Boards. Retrieved January 14, 2026, from [Link]

  • Wang, X., et al. (2018). Enantioselective analysis and degradation of isofenphos-methyl in vegetables by liquid chromatography-tandem mass spectrometry. Environmental Science and Pollution Research, 25(22), 21966-21974. Retrieved January 14, 2026, from [Link]

  • Calibration curves: program use/needs final. (n.d.). EPA. Retrieved January 14, 2026, from [Link]

  • Guidance for Labeling Externally Validated Laboratory Analytical Data for Superfund Use. (2009). EPA. Retrieved January 14, 2026, from [Link]

  • Derivatization of Organophosphorus Nerve Agent Degradation Products for Gas Chromatography With ICPMS and TOF-MS Detection. (2007). PubMed. Retrieved January 14, 2026, from [Link]

  • Determination of 5 kinds of pesticide residues in dried Russula by gas chromatography-mass spectrometry. (n.d.). CABI Digital Library. Retrieved January 14, 2026, from [Link]

  • Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. (2024). CentAUR. Retrieved January 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of Isofenphos-Oxon in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling isofenph-oxon. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of isofenphos-oxon during their experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable experimental outcomes.

Introduction: The Challenge of Isofenphos-Oxon's Hydrophobicity

Isofenphos-oxon, the oxygen analog of the organophosphate insecticide isofenphos, is a compound of interest for various toxicological and neurological studies due to its role as an acetylcholinesterase inhibitor.[1] However, its utility in aqueous experimental systems is often hampered by its hydrophobic nature and consequently, very low water solubility.[1] This poor solubility can lead to inconsistent results, precipitation during experiments, and reduced bioavailability in cellular and acellular assays.

This guide will walk you through the underlying principles of solubilization and provide practical, step-by-step strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is isofenphos-oxon so difficult to dissolve in my aqueous buffer?

A1: Isofenphos-oxon is a lipophilic ("fat-loving") molecule. Its chemical structure lacks a significant number of polar functional groups that can form favorable interactions (like hydrogen bonds) with water molecules. Instead, its structure is dominated by nonpolar hydrocarbon regions, making it prefer nonpolar environments over aqueous ones. This inherent hydrophobicity is the primary reason for its low solubility in water and standard aqueous buffers.[2]

Q2: I've prepared a stock solution in an organic solvent. Why does it precipitate when I add it to my aqueous buffer?

A2: This is a common issue when working with hydrophobic compounds. When you add your concentrated stock solution (likely in a solvent like DMSO or ethanol) to the aqueous buffer, you are drastically changing the solvent environment. The isofenphos-oxon molecules, which were comfortably dissolved in the organic solvent, are suddenly exposed to a high concentration of water. As the organic solvent is diluted, it can no longer keep the hydrophobic isofenphos-oxon molecules in solution, causing them to aggregate and precipitate out.

Q3: Can I just sonicate my solution to get the isofenphos-oxon to dissolve?

A3: While sonication can temporarily disperse the compound and break up larger aggregates, it does not fundamentally increase its solubility. The solution you create is likely a suspension or a colloidal mixture, not a true solution. This means that over time, and especially with changes in temperature or centrifugation, the compound will likely precipitate again, leading to inaccurate concentrations in your experiment.

Q4: How does the pH of my buffer affect the stability of isofenphos-oxon?

A4: Organophosphate esters, including isofenphos-oxon, can be susceptible to hydrolysis, which is the breakdown of the molecule by water. This process can be significantly influenced by pH. Generally, many organophosphates are more stable in neutral to slightly acidic conditions and undergo more rapid hydrolysis under alkaline (high pH) conditions.[3][4] Therefore, it is crucial to consider the pH of your buffer not only for solubility but also for the chemical stability of the compound throughout your experiment. For isofenphos, the parent compound, hydrolysis is slow at pH 4, 7, and 9.[5] However, the oxon analog may exhibit different hydrolysis rates.[6][7]

Troubleshooting Guides: Strategies for Solubilization

Here we present several field-proven methods to enhance the aqueous solubility of isofenphos-oxon. The best approach will depend on the specific requirements of your experiment, such as the final desired concentration and the tolerance of your assay system to solubilizing agents.

Strategy 1: The Co-Solvent Approach

This is often the first and simplest method to try. It involves using a water-miscible organic solvent to help bridge the gap between the hydrophobic compound and the aqueous buffer.

Causality: Co-solvents work by reducing the overall polarity of the solvent mixture, creating a more favorable environment for the nonpolar isofenphos-oxon molecules.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetonitrile

Troubleshooting Steps:

  • Prepare a High-Concentration Stock: Dissolve the isofenphos-oxon in 100% of your chosen co-solvent to create a concentrated stock solution.

  • Serial Dilution: Perform serial dilutions of your stock solution in the same co-solvent to get closer to your final desired concentration.

  • Final Dilution into Buffer: For the final step, add a small volume of the diluted stock solution to your pre-warmed aqueous buffer while vortexing or stirring vigorously. It is critical to add the stock solution to the buffer, not the other way around.

  • Observe for Precipitation: After addition, visually inspect the solution for any signs of cloudiness or precipitation. If precipitation occurs, you may need to decrease the final concentration or try a different co-solvent.

Key Consideration: Always run a vehicle control in your experiments. This control should contain the same final concentration of the co-solvent as your experimental samples to account for any effects of the solvent itself on your assay. Be aware that some organic solvents can have biological effects or may be toxic to cells at higher concentrations.[8]

Strategy 2: Utilizing Surfactants

Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail. This unique structure allows them to solubilize hydrophobic compounds in water.[9]

Causality: Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment where isofenphos-oxon can be entrapped, while the hydrophilic heads face the aqueous buffer, keeping the entire complex in solution.[10][11]

Common Surfactants:

  • Non-ionic: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Triton™ X-100

  • Ionic: Sodium dodecyl sulfate (SDS) - Note: SDS is a denaturing surfactant and may not be suitable for all biological assays.

Experimental Protocol: Surfactant-Mediated Solubilization

  • Determine the appropriate surfactant concentration: Start with a concentration slightly above the known CMC of your chosen surfactant.

  • Prepare the surfactant-buffer solution: Dissolve the surfactant directly into your aqueous buffer.

  • Prepare a concentrated isofenphos-oxon stock: Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Add the stock to the surfactant solution: Slowly add the isofenphos-oxon stock solution to the surfactant-buffer mixture while stirring.

  • Allow for equilibration: Let the solution stir for a period (e.g., 30-60 minutes) to allow for micelle formation and encapsulation of the compound.

SurfactantTypeTypical Working ConcentrationConsiderations
Tween® 20Non-ionic0.05 - 0.5% (v/v)Generally well-tolerated in cell-based assays.
Tween® 80Non-ionic0.05 - 0.5% (v/v)Similar to Tween® 20, widely used in formulations.
Triton™ X-100Non-ionic0.1 - 1% (v/v)Can interfere with certain protein assays.
SDSAnionic> CMC (~0.2%)Denaturing; use with caution in biological experiments.
Strategy 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This structure allows them to encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[12][13]

Causality: The hydrophobic isofenphos-oxon molecule can fit into the nonpolar cavity of the cyclodextrin, forming an "inclusion complex."[14] The hydrophilic outer surface of the cyclodextrin then interacts favorably with water, bringing the entire complex into solution.

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Methyl-β-cyclodextrin (M-β-CD)

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Select the appropriate cyclodextrin: HP-β-CD is often a good starting point due to its higher aqueous solubility and lower toxicity compared to β-CD.[13]

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin in your aqueous buffer. Gentle heating may be required to fully dissolve some cyclodextrins.

  • Add isofenphos-oxon: Add the solid isofenphos-oxon directly to the cyclodextrin solution.

  • Promote complexation: Stir or shake the mixture for an extended period (several hours to overnight) at a controlled temperature to facilitate the formation of the inclusion complex.

  • Remove undissolved compound: Centrifuge or filter the solution to remove any remaining undissolved isofenphos-oxon. The supernatant will contain the solubilized complex.

Diagram: Solubilization Mechanisms

SolubilizationMechanisms cluster_cosolvent Co-Solvent Approach cluster_surfactant Surfactant Micelle Formation cluster_cyclodextrin Cyclodextrin Inclusion Complex a Isofenphos-Oxon (Hydrophobic) Dissolved in Co-Solvent (e.g., DMSO) b Aqueous Buffer Dilution a->b Addition c Homogeneous Solution Reduced Polarity b->c Results in d Surfactant Monomers Hydrophilic Head Hydrophobic Tail e Micelle Formation (above CMC) Hydrophobic Core Hydrophilic Shell d->e Self-Assembly f Solubilized Isofenphos-Oxon Trapped in Core e->f Encapsulation g Cyclodextrin Hydrophilic Exterior Hydrophobic Cavity i Inclusion Complex Soluble in Water g->i h Isofenphos-Oxon h->i

Caption: Mechanisms for enhancing aqueous solubility.

Summary and Recommendations

When faced with the low aqueous solubility of isofenphos-oxon, a systematic approach is key.

  • Start with the simplest method: The co-solvent approach is often sufficient for many applications. Always use the lowest effective concentration of the organic solvent.

  • For more challenging situations, consider surfactants: Non-ionic surfactants like Tween® 80 are generally biocompatible and effective.

  • For sensitive biological systems, cyclodextrins may be the best choice: HP-β-CD offers a good balance of solubilizing power and low toxicity.

Regardless of the method chosen, it is imperative to perform the necessary controls to ensure that the solubilizing agent itself does not interfere with your experimental results.

References

  • Vertex AI Search. (2025).
  • ResearchGate. (2025).
  • ScienceDirect. (2013).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs.
  • Journal of Pharmaceutical and Bioanalytical Research. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • IAEA. (n.d.).
  • National Institutes of Health. (n.d.). Isofenphos | C15H24NO4PS | CID 32872 - PubChem.
  • ACS Publications. (1988).
  • Journal of Chemical and Pharmaceutical Research. (2024).
  • Google Patents. (n.d.). CN112911934A - Use of cyclodextrins as agrochemical delivery systems.
  • MDPI. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • ChemicalBook. (2024). ISOFENPHOS-OXON | 31120-85-1.
  • Quora. (2021). How do hydrophobic molecules dissolve?.
  • ResearchGate. (n.d.). Tetravalent metalion mediated hydrolysis of cyanofenphos and their oxon in mild acidic condition.
  • LGC Standards. (n.d.). Isofenphos-oxon | CAS 31120-85-1.
  • ResearchGate. (n.d.). Application of mixed solvents for elution of organophosphate pesticides extracted from raw propolis by matrix solid-phase dispersion and analysis by GC-MS.
  • Royal Society of Chemistry. (2022).
  • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
  • National Institutes of Health. (n.d.). A role for solvents in the toxicity of agricultural organophosphorus pesticides.
  • Semantic Scholar. (n.d.). Application of mixed solvents for elution of organophosphate pesticides extracted from raw propolis by matrix solid-phase dispersion and analysis by GC-MS.
  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Wikipedia. (n.d.). Isofenphos.
  • AERU. (2025). Isofenphos (Ref: BAY SRA 12869).
  • ChemRxiv. (n.d.). CO2 Solubility in Organophosphate Physical Solvents Wherein Alkyl Groups Are Replaced with Poly(Ethylene Glycol).
  • HPC Standards Inc. (n.d.). Isofenphos-oxon | C15H24NO5P | 673369 | 31120-85-1.
  • ChemicalBook. (n.d.). ISOFENPHOS-OXON | 31120-85-1.
  • HPC Standards Inc. (n.d.). Isofenphos-oxon | 1X10MG | C15H24NO5P | 674756 | 31120-85-1.
  • Perennial Plant Association. (1994). Effect of pH on Pesticide Stability and Efficacy.
  • ACS Publications. (n.d.). Investigation of the Heterogeneously Catalyzed Hydrolysis of Organophosphorus Pesticides.
  • National Institutes of Health. (n.d.). Thionate versus Oxon: A Comparison of Stability, Uptake, and Cell Toxicity of (14CH3O)2-Labeled Methyl Parathion and Methyl Paraoxon with SH-SY5Y Cells.
  • ACS Omega. (n.d.). Instantaneous Hydrolysis of Methyl Paraoxon Nerve Agent Simulant Is Catalyzed by Nontoxic Aminoguanidine Imines.
  • PDQ Scientific. (n.d.). Isofenphos-oxon.
  • ResearchGate. (n.d.).
  • PDQ Scientific. (n.d.). Isofenphos-oxon Solution.
  • Beyond Pesticides. (n.d.).

Sources

Preventing isofenphos-oxon degradation during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Analyte Degradation During Sample Preparation

Welcome to our dedicated resource for scientists and researchers facing the analytical challenges of isofenphos-oxon. As the active, yet highly unstable, metabolite of the organophosphate insecticide isofenphos, accurate quantification of the oxon is critical for toxicological and environmental assessments. However, its inherent instability can lead to significant analyte loss during sample preparation, resulting in compromised data quality.

This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring your protocols are robust and your results are trustworthy.

Troubleshooting & FAQs: Maintaining Isofenphos-Oxon Integrity

Question 1: My isofenphos-oxon recovery is consistently low and variable. What are the most likely causes of degradation in my workflow?

Answer: Low and inconsistent recovery of isofenphos-oxon is a frequent challenge, primarily driven by its susceptibility to hydrolysis. The phosphoester bond in the oxon is significantly more labile than the phosphothioester bond of the parent isofenphos. The degradation is accelerated by several key factors:

  • Elevated pH: Isofenphos-oxon is extremely vulnerable to alkaline hydrolysis. The rate of degradation increases exponentially with rising pH.[1][2] Many biological and environmental matrices can be naturally neutral to slightly alkaline, creating an environment conducive to degradation.

  • High Temperatures: Like most chemical reactions, the hydrolysis rate of isofenphos-oxon is temperature-dependent.[1] Performing extraction and concentration steps at room temperature or higher can lead to substantial analyte loss.

  • Enzymatic Activity: Biological matrices such as plasma, serum, and tissue homogenates contain a high concentration of carboxylesterases.[3][4] These enzymes rapidly catalyze the hydrolysis of the ester linkages in isofenphos-oxon, leading to its rapid disappearance from the sample.[3][5]

  • Matrix Composition: Beyond enzymes, other components in the sample matrix can affect stability. For complex matrices, co-extractives can interfere with analytical detection, a phenomenon known as the matrix effect, which can suppress or enhance the instrument signal, leading to inaccurate quantification.[6][7][8]

A systematic evaluation of these four areas is the first step in troubleshooting poor recovery.

Question 2: What are the optimal pH and temperature conditions for handling and extracting samples to ensure isofenphos-oxon stability?

Answer: To mitigate hydrolytic degradation, strict control over pH and temperature is non-negotiable.

Core Recommendations:

  • pH Control: All aqueous solutions, including buffers and the sample itself, should be maintained in a slightly acidic range, ideally between pH 4 and 6 .[1][4][9] This acidic environment significantly slows the rate of hydrolysis. Upon sample collection, immediately buffer or acidify the sample to this range.

  • Temperature Control: All sample preparation steps should be performed at reduced temperatures. We recommend processing samples on ice and using refrigerated centrifuges. For any solvent evaporation or concentration steps, utilize a low-temperature nitrogen evaporator. Long-term storage of both samples and extracts must be at -80°C .

Data Summary: The Critical Impact of pH on Pesticide Stability

pH RangeStability of Isofenphos-OxonRecommended Action
Acidic (pH 4-6) Slow Degradation Optimal for all sample handling, extraction, and storage.[1][4]
Neutral (pH 7) Moderate Degradation Increased risk of analyte loss; process samples quickly if pH cannot be lowered.
Alkaline (pH 8-9) Rapid Degradation Significant analyte loss is expected. Avoid this pH range entirely.[1]
Question 3: I am working with plasma samples. How can I effectively prevent enzymatic degradation of isofenphos-oxon?

Answer: For biological matrices rich in esterases, such as plasma or tissue, immediate and effective enzyme inhibition is crucial. Standard sample preparation techniques are often insufficient to halt this rapid enzymatic breakdown.

Protocol: Stabilization of Isofenphos-Oxon in Plasma

  • Immediate Inhibition: At the moment of blood collection, add a potent esterase inhibitor directly to the collection tube. Organophosphates such as chlorpyrifos oxon or paraoxon are effective irreversible inhibitors of the carboxylesterases that degrade isofenphos-oxon.[3][10]

    • Rationale: These inhibitors act as suicide substrates, covalently binding to the active site of the esterase enzymes, rendering them inactive.[11][12] This prevents them from hydrolyzing the target analyte, isofenphos-oxon.

  • Sample Collection: Collect blood in tubes containing both an anticoagulant (e.g., EDTA) and the chosen esterase inhibitor.

  • Cold Chain Processing: Immediately place the sample on ice. All subsequent steps (centrifugation to separate plasma, aliquoting) must be performed under cold conditions (e.g., 4°C).

  • Acidification: Adjust the plasma pH to between 4 and 6 using a small volume of a suitable acid (e.g., formic acid) before freezing or extraction.

  • Extraction: Utilize a protein precipitation extraction (e.g., with cold acetonitrile) followed by solid-phase extraction (SPE) for cleanup. This not only isolates the analyte but also removes the now-inhibited enzymes and other matrix components.

Workflow: Stabilizing Isofenphos-Oxon in Biological Samples

Caption: Key steps for preventing degradation in biological samples.

Question 4: Can the choice of analytical instrumentation affect the stability or detection of isofenphos-oxon?

Answer: While sample preparation is the primary source of degradation, analytical conditions can also play a role, particularly with Gas Chromatography (GC).

  • Gas Chromatography (GC): The high temperatures of the GC inlet can cause thermal degradation of labile compounds like isofenphos-oxon. Furthermore, active sites within the inlet liner or on the column can lead to analyte adsorption and poor peak shape.

    • Solution: The use of analyte protectants is highly recommended for GC analysis. These are compounds added to both samples and standards that mask active sites in the GC system, improving the transfer of the analyte to the column and minimizing degradation.[13]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is generally the preferred technique for analyzing thermally labile and polar compounds like isofenphos-oxon. The analysis is performed at or near room temperature, eliminating the risk of thermal degradation. However, matrix effects (ion suppression or enhancement) can still be a significant issue.

    • Solution: A thorough cleanup procedure (e.g., SPE) and the use of a stable isotope-labeled internal standard are crucial for mitigating matrix effects and ensuring accurate quantification in LC-MS/MS.[10]

Logical Diagram: Pathways to Isofenphos-Oxon Loss

cluster_causes Causes of Degradation cluster_mechanisms Degradation Mechanisms Analyte Isofenphos-Oxon Hydrolysis Chemical Hydrolysis Analyte->Hydrolysis Enzymatic Enzymatic Hydrolysis Analyte->Enzymatic Alkaline Alkaline pH Alkaline->Hydrolysis Accelerates Heat High Temperature Heat->Hydrolysis Accelerates Enzymes Esterase Enzymes Enzymes->Enzymatic Catalyzes Loss Analyte Loss & Inaccurate Results Hydrolysis->Loss Enzymatic->Loss

Caption: The primary pathways leading to the loss of isofenphos-oxon.

References

  • Wang, J. et al. (2013). Matrix effects in analysis of dialkyl phosphate metabolites of organophosphate pesticides in urine by gas chromatography/tandem mass spectrometer. Journal of Environmental Science and Health, Part B, 48(6), 437-444. Available at: [Link]

  • Fernandes, T.S.M. et al. (2019). Matrix effect evaluation and method validation of organophosphorus pesticide residues in bell peppers (Capsicum annuum L.) by GC–MS determination. International Journal of Environmental Analytical Chemistry, 100(11), 1331-1344. Available at: [Link]

  • Perun, A. et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Molecules, 28(21), 7378. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 32872, Isofenphos. Retrieved January 10, 2024 from [Link].

  • Abou-Assaf, H. et al. (1986). Degradation of isofenphos in cornfields with conservation tillage practices. Journal of Environmental Science and Health, Part B, 21(6), 425-446. Available at: [Link]

  • Thompson, C.M. et al. (2009). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives, 117(9), 1403-1410. Available at: [Link]

  • Hajšlová, J. et al. (1998). Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. Journal of Chromatography A, 800(2), 283-295. Available at: [Link]

  • Maštovská, K. et al. (2005). Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes. Analytical Chemistry, 77(24), 8129-8137. Available at: [Link]

  • Wadkins, R.M. et al. (2011). Carboxylesterase inhibitors. Expert Opinion on Therapeutic Patents, 21(11), 1705-1720. Available at: [Link]

  • Li, W. et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(11), 1231-1244. Available at: [Link]

  • Atticus, LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Retrieved January 10, 2024 from [Link]

  • He, J. et al. (2021). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. AAPS PharmSciTech, 22(4), 142. Available at: [Link]

  • Manco, G. et al. (2023). Development of a Qualitative Test to Detect the Presence of Organophosphate Pesticides on Fruits and Vegetables. International Journal of Molecular Sciences, 24(4), 3591. Available at: [Link]

  • Thompson, C.M. et al. (2009). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives. Available at: [Link]

  • Gómez-Pérez, M.L. et al. (2020). Stabilization strategies for unstable pesticides in calibration reference materials. 17th IMEKO TC 10 and EUROLAB Virtual Conference. Available at: [Link]

  • Mlýnský, V. et al. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. The Journal of Physical Chemistry A, 118(26), 4787-4797. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Poor Peak Shape in Isofenphos-Oxon Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: My isofenphos-oxon peak is tailing in my HPLC analysis. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common problem when analyzing polar and ionizable compounds like many organophosphorus pesticide metabolites. The primary cause is often secondary interactions between the analyte and the stationary phase.

Underlying Causes and Solutions:

  • Silanol Interactions: Residual silanol groups on silica-based columns (like C18) are acidic and can interact strongly with basic analytes, causing tailing.[1][2] Isofenphos-oxon, while not strongly basic, can still be susceptible to these interactions.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or phosphoric acid) will suppress the ionization of the silanol groups, minimizing these secondary interactions.[2] It is advisable to operate at a pH at least 2 units away from the analyte's pKa.[3]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[1]

    • Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample and re-inject.

  • Extra-Column Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause band broadening and tailing.[4][5]

    • Solution: Use tubing with the smallest possible internal diameter and length. Ensure all fittings are appropriate for your system to minimize dead volume.

  • Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to poor peak shape for all analytes.

    • Solution: If all peaks are tailing, try back-flushing the column (if permitted by the manufacturer). If the problem persists, the column may need to be replaced.[6]

Q2: I'm observing peak fronting for isofenphos-oxon in my chromatogram. What does this indicate?

Peak fronting, where the first half of the peak is sloped, is less common than tailing but can point to specific issues in your method.

Underlying Causes and Solutions:

  • Column Overload: This is a primary cause of peak fronting.[7][8][9] When the concentration of the analyte is too high, the stationary phase becomes saturated, and the excess molecules travel through the column more quickly, leading to a fronting peak.

    • Solution: Dilute your sample or reduce the injection volume.[8][10]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in fronting.[7][8]

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is as close in composition to the mobile phase as possible.

  • Poor Column Packing or a Column Void: A void or channel in the column packing material can allow some of the analyte to travel faster than the main band, leading to a fronting peak.[9][11]

    • Solution: This usually indicates a damaged column that needs to be replaced.

Q3: All of my peaks, including isofenphos-oxon, are broad in my GC analysis. What should I investigate?

Broad peaks in GC can significantly reduce resolution and sensitivity. When all peaks in the chromatogram are affected, the issue is likely related to the system setup or overall operating conditions.

Underlying Causes and Solutions:

  • Injection Technique: A slow injection or a large injection volume can lead to a broad initial sample band.

    • Solution: For splitless injections, ensure the injection is performed quickly. Consider decreasing the injection volume or using a faster autosampler injection speed.[12]

  • Incorrect Column Installation: If the column is not installed at the correct depth in the inlet or detector, it can cause band broadening.[13]

    • Solution: Carefully follow the manufacturer's instructions for column installation, ensuring the correct insertion distance into both the injector and detector.

  • Low Carrier Gas Flow Rate: An insufficient flow rate will increase the time the analyte spends in the column, leading to increased diffusion and broader peaks.[13]

    • Solution: Optimize the carrier gas flow rate for your column dimensions and analysis temperature.

  • Temperature Issues: If the initial oven temperature is too high, it may prevent proper focusing of the analytes at the head of the column.[12] Conversely, a temperature ramp that is too slow can also cause peaks to broaden.[13]

    • Solution: For splitless injections, the initial oven temperature should typically be about 20°C below the boiling point of the sample solvent to allow for solvent trapping and focusing of the analytes. Experiment with increasing the temperature ramp rate to see if peak width improves.

Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving poor peak shape for isofenphos-oxon.

TroubleshootingWorkflow cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Diagnosis cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues Start Identify Peak Shape Problem AllPeaks Are all peaks affected? Start->AllPeaks SystemCheck Check for System Issues: - Leaks - Column Installation - Extra-Column Volume - Blocked Frit AllPeaks->SystemCheck Yes AnalyteCheck Investigate Analyte-Specific Causes: - Column Overload - Solvent Mismatch - Secondary Interactions (HPLC) - Inappropriate Temperature (GC) AllPeaks->AnalyteCheck No ReplaceColumn Consider Column Replacement SystemCheck->ReplaceColumn MethodDev Optimize Method Parameters: - Injection Volume/Concentration - Mobile Phase pH (HPLC) - Temperature Program (GC) AnalyteCheck->MethodDev

Caption: A flowchart for troubleshooting poor peak shape.

Key Physicochemical and Chromatographic Parameters

The following table summarizes important properties of isofenphos-oxon and typical starting conditions for its analysis.

ParameterValue / ConditionSignificance in Chromatography
Molecular Formula C₁₅H₂₄NO₅P[12]Affects molecular weight and potential for interaction.
Molecular Weight 329.33 g/mol [12]Influences diffusion and elution characteristics.
Recommended GC Column DB-5 or similar non-polar to mid-polar column[4]A good starting point for method development.
Typical HPLC Column C18 (Reversed-Phase)Commonly used for organophosphorus pesticide analysis.
pKa Not readily availableKnowledge of pKa is critical for optimizing mobile phase pH in HPLC to control ionization and improve peak shape. Experimentation with pH is recommended.
Stability Isofenphos is relatively stable in water at neutral and acidic pH but degrades more rapidly in alkaline conditions.[8] Its oxon metabolite is also subject to degradation.Sample and standard stability should be considered. Avoid high pH mobile phases if degradation is a concern.

Experimental Protocols

Protocol 1: Systematic Check for System-Wide Peak Tailing (HPLC)
  • Initial Observation: Confirm that all peaks in the chromatogram are exhibiting tailing.

  • Guard Column Removal: If a guard column is in use, remove it and re-run the analysis. If peak shape improves, replace the guard column.

  • Column Reversal and Flushing: If the column manufacturer allows, disconnect the column from the detector, reverse its direction, and flush it with a strong solvent (e.g., isopropanol or methanol) to a waste container. This can dislodge particulate matter from the inlet frit.[6]

  • Inspect Fittings and Tubing: Check all connections for signs of leaks or damage. Ensure that the tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize extra-column volume.

  • Column Replacement: If the above steps do not resolve the issue, replace the analytical column with a new one of the same type. If this corrects the problem, the original column was likely fouled or had a void.

Protocol 2: Optimizing for Analyte-Specific Peak Fronting (GC)
  • Confirm the Issue: Verify that peak fronting is primarily affecting the isofenphos-oxon peak and not all peaks in the chromatogram.

  • Sample Dilution Series: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves with dilution, the original issue was column overload.[8]

  • Solvent Compatibility Check: If the sample is not dissolved in the mobile phase, prepare a standard of isofenphos-oxon in the mobile phase (if soluble) and inject it. If the peak shape is good, the original sample solvent was incompatible.

  • Injection Volume Reduction: Reduce the injection volume by half and re-analyze. If peak fronting is reduced, volume overload was a contributing factor.

  • Temperature Program Adjustment: If using a splitless injection, ensure the initial oven temperature is appropriate for the solvent to allow for proper focusing. An initial temperature that is too high can contribute to peak distortion.

References

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • PerkinElmer.
  • Waters. What are some common causes of peak fronting? - WKB255705.
  • ACD/Labs. (2022, October 6).
  • Chromatography Today.
  • Benchchem. Resolving peak tailing issues in the chromatography of organophosphorus pesticides.
  • National Center for Biotechnology Information. Isofenphos.
  • Restek. (2018, May 21). GC Troubleshooting—Broad Peaks.
  • Phenomenex. GC Technical Tip: Broad Solvent Peaks/Fronts.
  • LGC Standards. Isofenphos-oxon | CAS 31120-85-1.
  • Element Lab Solutions. Troubleshooting GC peak shapes.
  • Agilent. (2006, April 4). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library.
  • LCGC International. (2020, August 31). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
  • Chrom Tech, Inc. (2025, October 28).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • YouTube. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Obrnuta faza. T1. Poor peak shape.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • J-Stage.
  • National Center for Biotechnology Information. (2018, April 30). Enantioselective analysis and degradation of isofenphos-methyl in vegetables by liquid chromatography-tandem mass spectrometry. PubMed.
  • Oxford Academic. Gas Chromatographic Determination of Isofenphos in Technical and Formulated Products: Collaborative Study.
  • ResearchGate. Enantioselective determination of the chiral pesticide isofenphos-methyl in vegetables, fruits, and soil and its enantioselective degradation in pak choi using HPLC with UV detection | Request PDF.
  • ResearchGate. Analysis of Active Oxon Forms of Nine Organophosphorus Pesticides in Water Samples Using Gas Chromatography with Mass Spectrometric Detection.
  • ResearchGate. Development of an analytical method based on solid-phase extraction and LC-MS/MS for the monitoring of current-use pesticides and their metabolites in human urine.
  • National Institutes of Health. Levels of metabolites of organophosphate pesticides, phthalates, and bisphenol A in pooled urine specimens from pregnant women participating in the Norwegian Mother and Child Cohort Study (MoBa).
  • SciELO. PHYSICAL-CHEMICAL PROPERTIES OF PESTICIDES: CONCEPTS, APPLICATIONS, AND INTERACTIONS WITH THE ENVIRONMENT.
  • HPC Standards. Isofenphos-oxon | 1X10MG | C15H24NO5P | 674756 | 31120-85-1.
  • ChemRxiv. Integrated exposomics/metabolomics for rapid exposure and effect analyses.
  • SpringerLink. Determination of nine organophosphorus pesticides by high-resolution hplc-ms/ms in medicinal plant materials. Journal of Analytical Chemistry.
  • Pharmaffiliates. CAS No : 31120-85-1 | Chemical Name : Isofenphos-oxon.
  • PDQ Scientific. Isofenphos-oxon Solution - Pesticides.
  • Agilent. Analysis of organophosphorus pesticides using GC/PFPD and EPA method 8141B.

Sources

Technical Support Center: Optimizing Isofenphos-Oxon Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing enzyme inhibition assays using isofenphos-oxon. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth, field-proven insights into assay design and troubleshooting. As an organophosphate, isofenphos-oxon presents unique kinetic challenges due to its mechanism of action. This guide will provide the foundational knowledge and practical protocols to ensure accurate and reproducible results.

Technical Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and a clear path to resolution.

Question 1: My calculated IC50 value for isofenphos-oxon is significantly higher (less potent) than expected from the literature. Could my pre-incubation time be the issue?

Answer: Yes, an insufficient pre-incubation time is the most common reason for observing an artificially high IC50 value for isofenphos-oxon and other organophosphates.

Causality: Isofenphos-oxon is an irreversible inhibitor of acetylcholinesterase (AChE).[1][2] Unlike reversible inhibitors that rapidly reach equilibrium, isofenphos-oxon works by covalently phosphorylating a serine residue in the active site of AChE.[3] This is a time- and concentration-dependent chemical reaction. If the substrate is added too soon, the enzyme is not given sufficient time to react with the inhibitor, leading to an underestimation of the inhibitor's true potency.

Troubleshooting Steps:

  • Verify the Mechanism: Confirm that you are treating isofenphos-oxon as a time-dependent, irreversible inhibitor. For these compounds, the IC50 value is not a true equilibrium constant but rather an operational parameter that is highly dependent on the experimental conditions, especially the pre-incubation time.[4]

  • Perform a Time-Course Experiment: To determine the optimal pre-incubation period, you must run an experiment where time is a variable. A detailed protocol for this is provided in the FAQ section below ("How do I design an experiment to determine the optimal pre-incubation time?").

  • Analyze for an "IC50 Shift": As you increase the pre-incubation time, you should observe the calculated IC50 value decrease (a phenomenon known as an "IC50 shift").[5] The optimal pre-incubation time is the point at which this IC50 value stabilizes and no longer decreases significantly with longer incubation periods.[5]

Question 2: I'm observing a progressive decrease in my IC50 value as I extend the pre-incubation time (an "IC50 shift"). What does this signify and how do I know when to stop?

Answer: The observation of an IC50 shift is the expected kinetic signature of a time-dependent or irreversible inhibitor like isofenphos-oxon. It confirms the compound's mechanism of action and indicates that your assay is sensitive enough to detect it.

Causality: The "shift" occurs because with more time, more enzyme molecules become covalently modified and permanently inactivated by the inhibitor at any given concentration. You should continue extending the pre-incubation time until the reaction between the enzyme and inhibitor has gone to completion (or near completion), at which point the IC50 value will plateau.

Data Interpretation: The goal is to find the shortest pre-incubation time that yields a stable, minimum IC50 value. Plotting the IC50 value against the pre-incubation time will reveal this plateau.

Pre-incubation Time (minutes)Calculated IC50 (nM)Observation
5550Initial measurement, likely underestimating potency.
15210Significant IC50 shift, indicating time-dependent inhibition.
3095Continued decrease in IC50.
6092IC50 value is stabilizing.
9093IC50 value has plateaued. Further extension is unnecessary.
Conclusion: Based on this example data, a 60-minute pre-incubation time is optimal for this specific set of assay conditions.

Question 3: I am not observing any significant AChE inhibition, even at high concentrations of isofenphos-oxon. What are the likely causes?

Answer: This issue typically points to a problem with one of three components: the inhibitor, the enzyme, or the assay reagents.

Troubleshooting Steps:

  • Inhibitor Integrity:

    • Solubility: Ensure your isofenphos-oxon is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in your assay well is low enough (typically ≤1%) to not affect enzyme activity.

    • Degradation: Organophosphates can be susceptible to hydrolysis. Ensure your stock solutions are stored correctly (e.g., at -20°C or -80°C) and consider preparing fresh dilutions before each experiment.

  • Enzyme Activity:

    • Inactive Enzyme: The AChE may have lost activity due to improper storage or handling.[4] Always include a positive control (enzyme activity without any inhibitor) to verify that the enzyme is active. The rate of reaction in this control well should be robust and linear.[4]

    • Source and Purity: Ensure you are using a reliable source of AChE. The specific activity can vary between lots and suppliers.

  • Assay Reagent Issues (Ellman's Assay):

    • Substrate Viability: The substrate, acetylthiocholine (ATChI), should be prepared fresh daily.[6]

    • DTNB Concentration: While essential for color development, excessively high concentrations of DTNB (Ellman's reagent) relative to the substrate can directly inhibit AChE, confounding your results.[7] Ensure you are using an optimized DTNB:ATChI ratio as established in validated protocols.

Question 4: My data is highly variable between replicate wells, making the IC50 curve unreliable. What can I do to improve consistency?

Answer: High variability often stems from inconsistent timing, pipetting errors, or suboptimal assay conditions.

Causality: In a kinetic assay, precision in timing and reagent delivery is paramount. Small variations in when reagents are added, especially the substrate which initiates the reaction, can lead to large differences in the measured reaction rates.

Troubleshooting Steps:

  • Consistent Incubation Times: Use a multichannel pipette or an automated liquid handler to add reagents, particularly the inhibitor and substrate, to the entire plate as simultaneously as possible.[4] This ensures that the pre-incubation and reaction times are uniform across all wells.

  • Pipetting Technique: Ensure thorough mixing within the wells after adding each component, but avoid introducing bubbles which can interfere with absorbance readings.

  • Optimize Substrate Concentration: Using a substrate concentration that is too high can lead to substrate inhibition of AChE.[4] Perform a substrate-activity curve to determine the optimal concentration (typically at or near the Km) for your specific enzyme and assay conditions.

  • Plate Reader Settings: Ensure the plate is read immediately after adding the substrate to capture the true initial velocity (V₀) of the reaction.[6] Collect data at frequent intervals (e.g., every 60 seconds) for 10-15 minutes to generate a reliable kinetic curve.[6]

Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to the isofenphos-oxon inhibition assay.

Question 5: What is the precise mechanism of acetylcholinesterase (AChE) inhibition by isofenphos-oxon?

Answer: Isofenphos-oxon is the biologically active metabolite of the insecticide isofenphos. Like other organophosphate oxons, it functions as a potent, irreversible inhibitor of AChE.[1] The mechanism involves the covalent phosphorylation of a specific serine residue (Ser-203 in human AChE) located within the enzyme's catalytic active site.[3][8]

Mechanistic Steps:

  • Formation of Michaelis Complex: The isofenphos-oxon molecule initially binds non-covalently to the active site of AChE.

  • Nucleophilic Attack: The hydroxyl group of the active site serine performs a nucleophilic attack on the phosphorus atom of the inhibitor.

  • Phosphorylation: A stable, covalent phosphyl-enzyme complex is formed, and a leaving group is released.

  • Irreversible Inhibition: The resulting phosphorylated enzyme is catalytically inactive. The dephosphorylation (regeneration) process is extremely slow, on the order of hours to days, rendering the inhibition effectively irreversible.[3] This leads to an accumulation of the neurotransmitter acetylcholine in the synapse, causing hyperstimulation of cholinergic receptors.[1][2]

G AChE Active AChE (with Serine-OH) Complex Enzyme-Inhibitor Complex [AChE --- I-P=O] AChE->Complex 1. Binding Inhibitor Isofenphos-Oxon (I-P=O) Inhibitor->Complex Phosphorylated Phosphorylated AChE (AChE-Serine-P=O) (Inactive) Complex->Phosphorylated 2. Phosphorylation LeavingGroup Leaving Group Complex->LeavingGroup Reactivation Spontaneous Reactivation (Very Slow: Hours to Days) Phosphorylated->Reactivation 3. Dephosphorylation Reactivation->AChE caption Mechanism of irreversible AChE inhibition. G cluster_workflow Experimental Workflow A 1. Prepare Serial Dilutions of Isofenphos-Oxon B 2. Add Inhibitor and AChE to 96-well Plates A->B C 3. Pre-incubate for Variable Time Points (5, 15, 30, 60, 90 min) B->C D 4. Initiate Reaction: Add DTNB + ATChI Substrate C->D E 5. Kinetic Measurement (Absorbance at 412 nm) D->E F 6. Calculate Reaction Rates (V₀) E->F G 7. Determine IC50 for Each Time Point F->G H 8. Plot IC50 vs. Pre-incubation Time and Identify Plateau G->H caption Workflow for determining optimal pre-incubation time.

Caption: Workflow for determining optimal pre-incubation time.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
  • Kuzmic, P. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv.
  • AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?
  • PubMed. (n.d.). New findings about Ellman's method to determine cholinesterase activity.
  • Scribd. (n.d.). Ellman Esterase Assay Protocol.
  • ChemRxiv. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments.
  • ResearchGate. (2020). (PDF) Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments.
  • UCL. (n.d.).
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit.
  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central.
  • Abass, K., et al. (2020). Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry. PMC - PubMed Central.
  • BenchChem. (2025). Profenofos mechanism of acetylcholinesterase inhibition.
  • ResearchGate. (n.d.). Depiction of the active site gorge of acetylcholinesterase with the...
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Jokanovic, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. PMC - PubMed Central.
  • NIH. (n.d.).
  • NIH. (2023). Organophosphate Toxicity.
  • Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • NIH. (n.d.).
  • MDPI. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Determining the IC50 of Hapalosin in Cancer Cells.
  • AAT Bioquest. (n.d.).

Sources

How to minimize non-specific binding of isofenphos-oxon in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Non-Specific Binding for Researchers

Welcome to the technical support center for handling isofenphos-oxon in experimental assays. As a Senior Application Scientist, I've designed this guide to move beyond simple checklists and provide you with the foundational knowledge and practical steps to diagnose and resolve issues with non-specific binding (NSB). Isofenphos-oxon, the active metabolite of the organophosphate insecticide isofenphos, is a potent acetylcholinesterase (AChE) inhibitor.[1][2][3] Its physicochemical properties, however, can lead to frustratingly high background noise and unreliable data. This guide provides a structured approach to troubleshooting, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when working with isofenphos-oxon and similar small molecules.

Q1: What is isofenphos-oxon and why is it "sticky"?

Isofenphos-oxon is the oxygenated metabolite of isofenphos, which is responsible for its primary mechanism of action: the inhibition of the enzyme acetylcholinesterase (AChE).[1] Like many organophosphates, it is a relatively hydrophobic organic molecule. This "stickiness," or tendency for non-specific binding, arises from two primary forces:

  • Hydrophobic Interactions: The molecule is repelled by the aqueous environment of your assay buffer and preferentially associates with non-polar surfaces, such as the polystyrene of microplates or hydrophobic patches on proteins.[4][5]

  • Electrostatic Interactions: Although weaker than hydrophobic forces for this molecule, charge-based interactions can also contribute to NSB with charged surfaces or proteins.[4][6]

Q2: What are the typical symptoms of non-specific binding in my AChE inhibition assay?

The most common symptom is an unexpectedly high background signal in your control wells (e.g., wells without enzyme or with inhibited enzyme), leading to a poor signal-to-noise ratio.[7] This can manifest as:

  • False positives, where samples appear to have inhibition when none exists.[8][9]

  • Inconsistent replicates and poor assay precision.

  • A compressed dynamic range, making it difficult to accurately determine IC50 values.

Q3: I'm seeing high background noise. What are the first three things I should check?

  • Blocking Step: Did you include a blocking step after coating any proteins (if applicable) and before adding your compound? Unoccupied sites on the microplate surface are a major source of NSB.[7][10]

  • Detergent in Wash Buffer: Is a non-ionic detergent, like Tween-20, present in your wash buffer? This is critical for disrupting hydrophobic interactions and removing loosely bound molecules.[11][12]

  • Compound Diluent: What are you using to dilute the isofenphos-oxon? Diluting in a buffer that contains a carrier protein (like BSA) and a small amount of detergent can prevent the compound from binding to tubes and pipette tips before it even reaches the assay plate.[5]

Core Principles & Mechanisms of Mitigation

Understanding the "why" behind each troubleshooting step is crucial for adapting protocols to your specific needs. Non-specific binding is fundamentally a surface interaction problem.

The Mechanism of Non-Specific Binding

The following diagram illustrates how a hydrophobic molecule like isofenphos-oxon can non-specifically adhere to an untreated assay surface and how blocking agents and surfactants work together to prevent this.

cluster_0 A) Untreated Surface cluster_1 B) Mitigated Surface s1 Polystyrene Well Surface c1 Isofenphos-Oxon c1->s1 Hydrophobic Interaction s2 Polystyrene Well Surface BSA Layer Hydration Layer c2 Isofenphos-Oxon c2->s2:f2 Repelled t1 Tween-20 t1->s2:f1 Disrupts NSB

Caption: Mechanism of NSB and Mitigation Strategy.

As shown in Panel A, isofenphos-oxon directly binds to the hydrophobic plastic. In Panel B, a layer of Bovine Serum Albumin (BSA) physically blocks the surface, and Tween-20 further disrupts residual hydrophobic interactions, creating a non-fouling environment.

Troubleshooting Guide: A Symptom-Based Approach

Use this guide when you encounter specific problems during your assay development.

Symptom: High Background Signal in "No Enzyme" or "Maximum Inhibition" Control Wells

This indicates that your signal is being generated independently of AChE activity, likely from isofenphos-oxon or the detection reagents binding directly to the well.

start High Background Signal Observed q1 Is a blocking agent used? start->q1 q2 Is Tween-20 in wash/assay buffers? q1->q2 Yes sol1 Implement Blocking: Use 1-5% BSA or 0.5% Non-Fat Dry Milk in buffer for 1-2 hours. q1->sol1 No q3 Is the plate pre-washed? q2->q3 Yes sol2 Add 0.05% - 0.1% Tween-20 to all wash buffers. q2->sol2 No q4 What is the compound diluent? q3->q4 Yes sol3 Pre-wash plate with assay buffer containing Tween-20 before use. q3->sol3 No sol4 Dilute Isofenphos-Oxon in buffer containing 0.1% BSA + 0.05% Tween-20. q4->sol4 Buffer only

Caption: Troubleshooting workflow for high background signal.

Detailed Action Plan:

  • Implement an Effective Blocking Step: The single most effective way to reduce NSB is to block unoccupied sites on the microplate.[7][10]

    • Recommended Agent: Bovine Serum Albumin (BSA) is often preferred over non-fat dry milk, especially in enzymatic assays, as milk contains endogenous enzymes and phosphoproteins that can interfere.[7][13]

    • Protocol: See Protocol 1: Microplate Blocking below.

  • Incorporate a Non-Ionic Surfactant: Tween-20 is a mild detergent that is indispensable for reducing NSB in immunoassays and enzyme assays.[11][14][15]

    • Mechanism: It works by disrupting weak hydrophobic interactions.[4][5]

    • Application: Add Tween-20 to your wash buffers (creating PBST or TBST) and consider adding it to your assay and compound dilution buffers at a final concentration of 0.05%.[11]

  • Optimize Buffer Conditions:

    • Increase Salt Concentration: If electrostatic interactions are suspected, increasing the salt concentration (e.g., using 150-300 mM NaCl) in your buffers can help shield charges and reduce non-specific binding.[5][6]

    • Adjust pH: Ensure the pH of your buffer is optimal for your enzyme (typically pH 7.5-8.0 for AChE) and does not exacerbate charge-based interactions.[6][16]

Symptom: Poor Reproducibility and Inconsistent Replicates

This can be caused by the compound binding to labware (tubes, tips) before being added to the assay plate, leading to inaccurate concentrations.

Detailed Action Plan:

  • Use Low-Binding Labware: If available, use low-retention polypropylene tubes and pipette tips.

  • Pre-treat Labware: Aspirate and dispense a blocking solution (e.g., 0.1% BSA in PBS) with pipette tips before using them for dispensing the compound.

  • Optimize Compound Diluent: Never dilute isofenphos-oxon in pure buffer or water. Always include a "carrier" protein and a surfactant to keep it in solution and prevent adsorption to surfaces.[5] A recommended diluent is Assay Buffer + 0.1% BSA + 0.05% Tween-20 .

Comparison of Common Blocking and Buffer Additives

The table below summarizes the properties and recommended uses of key reagents for minimizing NSB.

ReagentTypeTypical ConcentrationPrimary Use & RationaleCautions
BSA Protein Blocker1-5% (Blocking) 0.1% (Diluent)Excellent for blocking hydrophobic surfaces and acting as a carrier protein.[6][13] Low potential for cross-reactivity.Can be costly. Ensure it is protease-free. May not be suitable for some antibody-based detection systems.[7][13]
Tween-20 Non-ionic Surfactant0.05 - 0.1%Disrupts hydrophobic interactions.[5] Essential in wash buffers to remove unbound reagents.[11] Stabilizes proteins.[17]High concentrations (>0.1%) can disrupt specific protein-protein interactions or inhibit enzyme activity.
NaCl Salt150 - 500 mMReduces non-specific electrostatic interactions by shielding charges.[5][6]High concentrations can inhibit enzyme activity or disrupt specific binding. Must be optimized.
PEG PolymerVariesCan be used to coat surfaces, creating a highly hydrophilic, non-fouling layer that prevents protein and small molecule adsorption.[18][19]Requires surface modification protocols; not a simple buffer additive.

Key Experimental Protocols

Follow these detailed protocols as a starting point for your assay optimization.

Protocol 1: General Purpose Microplate Blocking

This protocol is designed to saturate non-specific binding sites on a standard 96-well polystyrene plate before the addition of assay components.

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA), Protease-Free

  • 96-well clear, flat-bottom microplate

Procedure:

  • Prepare a 1% (w/v) BSA blocking solution in PBS. For 50 mL, add 0.5 g of BSA to 50 mL of PBS. Mix gently by inversion until dissolved. Do not vortex, as this can cause frothing and denature the protein.

  • Add 200 µL of the 1% BSA solution to each well of the 96-well plate.

  • Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.

  • Before starting your assay, wash the plate 3 times with a wash buffer (e.g., PBS + 0.05% Tween-20).

  • After the final wash, tap the plate gently on a paper towel to remove excess buffer. The plate is now blocked and ready for use.

Protocol 2: Optimized AChE Activity Assay (Ellman's Method)

This protocol incorporates best practices for minimizing NSB of isofenphos-oxon in a colorimetric AChE assay.[16][20]

Materials:

  • Blocked 96-well plate (from Protocol 1)

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Substrate: Acetylthiocholine (ATCh)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Compound Diluent: Assay Buffer + 0.1% BSA + 0.05% Tween-20

  • Recombinant or purified Acetylcholinesterase (AChE)

  • Isofenphos-oxon stock solution (in DMSO)

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of AChE in Assay Buffer. The final concentration should be determined empirically to yield a robust linear rate of reaction within 10-20 minutes.

    • Prepare a fresh solution of ATCh and DTNB in Assay Buffer.

    • Prepare serial dilutions of isofenphos-oxon in the Compound Diluent. Remember to include a vehicle control (Compound Diluent + equivalent % DMSO).

  • Assay Setup (100 µL final volume):

    • Add 50 µL of the appropriate isofenphos-oxon dilution or control to each well.

    • Add 25 µL of the AChE working solution to all wells except the "No Enzyme" blank. Add 25 µL of Assay Buffer to the blank wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the ATCh/DTNB solution to all wells to start the reaction. Use of a multichannel pipette is recommended for consistency.[20]

  • Measure Absorbance:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm kinetically, taking readings every 60 seconds for 10-20 minutes.[16]

  • Data Analysis:

    • Calculate the rate of reaction (V₀ = ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Subtract the rate of the "No Enzyme" blank from all other wells.

    • Normalize the data to the vehicle control (0% inhibition) and a maximum inhibition control (100% inhibition) to calculate the percent inhibition for each isofenphos-oxon concentration.

By systematically applying these principles and protocols, you can effectively minimize non-specific binding, leading to more accurate and reliable data in your studies of isofenphos-oxon and other challenging small molecules.

References
  • Ballou, B., Lagerholm, B. C., Ernst, L. A., Bruchez, M. P., & Waggoner, A. S. (2005). Surface modification to reduce nonspecific binding of quantum dots in live cell assays. Bioconjugate Chemistry. [Link]

  • Bio-Rad Laboratories. (2025). Behind the Blot: Everything You Need to Know About Tween 20. Bio-Rad. [Link]

  • Cuní-López, C., et al. (2023). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay. protocols.io. [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]

  • CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays. CANDOR Bioscience. [Link]

  • ProPlate®. (n.d.). The Role of Surface Modifications in Antibody Immobilization. ProPlate® Posts. [Link]

  • Corning Incorporated. (n.d.). Effective Blocking Procedures in ELISA Assays. Corning Life Sciences. [Link]

  • Yang, C. Y., et al. (1985). Tween-20 increases the immunoreactivity of apolipoprotein A-I in plasma. Clinical Chemistry. [Link]

  • Nicoya Lifesciences. (n.d.). Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. Nicoya. [Link]

  • BioVision Inc. (n.d.). Acetylcholinesterase Activity Colorimetric Assay Kit. BioVision. [Link]

  • Boster Biological Technology. (2025). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Boster Bio. [Link]

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Blog. [Link]

  • MBL Life Science. (n.d.). Main causes of non-specific reactions of antibodies. MBL Life Science. [Link]

  • ResearchGate. (2017). For biosensing (or ELISA), is Tween20 a good detergent to dilute plasma/serum to reduce non-specific binding? ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Does Tween 20 Affect Monoclonal Antibody Separation? Agilent Application Note. [Link]

  • Chen, S., et al. (2018). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Ray, M., et al. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. NIH. [Link]

  • UPCommons. (2016). Blocking methods to prevent non-specific adhesion of mesenchymal stem cells to titanium and evaluate the efficiency of surface. UPCommons. [Link]

  • G-Biosciences. (2017). Non-Specific Binding: Why It Needs to be Blocked in Western blots! G-Biosciences. [Link]

  • Richards, P., et al. (1998). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. Toxicology and Applied Pharmacology. [Link]

  • National Center for Biotechnology Information. (n.d.). Isofenphos. PubChem Compound Summary. [Link]

  • Azure Biosystems. (2021). Western Blot Troubleshooting: Non-specific bands. Azure Biosystems. [Link]

  • Peharda, L., et al. (2021). Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase. Scientific Reports. [Link]

Sources

Technical Support Center: Enhancing Isofenphos-Oxon Detection Sensitivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isofenphos-oxon detection. This guide is designed for researchers, scientists, and professionals in drug development and food safety who are working to achieve highly sensitive and reliable detection of this toxic organophosphate metabolite. Isofenphos itself is an insecticide that inhibits acetylcholinesterase (AChE), but its active and more potent form is its oxon analog, isofenphos-oxon, formed through metabolic activation.[1] Therefore, detecting trace amounts of isofenphos-oxon is critical for assessing environmental contamination, ensuring food safety, and understanding toxicological impacts.[2]

This guide moves beyond simple protocols to explain the causality behind experimental choices, providing you with the foundational knowledge to troubleshoot and optimize your assays effectively.

Part 1: Foundational Questions & Sample Preparation

This section addresses overarching challenges and the most critical upstream step for sensitive detection: sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high sensitivity for isofenphos-oxon detection?

A1: There are three main hurdles. First, isofenphos-oxon is often present at very low concentrations (trace levels) in complex matrices like food, soil, or water.[3] Second, these sample matrices contain numerous interfering compounds (e.g., proteins, fats, other chemicals) that can mask the signal or inhibit the detection reaction, an issue known as the "matrix effect".[4] Finally, the stability of isofenphos-oxon can be a concern, requiring proper sample handling and storage to prevent degradation before analysis.

Q2: How critical is sample preparation, and what is the industry-standard approach?

A2: Sample preparation is arguably the most critical step for sensitive and accurate detection. Without effective extraction and cleanup, matrix effects will dominate, leading to poor sensitivity and unreliable results.[5][6]

The most widely adopted method for pesticide residue analysis in food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.[7][8] This method involves an initial extraction with a solvent (typically acetonitrile) followed by a "salting-out" step to partition the aqueous and organic phases. A subsequent cleanup step using dispersive solid-phase extraction (dSPE) removes major interferences like fats, pigments, and sugars.[7][9] The resulting clean extract can then be concentrated to increase the analyte concentration, directly boosting detection sensitivity.[6]

Part 2: Enzyme Inhibition Assays (Acetylcholinesterase-Based)

This is one of the most common and biologically relevant methods for detecting organophosphates, as it mimics the compound's toxic mechanism of action.[10][11]

Mechanism of Action: AChE Inhibition

Isofenphos-oxon is a potent inhibitor of the enzyme acetylcholinesterase (AChE). In an assay, a substrate (like acetylthiocholine) is added to AChE, which hydrolyzes it to produce a product (thiocholine) that can be detected by reacting it with a chromogen (like DTNB, Ellman's reagent) to produce a colored signal.[12][13] When isofenphos-oxon is present, it inhibits AChE, reducing or stopping the color development. The decrease in signal is proportional to the concentration of the inhibitor.

AChE_Inhibition cluster_normal Normal AChE Activity cluster_inhibited Inhibited by Isofenphos-Oxon AChE AChE Thiocholine Thiocholine AChE->Thiocholine AChS Acetylthiocholine (Substrate) AChS->AChE DTNB DTNB (Chromogen) Thiocholine->DTNB Signal Yellow Signal DTNB->Signal Iso Isofenphos-Oxon AChE_I Inhibited AChE Iso->AChE_I Inhibits No_Reaction No/Reduced Reaction AChE_I->No_Reaction AChS_I Acetylthiocholine AChS_I->AChE_I No_Signal No/Reduced Signal No_Reaction->No_Signal

Caption: Mechanism of AChE inhibition by isofenphos-oxon for detection.

Troubleshooting & Optimization Guide

Q3: My AChE assay isn't sensitive enough to detect the low levels I expect. How can I improve the Limit of Detection (LOD)?

A3:

  • Increase Incubation Time: Allow the isofenphos-oxon in your sample to incubate with the AChE enzyme for a longer period (e.g., 15-30 minutes) before adding the substrate. This gives even low concentrations of the inhibitor more time to bind to and inactivate the enzyme, amplifying the effect.

  • Optimize Enzyme Concentration: Use the minimum amount of AChE that still produces a robust signal in your negative control. Excess enzyme will require a higher concentration of inhibitor to achieve a measurable effect, thus decreasing sensitivity.

  • Switch to a Fluorometric Substrate: Instead of a colorimetric substrate like acetylthiocholine with DTNB, consider a fluorometric substrate such as Amplite Red.[12] Fluorometric assays often have a wider dynamic range and can offer a 10- to 100-fold increase in sensitivity over colorimetric methods.[14]

  • Ensure Optimal pH and Temperature: AChE activity is highly dependent on pH (typically optimal around 7.5-8.0) and temperature (room temperature or 37°C).[14] Verify that your buffer system is maintaining the optimal pH throughout the assay.

Q4: I'm seeing a high background signal (high absorbance/fluorescence in my blank wells). What are the common causes?

A4:

  • Substrate Auto-hydrolysis: The substrate (e.g., acetylthiocholine) can spontaneously break down without enzymatic action, especially at a high pH or temperature. Prepare the substrate solution fresh just before use and run a "substrate-only" blank (no enzyme) to quantify this effect.

  • Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with substances that react with your detection reagents. Use high-purity water and fresh buffer stocks.

  • Interference from Sample Matrix: Components in your sample extract may be colored or fluorescent, directly contributing to the background. Always run a "sample blank" containing the sample extract but no enzyme to measure and subtract this background.

Protocol: High-Sensitivity AChE Inhibition Microplate Assay

This protocol is designed for a 96-well plate format.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • AChE Solution: Reconstitute recombinant human AChE in Assay Buffer to a working concentration (e.g., 25 mU/mL - optimization required).

    • DTNB Solution: 1.5 mM DTNB in Assay Buffer.

    • Substrate Solution: 2.0 mM Acetylthiocholine Iodide (ATChI) in deionized water. Prepare fresh.

    • Inhibitor Standard: Prepare a stock solution of isofenphos-oxon in a solvent like methanol and create serial dilutions in Assay Buffer.

  • Assay Procedure:

    • Add 25 µL of your sample extract, standard, or blank (Assay Buffer) to the appropriate wells of a clear, flat-bottom 96-well plate.

    • Add 25 µL of the AChE solution to all wells.

    • Tap the plate gently to mix and incubate for 20 minutes at room temperature, protected from light. This is the inhibition step.

    • Add 50 µL of the DTNB solution to all wells.

    • To initiate the reaction, add 50 µL of the ATChI substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

    • Calculate the percent inhibition for each sample/standard using the formula: % Inhibition = [(V_blank - V_sample) / V_blank] * 100.

    • Plot the % Inhibition versus the log of the isofenphos-oxon concentration for your standards to generate a standard curve and determine the concentration in your samples.

Part 3: Immunoassays (Enzyme-Linked Immunosorbent Assay - ELISA)

ELISA offers high specificity and sensitivity, particularly when monoclonal antibodies are used. For small molecules like isofenphos-oxon, a competitive ELISA format is most common.

Principle of Competitive ELISA

In a competitive ELISA, an antibody specific to isofenphos-oxon is coated onto the microplate wells. The sample (which may contain the target analyte) is mixed with a known amount of enzyme-labeled isofenphos-oxon (conjugate). This mixture is added to the wells. The free isofenphos-oxon from the sample and the enzyme-labeled conjugate compete for the limited number of antibody binding sites. After washing, a substrate is added. A high concentration of isofenphos-oxon in the sample results in less conjugate binding and thus a weak signal. Conversely, a low concentration results in a strong signal. The signal is inversely proportional to the analyte concentration.

Competitive_ELISA Competitive ELISA Workflow cluster_steps Competitive ELISA Workflow cluster_wells start 1. Antibody Coating step2 2. Blocking start->step2 step3 3. Competition step2->step3 step4 4. Washing step3->step4 well_low Low Analyte Sample Ab Analyte (Low) +Conjugate (High) well_high High Analyte Sample Ab Analyte (High) +Conjugate (Low) step5 5. Substrate Addition step4->step5 step6 6. Signal Detection step5->step6 result_low Strong Signal well_low:s->result_low More conjugate binds result_high Weak Signal well_high:s->result_high Less conjugate binds

Caption: Workflow for a competitive ELISA for small molecule detection.

Troubleshooting & Optimization Guide
Problem Potential Cause(s) Recommended Solution(s)
Weak or No Signal 1. Reagent concentration too low (antibody, conjugate).2. Insufficient incubation times.3. Inactive enzyme conjugate or expired substrate.1. Optimize concentrations via checkerboard titration.[15][16]2. Increase incubation times for coating, blocking, and competition steps.3. Use fresh reagents and verify enzyme activity.
High Background 1. Insufficient blocking or washing.2. Antibody/conjugate concentration too high.3. Non-specific binding.1. Increase blocking incubation time or try a different blocking buffer (e.g., BSA, non-fat milk).[17] Ensure wash steps are thorough.[15]2. Reduce the concentration of the detection antibody or enzyme conjugate.3. Add a small amount of a non-ionic detergent (e.g., Tween-20) to wash buffers.
High Well-to-Well Variability (%CV > 15%) 1. Inconsistent pipetting technique.2. Incomplete washing.3. Temperature gradients across the plate ("edge effect").1. Use calibrated multichannel pipettes and ensure consistent technique.[18]2. Use an automated plate washer or ensure all wells are aspirated and filled uniformly.3. Incubate plates in a temperature-controlled environment and avoid stacking plates. Seal plates during incubation to prevent evaporation.[16]
Poor Sensitivity (Shallow Standard Curve) 1. Sub-optimal antibody/conjugate concentrations.2. Matrix effects from the sample diluent.1. Perform a checkerboard titration to find the optimal concentrations that provide the best signal-to-noise ratio and dynamic range.[16][18]2. Prepare standards in a matrix that mimics your sample diluent ("matrix-matched standards") to account for interference.[4]

Part 4: Advanced Methods - Electrochemical Biosensors

For ultimate sensitivity and field-portability, electrochemical biosensors are a rapidly advancing frontier. These devices convert the biological recognition event (e.g., enzyme inhibition or antibody binding) into a measurable electrical signal (current, potential, or impedance).[19][20]

Enhancing Sensitivity with Nanomaterials

The key to high sensitivity in modern biosensors is the use of nanomaterials to modify the electrode surface.[21]

  • Increased Surface Area: Materials like graphene and carbon nanotubes (CNTs) have an enormous surface-area-to-volume ratio, allowing for a much higher loading of biorecognition elements (like AChE), which amplifies the signal.[22][23]

  • Enhanced Electron Transfer: Gold (AuNPs) and silver (AgNPs) nanoparticles are highly conductive and facilitate faster electron transfer between the biological reaction and the electrode surface, leading to a more sensitive and rapid response.[22][24]

  • Nanohybrids: Combining different nanomaterials (e.g., AuNPs on graphene sheets) can unite the unique properties of each, leading to synergistic improvements in sensor performance.[3]

Troubleshooting & Optimization Guide

Q5: My electrochemical biosensor shows a weak or unstable signal. What should I investigate?

A5:

  • Inefficient Immobilization: The method used to attach the biorecognition element (e.g., AChE) to the electrode is crucial. If immobilization is weak, the enzyme can leach off the surface. Explore different strategies like covalent bonding or entrapment in conductive polymers.

  • Electrode Fouling: Complex sample matrices can cause proteins and other molecules to adsorb onto the electrode surface, blocking the signal. This is a major challenge. Incorporating anti-fouling layers (e.g., polyethylene glycol - PEG) or performing more rigorous sample cleanup can help.[20]

  • Reference Electrode Issues: A stable reference electrode (e.g., Ag/AgCl) is critical for reliable electrochemical measurements. Ensure your reference electrode is properly maintained and has not dried out.

  • Environmental Noise: Electrochemical measurements can be sensitive to electrical noise. Ensure proper grounding and shielding of your setup.

Q6: How can I improve the selectivity of my biosensor to ensure I'm only detecting isofenphos-oxon?

A6: While AChE-based biosensors are excellent for screening for a class of compounds, they are not perfectly selective.[25] For higher selectivity:

  • Use Specific Antibodies: Develop an immunosensor using antibodies specific to isofenphos-oxon. This provides much higher selectivity than enzyme-based methods.

  • Explore Aptamers: Aptamers are single-stranded DNA or RNA molecules that can be selected to bind to a specific target with high affinity and specificity, similar to antibodies. Aptasensors can offer excellent selectivity and stability.[23]

  • Couple with Separation Techniques: For absolute certainty, analytical methods like Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) are the gold standard.[5][7] A biosensor can be used as a rapid screening tool to identify positive samples that then require confirmation by GC-MS or LC-MS/MS.

Part 5: Comparative Summary of Detection Methods

Method Typical LOD Range Speed Cost per Sample Portability Key Advantage Key Disadvantage
GC/LC-MS 0.1 - 10 ng/mL[26]Slow (hours)HighLowGold standard for confirmation & quantificationRequires expensive equipment and skilled operators
AChE Inhibition Assay 1 - 50 ng/mLModerate (30-60 min)LowModerate (Plate Reader)Biologically relevant, good for screeningSusceptible to other AChE inhibitors
ELISA 0.5 - 20 ng/mL[4]Moderate (2-4 hours)Low-ModerateModerate (Plate Reader)High specificity (with good antibodies)Antibody development can be time-consuming
Electrochemical Biosensor 0.01 - 5 ng/mL[22][24]Fast (<15 min)Very LowHighHigh sensitivity, potential for on-site useCan be prone to electrode fouling and matrix effects

References

  • Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. (n.d.). Thermo Fisher Scientific.
  • A Comprehensive Guide to Pesticide Residue Analysis. (n.d.). SCION Instruments.
  • Lehotay, S. J. (2011). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. Methods in Molecular Biology, 747, 65-91. [Link]

  • Recent Advances in Nanomaterial-Based Biosensors for Pesticide Detection in Foods. (2022). Foods, 11(15), 2269. [Link]

  • Eticha, S. (2017). A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. International Journal of Research Studies in Science, Engineering and Technology, 4(11), 1-13.
  • Pimpisan, N., et al. (2022). Recent Advances in Nanomaterial-Based Biosensors for Pesticide Detection in Foods. Foods, 11(15), 2269. [Link]

  • A Review of Voltammetric Techniques for Sensitive Detection of Organophosphate Pesticides in Environmental Samples. (2024). ACS Omega. [Link]

  • Bansod, B., et al. (2017). Research Advances in Nanosensor for Pesticide Detection in Agricultural Products. Journal of Nanomaterials, 2017, 1-15. [Link]

  • Current Advances in Aptasensors for Pesticide Detection. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. (2012). Food Safety Magazine.
  • Nanomaterials in electrochemical biosensors for pesticide detection: advances and challenges in food analysis. (2016). Microchimica Acta, 183, 1949-1967. [Link]

  • Amine, A., et al. (2015). Advances in Enzyme-Based Biosensors for Pesticide Detection. Molecules, 20(4), 6636-6658. [Link]

  • Gaviria-Arroyave, M., et al. (2022). Highly Sensitive Fluorescent Biosensor Based on Acetylcholinesterase and Carbon Dots–Graphene Oxide Quenching Test for Analytical and Commercial Organophosphate Pesticide Detection. Frontiers in Chemistry, 10, 836848. [Link]

  • Detection and Remediation of Organophosphate Contamination. (n.d.). U.S. Environmental Protection Agency.
  • Bhattu, M., et al. (2021). Recent advancements in the detection of organophosphate pesticides: a review. Analytical Methods, 13(36), 4390-4428. [Link]

  • Isofenphos. (n.d.). PubChem. [Link]

  • Electrochemical (Bio)Sensors for Pesticides Detection Using Screen-Printed Electrodes. (2021). Chemosensors, 9(10), 273. [Link]

  • Isofenphos. (n.d.). Wikipedia. [Link]

  • Analysis of Active Oxon Forms of Nine Organophosphorus Pesticides in Water Samples Using Gas Chromatography with Mass Spectrometric Detection. (2007). Journal of Health Science, 53(3), 314-320. [Link]

  • Liu, X., et al. (2014). Development of a heterologous enzyme-linked immunosorbent assay for organophosphorus pesticides with phage-borne peptide. Food Chemistry, 145, 804-809. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022). Methods in Molecular Biology, 2474, 47-58. [Link]

  • Isofenphos ChemicalWatch Factsheet. (n.d.). Beyond Pesticides.
  • Kumar, J., et al. (2011). Electrochemical Biosensors for the Detection of Pesticides. International Journal of Electrochemical Science, 6, 3346-3361. [Link]

  • Biosensors for Pesticide Detection: New Trends. (2011). Sensors, 11(12), 11533-11559. [Link]

  • Reagentless bidirectional lateral flow bioactive paper sensors for detection of pesticides in beverage and food samples. (2009). Analytical Chemistry, 81(21), 9131-9134. [Link]

  • Electrochemical sensor for the detection of pesticides in environmental sample: A review. (2018). International Journal of Chemical Studies, 6(4), 1603-1612.
  • Non-enzymatic electrochemical sensors based on nanomaterials for detection of organophosphorus pesticide residues. (2023). Environmental Science: Advances, 2(6), 779-798. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022). Methods in Molecular Biology. [Link]

  • Tips on Optimizing ELISA Development. (2021). Biocompare. [Link]

  • Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. (2001). Biochemistry, 40(13), 3989-3996. [Link]

  • Optimizing your ELISA Assays. (2024). BMG LABTECH. [Link]

  • Development of a Qualitative Test to Detect the Presence of Organophosphate Pesticides on Fruits and Vegetables. (2023). Biosensors, 13(2), 282. [Link]

  • Advanced visual sensing techniques for on-site detection of pesticide residue in water environments. (2022). TrAC Trends in Analytical Chemistry, 157, 116757. [Link]

  • Isofenphos (Ref: BAY SRA 12869). (n.d.). AERU, University of Hertfordshire. [Link]

Sources

Dealing with matrix effects in isofenphos-oxon analysis of complex samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isofenphos-Oxon Analysis

A Guide to Overcoming Matrix Effects in Complex Samples

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety who are tasked with the quantitative analysis of isofenphos-oxon in complex biological and environmental matrices. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying scientific principles to empower you to troubleshoot and adapt these methods for your specific needs.

Isofenphos-oxon, the toxic oxygen analog of the organophosphate pesticide isofenphos, presents a significant analytical challenge due to its polarity and the complexity of the matrices in which it is often found. Matrix effects, particularly ion suppression in LC-MS/MS analysis, are a primary obstacle to achieving accurate and reproducible quantification. This guide provides a structured approach to understanding, identifying, and mitigating these effects.

Understanding the Core Problem: Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to either signal suppression (most common) or enhancement, resulting in inaccurate quantification, poor reproducibility, and compromised method sensitivity.[2][3]

Why does this happen with isofenphos-oxon? Complex samples like food, animal tissues, or plasma contain a high concentration of endogenous components such as phospholipids, salts, proteins, and pigments.[4][5] During sample preparation, these components can be co-extracted with the target analyte, isofenphos-oxon. In the MS ion source, these co-eluting matrix components compete with the analyte for ionization, ultimately reducing the number of analyte ions that reach the detector.[1][3] Phospholipids are particularly problematic due to their abundance in biological samples and their tendency to cause significant ion suppression.[4][6]

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of isofenphos-oxon.

Q1: My isofenphos-oxon peak area is significantly lower in spiked matrix samples compared to my solvent standards. What's happening? A1: This is a classic sign of ion suppression .[1][3] Co-eluting matrix components are interfering with the ionization of isofenphos-oxon in the mass spectrometer's source. To confirm and quantify this, you can perform a post-extraction spike experiment.[7]

Q2: How can I differentiate between low recovery from my extraction and ion suppression? A2: A post-extraction spike experiment is the definitive way to isolate and measure matrix effects. By comparing the analyte response in a spiked blank matrix extract versus a pure solvent standard, you can calculate the percent matrix effect.[7] If the matrix effect is minimal, but your results from a pre-extraction spike are still low, the issue lies with your sample preparation and extraction efficiency.

Q3: What is the best sample preparation technique to reduce matrix effects for isofenphos-oxon? A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a highly effective and widely adopted technique for pesticide residue analysis in a variety of matrices, including food and biological samples.[8][9][10] It involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) clean-up step to remove interfering matrix components.[9]

Q4: Which dSPE sorbent should I use for my specific sample type? A4: The choice of dSPE sorbent is critical and depends on the matrix composition. A common combination for general-purpose clean-up includes:

  • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.

  • C18 (Octadecylsilane): Removes non-polar interferences like fats and lipids.

  • MgSO4 (Anhydrous Magnesium Sulfate): Removes excess water. For matrices high in pigments (e.g., leafy greens) or fats, additional sorbents may be necessary. See the Troubleshooting Guides for a more detailed breakdown.

Q5: My results are still inconsistent even after sample clean-up. What calibration strategy should I use? A5: When matrix effects cannot be completely eliminated, the calibration strategy is your most powerful tool for compensation. The gold standard is the use of a stable isotope-labeled (SIL) internal standard .[11][12] A SIL internal standard for isofenphos-oxon would co-elute and experience the same degree of ion suppression or enhancement, providing the most accurate correction.[12] If a SIL-IS is unavailable, matrix-matched calibration is the next best approach.[13][14][15]

In-Depth Troubleshooting Guides & Protocols

Guide 1: Quantifying Matrix Effects

Before you can fix the problem, you must measure it. This protocol allows you to calculate the precise impact of your matrix on the isofenphos-oxon signal.

Experimental Protocol: Quantifying Ion Suppression with a Post-Extraction Spike

  • Prepare a Neat Solution (A): Prepare a standard of isofenphos-oxon in a clean solvent (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL). Analyze this solution via LC-MS/MS and record the average peak area.

  • Prepare a Blank Matrix Extract (B): Take a sample of your matrix that is known to be free of isofenphos-oxon. Process it through your entire sample preparation and clean-up procedure.

  • Prepare a Post-Extraction Spiked Sample (C): Take an aliquot of the Blank Matrix Extract (B) and spike it with the isofenphos-oxon standard to the same final concentration as the Neat Solution (A). Analyze this sample and record the average peak area.

  • Calculate the Matrix Effect (%ME): %ME = (Peak Area of C / Peak Area of A) * 100

    • %ME < 100% indicates ion suppression.

    • %ME > 100% indicates ion enhancement.

    • Values between 80% and 120% are often considered acceptable, but the goal is to be as close to 100% as possible.[16]

Guide 2: Implementing the QuEChERS Protocol

This guide provides a detailed workflow for the QuEChERS method, a cornerstone of modern pesticide residue analysis.[8][9][17]

Workflow Diagram: QuEChERS Protocol

QuEChERS_Workflow Start 1. Sample Homogenization (e.g., 10g of tissue) Extraction 2. Add Acetonitrile & Water Shake Vigorously Start->Extraction Salts 3. Add QuEChERS Extraction Salts (e.g., MgSO4, NaCl) Shake & Centrifuge Extraction->Salts Supernatant 4. Collect Acetonitrile Supernatant Salts->Supernatant dSPE 5. Dispersive SPE (dSPE) Clean-up Add aliquot to dSPE tube (containing MgSO4, PSA, C18) Supernatant->dSPE Final 6. Vortex & Centrifuge Collect final extract for LC-MS/MS dSPE->Final End Analysis Final->End

Caption: A streamlined workflow of the QuEChERS sample preparation method.

Data Table: dSPE Sorbent Selection Guide

Sample Matrix TypePrimary InterferenceRecommended dSPE SorbentsRationale
High Fat (e.g., Meat, Dairy, Avocado)Lipids, Fatty AcidsMgSO₄, PSA, C18 C18 is essential for removing non-polar lipids that cause significant ion suppression.
High Pigment (e.g., Spinach, Berries)Chlorophyll, CarotenoidsMgSO₄, PSA, GCB (Graphitized Carbon Black)GCB effectively removes planar molecules like pigments. Use with caution as it can retain some planar pesticides.
General Purpose (e.g., Plasma, Serum)Phospholipids, ProteinsMgSO₄, PSA, C18This combination provides broad-spectrum clean-up for common biological matrices.[6]
High Sugar (e.g., Fruits)Sugars, Organic AcidsMgSO₄, PSA PSA is highly effective at removing polar, acidic interferences common in sugary matrices.
Guide 3: Calibration Strategies to Ensure Accuracy

Effective calibration is non-negotiable for accurate quantification. This guide outlines the hierarchy of calibration techniques.

Decision Tree: Selecting the Right Calibration Strategy

Calibration_Strategy Start Is a Stable Isotope-Labeled Internal Standard (SIL-IS) for Isofenphos-Oxon available? UseSIL Use SIL-IS with Solvent-Based Calibration (Highest Accuracy) Start->UseSIL Yes NoSIL No Start->NoSIL No MatrixMatch Can you obtain a representative blank matrix? NoSIL->MatrixMatch UseMatrixMatch Use Matrix-Matched Calibration (Good Accuracy) MatrixMatch->UseMatrixMatch Yes NoMatrix No MatrixMatch->NoMatrix No StdAdd Use Standard Addition (Accurate but Labor-Intensive) NoMatrix->StdAdd

Caption: A decision tree for choosing an appropriate calibration method.

Protocol Spotlight: Matrix-Matched Calibration Matrix-matched calibration is a robust technique when a SIL-IS is not available.[13][14] It compensates for matrix effects by preparing calibration standards in a blank matrix that is identical to the samples being analyzed.[13][15]

  • Source Blank Matrix: Obtain a significant quantity of the sample matrix (e.g., blank plasma, organic spinach) that is certified to be free of isofenphos-oxon.

  • Process Blank Matrix: Homogenize and process the entire batch of blank matrix using your validated sample preparation method (e.g., QuEChERS) to create a large volume of blank matrix extract.

  • Prepare Calibration Curve: Use this blank matrix extract as the diluent to prepare your serial dilutions of isofenphos-oxon calibration standards.

  • Analyze: Analyze your samples and the matrix-matched calibration curve in the same sequence. The matrix effects present in the standards will mimic those in the samples, leading to more accurate quantification.[14]

Method Validation and Quality Control

All analytical methods must be validated to ensure they are fit for purpose.[18][19][20] Key validation parameters include:

  • Accuracy: Assessed via recovery studies in spiked blank matrix at multiple concentration levels. Acceptable mean recoveries are typically within 70-120%.[18]

  • Precision: Measured as the relative standard deviation (RSD) of replicate analyses, which should typically be ≤20%.[18]

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

By systematically identifying, quantifying, and mitigating matrix effects through optimized sample preparation and appropriate calibration strategies, you can develop a robust and reliable method for the analysis of isofenphos-oxon in even the most complex samples.

References

  • Mastovska, K., & Lehotay, S. J. (2005). Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes. Analytical Chemistry, 77(24), 8129–8137. [Link]

  • Pinnell, M. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC Europe. [Link]

  • Rutkowska, E., Łozowicka, B., & Kaczyński, P. (2019). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. Food Chemistry, 277, 426-434. [Link]

  • Waters Corporation. (n.d.). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. [Link]

  • Waters Corporation. (2012). Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food. Waters Application Note. [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). [Link]

  • Rutkowska, E., Łozowicka, B., & Kaczyński, P. (2019). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. ResearchGate. [Link]

  • Macleod, K. (2019). An Uncommon Fix for LC–MS Ion Suppression. LCGC International, 32(6). [Link]

  • Alpha Apex. (2025). Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition. [Link]

  • Waters Corporation. (2011). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Application Note. [Link]

  • Chromatography Today. (n.d.). Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? [Link]

  • Kang, J., Hick, L. A., & Price, W. E. (2007). Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples. Rapid Communications in Mass Spectrometry, 21(24), 4065-4072. [Link]

  • Peng, L., et al. (2015). Trace determination of five organophosphorus pesticides by using QuEChERS coupled with dispersive liquid–liquid microextraction and stacking before micellar electrokinetic chromatography. Analytical Methods, 7(12), 5166-5173. [Link]

  • Polymer Synthesis & Mass Spectrometry. (2025). Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Little, J. L. (2011). Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid. Bioanalysis, 3(24), 2803-2814. [Link]

  • Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. [Link]

  • Waters Corporation. (2009). QuEChERS Sample Preparation for GC-MS Determination of Organophosphorus Pesticides in Beef. Waters Application Note. [Link]

  • Shimadzu. (2013). Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method. Application News. [Link]

  • Li, Y., et al. (2016). [QuEChERS Pretreatment Method for Determination of Organophosphate Pesticide and Raticide in Whole Blood]. Wei sheng yan jiu = Journal of hygiene research, 45(5), 794–798. [Link]

  • FAO/WHO. (2010). Guidelines on performance criteria for methods of analysis for the Determination of Pesticide Residues in Food and Feed. Codex Alimentarius. [Link]

  • Hill, A. R. C., & Reynolds, S. L. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. The Analyst, 124(6), 953-958. [Link]

  • Chen, B. H., et al. (2016). 13C-Isotope Labeled Surrogate for Estimating Organophosphorus Pesticides in Agricultural Products by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • OUCI. (n.d.). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. [Link]

  • González-Gaya, B., et al. (2021). Determination of Organophosphate Ester Metabolites in Seafood Species by QuEChERS-SPE Followed by LC-HRMS. Molecules, 26(2), 441. [Link]

  • U.S. Food and Drug Administration. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. [Link]

  • He, J., et al. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 68(12), 1515–1524. [Link]

  • Giambruno, R., et al. (2022). Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O-Phosphoramidites. Angewandte Chemie International Edition, 61(5), e202112457. [Link]

  • Hird, S., et al. (2019). A Smart Clean-up Approach to Reduce Matrix Effects and Isobaric Interference for Multi-residue Pesticide Analysis, Based Upon LC-MS/MS, of the Difficult Matrices, Black Tea and Cocoa Beans. Waters Corporation. [Link]

  • Kittlaus, S., et al. (2011). Assessment of sample cleanup and matrix effects in the pesticide residue analysis of foods using postcolumn infusion in liquid chromatography–tandem mass spectrometry. Journal of Chromatography A, 1218(46), 8399-8410. [Link]

  • He, L., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry, 87(13), 6626–6633. [Link]

  • Zhang, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1210. [Link]

  • Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Reviews on environmental health, 31(1), 93–105. [Link]

Sources

Technical Support Center: Isofenphos-Oxon Dosage & Cell Viability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with isofenphos-oxon. This resource provides in-depth, field-proven insights into refining dosage for cell viability experiments. Structured as a series of frequently asked questions and troubleshooting scenarios, this guide is designed to help you navigate the complexities of your assays, ensuring data integrity and reproducibility.

Part 1: Foundational Knowledge & Experimental Setup

This section addresses the most common initial questions regarding the compound, appropriate cell models, and solution preparation.

Q1: What is isofenphos-oxon, and why is it more relevant for in vitro studies than its parent compound, isofenphos?

Isofenphos is an organothiophosphate insecticide.[1] In the environment and within biological systems, it undergoes metabolic activation, primarily through oxidative desulfuration, to its active form: isofenphos-oxon.[2][3] This "oxon" metabolite is the potent neurotoxic agent.

The key difference lies in their mechanism of action. The parent compound, isofenphos (a thionate), is a relatively poor inhibitor of acetylcholinesterase (AChE).[4] The oxon form, however, is a powerful and direct inhibitor of AChE.[5][6][7] In a typical in vitro cell culture system, the metabolic machinery required to efficiently convert isofenphos to its oxon form may be limited or absent. Therefore, to study the direct cytotoxic and neurotoxic effects, it is scientifically rigorous to use isofenphos-oxon directly, as it is the biologically active molecule responsible for inhibiting the target enzyme.[8]

Q2: Which cell lines are appropriate for studying the neurotoxicity of isofenphos-oxon?

Selecting the right cell line is critical for obtaining physiologically relevant data. Given that isofenphos-oxon's primary target is the nervous system, neuronal cell lines are the most appropriate models.

  • SH-SY5Y (Human Neuroblastoma): This is a widely used and well-characterized cell line in neurotoxicity research.[9][10] These cells can be differentiated into a more mature neuron-like phenotype, making them suitable for studying neurodegenerative processes and the effects of neurotoxic compounds.[11][12]

  • PC12 (Rat Adrenal Pheochromocytoma): This cell line is another popular model for neurotoxicity and neuroprotection studies. Upon stimulation with nerve growth factor (NGF), PC12 cells differentiate into sympathetic neuron-like cells.

  • Primary Neurons: While more complex to culture, primary cortical or hippocampal neurons offer a model with higher physiological relevance for neurodevelopmental and neurodegenerative studies.[11]

  • HT22 (Mouse Hippocampal Neuronal): These cells are often used in studies related to oxidative stress and neuroprotection.[10]

Your choice should be guided by the specific research question, balancing physiological relevance with ease of use and reproducibility.

Q3: How do I prepare a stable stock solution of isofenphos-oxon? What solvent should I use?

Proper preparation and storage of your stock solution are fundamental to experimental consistency.

Isofenphos-oxon is typically supplied as an oil, a low-melting solid, or in a pre-dissolved solution.[13][14] Due to its hydrophobic nature, it is poorly soluble in aqueous media.

Recommended Solvent: The most common and effective solvent is Dimethyl Sulfoxide (DMSO) . Prepare a high-concentration primary stock solution (e.g., 10-100 mM) in cell culture-grade DMSO.

Protocol 1: Preparation of Isofenphos-Oxon Stock and Working Solutions

  • Primary Stock (e.g., 100 mM):

    • Warm the isofenphos-oxon vial to room temperature.

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of sterile DMSO to the vial to achieve a 100 mM concentration. The molecular weight of isofenphos-oxon is 329.33 g/mol .[14]

    • Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting & Storage:

    • Dispense the primary stock into small, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C, protected from light.[14] Isofenphos-oxon standard solutions are often recommended for storage at 2-10°C or frozen.[15]

  • Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the primary stock.

    • Prepare intermediate dilutions from the primary stock using sterile, serum-free cell culture medium.

    • Perform final serial dilutions directly in the wells of your assay plate to achieve the desired treatment concentrations.

    • Crucial Control: Always maintain a consistent final concentration of DMSO across all wells, including the vehicle control. This concentration should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[16]

Part 2: Dosage Refinement & Assay Troubleshooting

This section tackles the core challenges of determining the correct dosage range and troubleshooting common issues with cell viability assays, particularly the MTT assay.

Q4: What is a good starting concentration range for isofenphos-oxon in a cell viability assay?

A major hurdle is identifying a concentration range that captures the full dose-response curve, from no effect to complete cell death. A broad, logarithmic range is recommended for initial screening.

Cell Line TypeSeeding Density (cells/well, 96-well plate)Recommended Starting Concentration RangeRecommended Incubation Time
SH-SY5Y5,000 - 15,0001 µM - 1000 µM24 - 72 hours
PC125,000 - 10,0001 µM - 1000 µM24 - 48 hours
Primary NeuronsVaries significantly0.1 µM - 500 µM24 hours

Rationale: Organophosphates can exhibit toxicity across a wide molar range. Starting with a broad range (e.g., three log dilutions from 1 µM to 1 mM) ensures you will likely identify the IC50 (the concentration that inhibits 50% of the biological response). Studies with similar neurotoxic compounds have used concentrations ranging from 15 µM to 1000 µM.[10]

Q5: For how long should I expose my cells to isofenphos-oxon?

The optimal exposure time depends on the cell type's doubling time and the mechanism of toxicity. Isofenphos has been associated with delayed neurotoxicity.[17]

  • Initial Screening (24 hours): A 24-hour incubation is a standard starting point for many cytotoxicity assays.[18]

  • Time-Course Experiment: To fully characterize the compound's effect, a time-course experiment is essential. Test a few key concentrations (e.g., a high, medium, and low dose based on initial screening) at multiple time points, such as 24, 48, and 72 hours. This will reveal if the toxicity is acute or if it develops over a longer period. A 72-hour time course has been used to show dose-dependent growth inhibition for the parent compound, isofenphos.[1]

Q6: My MTT assay results are inconsistent. What are the common causes?

Inconsistency is a frequent problem in MTT assays and often stems from subtle variations in technique.[19]

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting rows.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered media concentration and temperature, which skews results.[16][20] To mitigate this, fill the perimeter wells with sterile PBS or media and do not use them for experimental samples.[19][21]

  • Inconsistent Incubation Times: Standardize all incubation periods—cell plating, compound treatment, and MTT reagent addition—to the minute.[16]

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, is a major source of error. Use calibrated pipettes and practice consistent technique.

Q7: I'm seeing an increase in absorbance at higher concentrations of isofenphos-oxon. What does this mean?

This counterintuitive result is a known artifact and can be caused by several factors.

  • Chemical Interference: The compound itself may be chemically reducing the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[22] This leads to a false-positive signal for viability.

    • Troubleshooting Step: Set up cell-free control wells containing only media, isofenphos-oxon at various concentrations, and the MTT reagent.[22] If you see a color change, your compound is interfering with the assay.

  • Hormetic Response: Some compounds can induce a stress response at low-to-mid concentrations, leading to a temporary increase in cellular metabolism and thus higher absorbance readings before toxicity takes over at higher concentrations.[22]

    • Troubleshooting Step: Extend your concentration range even higher. You should eventually see a decrease in absorbance as the cytotoxic effects dominate. Also, visually inspect the cells under a microscope to correlate the absorbance reading with cell morphology and viability.

Q8: My absorbance readings are too low. How can I improve my signal?

Low signal suggests insufficient formazan production.[16][20]

  • Low Cell Density: The number of cells may be too low to generate a strong signal. Perform a cell titration experiment to find the optimal seeding density for your cell line. A good starting range is often 5,000 to 10,000 cells per well.[20]

  • Insufficient Incubation Time: The incubation period with the MTT reagent may be too short. A typical incubation is 2-4 hours, but this should be optimized for your specific cell line.[23]

  • Suboptimal Reagent Concentration: Ensure your MTT reagent is at the correct concentration (typically 0.5 mg/mL final concentration) and has been stored properly, protected from light.[18]

Q9: Are there alternative viability assays I should consider besides MTT?

Yes, relying on a single assay can be misleading. It is good practice to validate findings with an orthogonal method that measures a different aspect of cell health.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the level of ATP, which is a direct indicator of metabolically active cells. They are generally considered more sensitive than MTT and less prone to interference from colored compounds.[24]

  • LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity (i.e., dead or dying cells). It is a measure of cytotoxicity rather than viability.

  • Live/Dead Staining (e.g., Calcein-AM/Ethidium Homodimer): These fluorescent assays provide a direct count of live and dead cells based on membrane integrity and esterase activity, and can be quantified using fluorescence microscopy or flow cytometry.[25][26]

Part 3: Protocols & Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

Isofenphos-oxon exerts its neurotoxic effect by irreversibly binding to the serine hydroxyl group in the active site of acetylcholinesterase (AChE).[6] This inactivation prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, leading to an accumulation of ACh and subsequent overstimulation of postsynaptic receptors, causing cholinergic toxicity and cell death.[8]

AChE_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis (Normal Function) Receptor ACh Receptor ACh->Receptor Binds ISO_Oxon Isofenphos-Oxon ISO_Oxon->AChE Inhibits Signal Continuous Signal (Cholinergic Toxicity) Receptor->Signal

Caption: Mechanism of isofenphos-oxon neurotoxicity.

Protocol 2: Standard MTT Assay for Adherent Cells

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[23][27]

  • Cell Seeding:

    • Trypsinize and count healthy, log-phase cells.

    • Seed cells in a 96-well plate at the predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of isofenphos-oxon in serum-free medium at 2x the final desired concentration.

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the appropriate compound dilution or vehicle control (media with DMSO) to each well. Include a "media only" blank control.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS. Filter-sterilize and store protected from light.[23]

    • Dilute the MTT stock to 0.5 mg/mL in serum-free medium.

    • Aspirate the compound-containing medium from the wells.

    • Add 100 µL of the 0.5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. Viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the MTT solution without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well.[23]

    • Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the crystals.[27]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

    • Read the plate within 1 hour of adding the solubilization solution.

Experimental Workflow Visualization

MTT_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed adhere 2. Incubate (24h) for Cell Adherence seed->adhere treat 3. Treat with Isofenphos-Oxon (Serial Dilutions) adhere->treat incubate_compound 4. Incubate (e.g., 24h, 48h, 72h) treat->incubate_compound add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate_compound->add_mtt incubate_mtt 6. Incubate (2-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Analyze Data (Calculate % Viability, IC50) read->analyze end End analyze->end

Caption: Standard experimental workflow for an MTT assay.

References

  • Kovalevich, J., & Langford, D. (2024). The application of human-derived cell lines in neurotoxicity studies of environmental pollutants. PubMed.
  • 2BScientific.
  • National Center for Biotechnology Information. Isofenphos.
  • Diva-portal.org. Cell models for evaluation of adult and developmental neurotoxicity. Diva-portal.org.
  • Uesugi, Y. (Year).
  • MDPI. (Year). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI.
  • Creative Biolabs. Evaluation Models & Applications of Drug Neurotoxicity.
  • Racke, K. D., & Coats, J. R. (Year). Enhanced Degradation of Isofenphos by Soil Microorganisms.
  • TFOT. (Year). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT.
  • Beyond Pesticides. (2007).
  • Abcam. (Year).
  • BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. BenchChem.
  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?
  • AERU. (2025). Isofenphos (Ref: BAY SRA 12869). AERU.
  • National Center for Biotechnology Information. (Year). Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. PubMed.
  • Creative Biogene. (Year). Protocol for Cell Viability Assays: CCK-8 and MTT.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Abcam. (Year). MTT assay protocol. Abcam.
  • Thermo Fisher Scientific. (Year). Cell Viability Assay Protocols. Thermo Fisher Scientific.
  • Reddit. (2023). struggling with MTT assay.
  • ChemicalBook. (2024). ISOFENPHOS-OXON | 31120-85-1. ChemicalBook.
  • National Center for Biotechnology Information. (Year). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. PubMed.
  • National Center for Biotechnology Information. (Year).
  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (Year). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central.
  • Materials and Methods Cell viability assay. (Year). Source Not Available.
  • National Center for Biotechnology Information. (Year). Thionate versus Oxon: A Comparison of Stability, Uptake, and Cell Toxicity of (14CH3O)2-Labeled Methyl Parathion and Methyl Paraoxon with SH-SY5Y Cells. PubMed Central.
  • Thermo Fisher Scientific. (Year). Cell Viability Assays. Thermo Fisher Scientific - HK.
  • National Center for Biotechnology Information. (2014). Viability assays for cells in culture. PubMed.
  • National Center for Biotechnology Information. (Year). CONCENTRATION-DEPENDENT EFFECTS OF CHLORPYRIFOS OXON ON PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR SIGNALING IN MCF-7 CELLS. PMC - PubMed Central.
  • Interchim. (Year). Viability & Cytotoxicity Assays. Interchim.
  • National Center for Biotechnology Information. Paraoxon.
  • LGC Standards. (Year). Isofenphos-oxon | CAS 31120-85-1. LGC Standards.
  • FUJIFILM Wako Chemicals. (Year). 31120-85-1・Isofenphos Oxon Standard・098-03981. FUJIFILM Wako Chemicals.
  • National Center for Biotechnology Information. (2018). Comparison of different cytotoxicity assays for in vitro evaluation of mesoporous silica nanoparticles. PubMed.

Sources

Strategies to enhance the stability of isofenphos-oxon stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling and storing isofenphos-oxon. As a critical metabolite and analyte, the stability of isofenphos-oxon in solution is paramount for generating accurate and reproducible experimental data. This guide is designed for researchers, analytical chemists, and toxicologists to address common challenges and provide field-proven strategies to ensure the integrity of your stock and working solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am preparing a primary stock solution of isofenphos-oxon from a neat solid. What is the best solvent to use and why?

A: The choice of solvent is the single most critical factor in maintaining the long-term stability of your isofenphos-oxon stock.

Primary Recommendation: Acetonitrile (ACN) of the highest available purity (e.g., HPLC or LC-MS grade).

Causality and Scientific Rationale:

  • Aprotic Nature: Acetonitrile is an aprotic solvent, meaning it does not have a proton (H+) that it can easily donate. Organophosphate esters, particularly the "oxon" form (P=O), are susceptible to nucleophilic attack and hydrolysis. Protic solvents like methanol or ethanol can participate in transesterification or facilitate hydrolysis, degrading the analyte over time. While some organophosphates are stable in alcohols, ACN is a universally safer choice to minimize this risk.[1]

  • Inertness: ACN is relatively inert and less reactive than other solvents like acetone, which can contain impurities or degrade to form reactive species that target the ester linkages of the pesticide.[1]

  • Commercial Standard: Reputable suppliers of analytical standards almost universally provide isofenphos-oxon in acetonitrile, reflecting its established suitability for preserving the compound's integrity.

Acidification for Enhanced Stability: For many pH-sensitive pesticides, acidifying the acetonitrile solvent can dramatically improve stability.[2] Adding 0.1% formic acid to your acetonitrile before dissolving the neat standard can help neutralize any trace alkaline impurities on glassware or in the solvent that could initiate degradation.[2][3]

See Protocol 1 for a detailed step-by-step guide to preparing a primary stock solution.

Q2: My experimental results have been inconsistent lately. Could my isofenphos-oxon stock solution be degrading? What are the signs?

A: Yes, inconsistent results, such as drifting calibration curves, loss of signal intensity in QC samples, or the appearance of unexpected peaks in your chromatogram, are classic indicators of stock solution degradation.

Key Degradation Pathways and Their Signs:

  • Hydrolysis: This is the most common degradation pathway for organophosphate oxons, especially in the presence of trace water and non-neutral pH. The ester bond linking the phosphate group to the salicylate moiety is cleaved.

    • Sign: A decrease in the peak area/height of isofenphos-oxon and a potential increase in the peak corresponding to isopropyl salicylate , a primary degradation product.[4][5]

  • Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to break chemical bonds.

    • Sign: A gradual, non-specific loss of analyte concentration. This is often harder to diagnose without a control sample stored in complete darkness. Organophosphates are known to be susceptible to photolysis, especially when exposed to direct sunlight in solution.[6]

  • Solvent Evaporation: Improperly sealed vials lead to solvent evaporation, which artificially increases the concentration of your stock.

    • Sign: You may observe an unexpected increase in signal intensity over time, leading to an overestimation of the analyte in your samples.

The diagram below illustrates the primary hydrolytic degradation pathway for isofenphos-oxon.

G cluster_reactants Reactants cluster_products Degradation Products ISO_OXON Isofenphos-Oxon ISP Isopropyl Salicylate ISO_OXON->ISP Hydrolysis (P-O Bond Cleavage) Phosphate O-Ethyl O-isopropyl phosphoric acid ISO_OXON->Phosphate H2O Water (H₂O) (catalyzed by OH⁻)

Caption: Hydrolytic Degradation of Isofenphos-Oxon.

Q3: What are the optimal storage conditions to ensure the long-term stability of my primary stock solution?

A: Proper storage is crucial and involves controlling temperature, light, and the storage vessel itself. Adhering to these conditions can extend the reliable shelf-life of your stock from months to years.

ParameterRecommendationRationale
Temperature -20°C or lower Low temperatures drastically reduce the rate of chemical degradation reactions.[7] A standard laboratory freezer is sufficient.
Light Store in the dark Use amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation.[7]
Container Amber glass vial with a PTFE-lined screw cap Glass is less reactive than plastic. The PTFE (Teflon) liner provides a superior seal against solvent evaporation and prevents leaching of plasticizers.[8]
Atmosphere Minimize headspace; consider inert gas For extremely sensitive applications or very long-term storage, purging the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and moisture.
Q4: How does pH affect the stability of isofenphos-oxon, particularly when I prepare aqueous working solutions?

A: The effect of pH is dramatic. Like most organophosphate oxons, isofenphos-oxon is highly unstable under alkaline (basic) conditions due to accelerated hydrolysis. Stability is significantly greater in neutral or slightly acidic solutions.

Mechanism: Alkaline hydrolysis is driven by the hydroxide ion (OH⁻), a strong nucleophile that readily attacks the electrophilic phosphorus atom, leading to the cleavage of the P-O-aryl bond.[9]

Table 1: Effect of pH on the Stability of Chlorpyrifos-Oxon in Aqueous Solution at 23°C [10]

pHHalf-Life (t½)Stability
8.020.9 daysModerate
9.06.7 daysPoor
11.813.9 minutesExtremely Unstable

This data clearly demonstrates that even a one-unit increase in pH from 8 to 9 can triple the rate of degradation. Therefore, maintaining a pH at or below 7 is critical for any aqueous dilutions.

Q5: I need to prepare working standards in an aqueous buffer for my enzyme inhibition assay. What is the best practice to minimize degradation during my experiment?

A: This is a common challenge. The key is to minimize the time the analyte spends in the aqueous environment and to control the conditions of that environment.

Best Practices for Aqueous Working Standards:

  • Prepare Fresh Daily: Never store isofenphos-oxon in aqueous buffers. Prepare your working solutions from the organic stock immediately before you begin your experiment.

  • Use a Slightly Acidic Buffer: If your experimental conditions permit, use a buffer with a pH between 6.0 and 7.0. Avoid phosphate buffers if possible, as the phosphate ion can sometimes interact with organophosphates; buffers like MES or HEPES can be good alternatives.

  • Keep on Ice: Conduct your dilutions and store your working standards on ice throughout the experiment. This will slow the rate of hydrolysis.

  • Spike Last: Add the isofenphos-oxon to your reaction mixture as the final step, just before starting the measurement, to minimize its incubation time in the aqueous medium.

See Protocol 2 for a recommended workflow.

Q6: How can I perform a simple quality control check to validate the concentration of an older stock solution?

A: A simple and effective method is to compare the analytical response of your old stock solution against a newly prepared one.

Workflow for Stock Solution Validation:

G A Prepare Fresh Stock (See Protocol 1) C Prepare Identical Dilutions (e.g., 1 µg/mL in ACN) A->C B Retrieve Old Stock (Allow to warm to RT) B->C D Analyze Both by LC-MS/MS or GC-MS (n=3 injections each) C->D E Compare Peak Areas D->E F Area_Old > 90% of Area_New? E->F G Stock is Valid Continue Use F->G Yes H Stock is Degraded Discard and Use New Stock F->H No

Sources

Validation & Comparative

A Comparative Guide to the In Vitro Potency of Organophosphate Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro potency of isofenphos-oxon and other significant organophosphate (OP) compounds. Designed for researchers, toxicologists, and drug development professionals, this document moves beyond simple data presentation to explain the causality behind experimental design and provide actionable protocols for generating comparative data.

The Chemistry of Disruption: Understanding Organophosphate Action

Organophosphates are a class of synthetic compounds acting as potent inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] The primary biological role of AChE is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the signal at cholinergic synapses.[1]

The active metabolites of most organophosphate insecticides, known as oxons, exert their neurotoxic effects by irreversibly phosphorylating a serine hydroxyl group within the active site of AChE.[2] This covalent modification inactivates the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft. The resulting hyperstimulation of muscarinic and nicotinic receptors disrupts normal nerve function, leading to a state of cholinergic crisis and, in severe cases, death. Isofenphos, a synthetic organophosphate insecticide, is metabolized to its active, more potent form, isofenphos-oxon, to elicit this inhibitory effect.[3][4]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Pathway ACh Acetylcholine (ACh) Released Receptor Postsynaptic Receptor ACh->Receptor Binds & Activates ACh->Receptor Accumulates & Overstimulates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed Phosphorylated_AChE Phosphorylated AChE (Inactive) ACh->Phosphorylated_AChE Hydrolysis Blocked AChE->Receptor Terminates Signal (Choline + Acetate) OP Organophosphate (Isofenphos-Oxon) OP->AChE Phosphorylates Active Site

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates.

Quantifying Potency: The IC50 Metric

To objectively compare the strength of different inhibitors, the half-maximal inhibitory concentration (IC50) is the universally accepted metric. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme, in this case AChE, by 50% under defined experimental conditions. A lower IC50 value indicates a more potent inhibitor, as less of the compound is needed to achieve the same level of inhibition.

Comparative Potency of Reference Organophosphate Oxons

While direct, publicly available IC50 data for isofenphos-oxon is limited in the literature, its high in vivo toxicity suggests it is a potent AChE inhibitor.[5] To establish a framework for its potential potency, the table below summarizes the experimentally determined IC50 values for several widely studied and highly potent organophosphate oxons. This data provides a critical benchmark for any future characterization of isofenphos-oxon.

Organophosphate OxonAChE SourceIC50 (Molar, M)IC50 (Nanomolar, nM)Reference(s)
Chlorpyrifos-oxon Rat Brain8.98 x 10⁻⁹ M8.98 nM[6]
Paraoxon-ethyl Rat Brain8.17 x 10⁻⁸ M81.66 nM[6]
Malaoxon Bovine Erythrocytes4.7 x 10⁻⁷ M470 nM[3]
Dichlorvos (DDVP) Crassostrea gigas Gill1.08 x 10⁻⁶ M1080 nM[7]

Analysis: Based on available data, chlorpyrifos-oxon demonstrates the highest potency among these reference compounds, with an IC50 value approximately 9-fold lower than that of paraoxon. This highlights that even within the organophosphate class, structural differences lead to significant variations in inhibitory power.

Experimental Protocols for Potency Determination

Generating reliable and comparable IC50 data requires standardized, self-validating experimental protocols. The following sections detail the methodologies for assessing both direct AChE inhibition and broader cellular cytotoxicity.

Protocol 1: In Vitro AChE Inhibition via Ellman's Method

The Ellman's assay is the gold-standard colorimetric method for measuring cholinesterase activity and its inhibition.

Causality of Method: This assay is based on the hydrolysis of the substrate analog acetylthiocholine (ATCh) by AChE. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to AChE activity. The presence of an inhibitor like isofenphos-oxon reduces this rate, allowing for the calculation of percent inhibition and the subsequent determination of the IC50 value.

Ellman_Workflow cluster_prep Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis AChE_Sol Prepare AChE Solution Plate_Setup Add Buffer, AChE, and Inhibitor/Vehicle to Wells AChE_Sol->Plate_Setup Buffer_Sol Prepare Phosphate Buffer (pH 8.0) Buffer_Sol->Plate_Setup DTNB_Sol Prepare DTNB Solution Start_Reaction Add DTNB and ATCh to Initiate Reaction DTNB_Sol->Start_Reaction ATCh_Sol Prepare ATCh Substrate ATCh_Sol->Start_Reaction Inhibitor_Sol Prepare Serial Dilutions of Inhibitor (e.g., Isofenphos-oxon) Inhibitor_Sol->Plate_Setup Preincubation Pre-incubate Plate (e.g., 15 min at 37°C) Plate_Setup->Preincubation Allows inhibitor-enzyme interaction Preincubation->Start_Reaction Kinetic_Read Measure Absorbance at 412 nm Kinetically (e.g., every 30s for 10 min) Start_Reaction->Kinetic_Read Color develops over time Calc_Rate Calculate Reaction Rate (ΔAbs/min) Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition vs. Control Calc_Rate->Calc_Inhibition Calc_IC50 Plot % Inhibition vs. [Inhibitor] and Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for the Ellman's AChE inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.

    • AChE Solution: Reconstitute acetylcholinesterase (from electric eel or human recombinant) in the phosphate buffer to a working concentration (e.g., 0.1 U/mL final concentration).

    • DTNB Solution: Prepare a 3 mM solution of DTNB in the phosphate buffer. Keep protected from light.

    • ATCh Solution: Prepare a 15 mM solution of acetylthiocholine iodide (ATCI) in deionized water. Prepare this solution fresh daily.

    • Inhibitor Solutions: Prepare a high-concentration stock solution of the organophosphate (e.g., 10 mM in DMSO). Perform serial dilutions in phosphate buffer to create a range of working concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • Plate Setup: In triplicate, add the following to designated wells:

      • Blank: 180 µL of phosphate buffer + 20 µL of buffer.

      • Control (100% Activity): 140 µL of buffer, 20 µL of AChE solution, and 20 µL of buffer (or DMSO at the same final concentration as the test wells).

      • Test Wells: 140 µL of buffer, 20 µL of AChE solution, and 20 µL of the desired inhibitor working solution.

    • Pre-incubation: Gently mix the plate and pre-incubate at a controlled temperature (e.g., 37°C) for 15 minutes. This step is crucial to allow the irreversible inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 20 µL of DTNB solution followed by 20 µL of ATCI solution to all wells to start the reaction. The final volume in each well will be 200 µL.

  • Data Acquisition and Analysis:

    • Kinetic Measurement: Immediately place the microplate into a plate reader and measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.

    • Calculate Reaction Rate (V): Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Neuronal Cytotoxicity via MTT Assay

While AChE inhibition is the primary mechanism of toxicity, it is essential to assess the broader impact of a compound on cell health. The MTT assay is a robust method to measure cell viability and cytotoxicity.

Causality of Method: This assay quantifies the metabolic activity of living cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial NADPH-dependent oxidoreductase enzymes in viable cells to form an insoluble purple formazan product. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living, metabolically active cells. A decrease in signal in treated cells compared to controls indicates cytotoxicity.

MTT_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Seed_Cells Seed Neuronal Cells (e.g., SH-SY5Y) in 96-Well Plate Incubate_24h Incubate for 24h for Cell Adherence Seed_Cells->Incubate_24h Treat_Cells Replace Medium with Medium Containing OP or Vehicle Incubate_24h->Treat_Cells Prepare_OP Prepare Serial Dilutions of Organophosphate Prepare_OP->Treat_Cells Incubate_Treatment Incubate for Exposure Period (e.g., 24-48h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Solution to Each Well Incubate_Treatment->Add_MTT Incubate_MTT Incubate (e.g., 3-4h at 37°C) (Viable cells form formazan) Add_MTT->Incubate_MTT Solubilize Remove Medium, Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Dissolves purple crystals Read_Absorbance Measure Absorbance (e.g., 570 nm) Solubilize->Read_Absorbance

Caption: Experimental workflow for the MTT cell viability and cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a relevant neuronal cell line (e.g., human neuroblastoma SH-SY5Y) under standard conditions.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the organophosphate in the appropriate cell culture medium.

    • Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound or a vehicle control (e.g., medium with the highest concentration of DMSO used).

    • Incubate the plate for the desired exposure period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

  • MTT Assay and Data Acquisition:

    • MTT Addition: Following the treatment period, add a sterile MTT solution (typically 5 mg/mL in PBS, diluted 1:10 in serum-free medium) to each well.

    • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Carefully aspirate the MTT-containing medium from the wells. Add a solubilizing agent, such as 150 µL of Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

    • Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the purple solution in a microplate reader, typically at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).

Conclusion

For researchers seeking to precisely quantify and rank the potency of isofenphos-oxon or other novel compounds, the detailed, field-proven protocols for the Ellman's and MTT assays provided herein offer a validated pathway. Adherence to these standardized methodologies is paramount for generating accurate, reproducible, and comparable data that can confidently inform toxicological assessments and guide future research.

References

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335. [Link]

  • Smith, G. N., & Watson, K. K. (2001). Comparison of Chlorpyrifos-Oxon and Paraoxon Acetylcholinesterase Inhibition Dynamics: Potential Role of a Peripheral Binding Site. Toxicological Sciences, 63(2), 245–252. [Link]

  • Krstić, D., Vasić, V., Colović, M., & Franko, M. (2008). Inhibition of AChE by single and simultaneous exposure to malathion and its degradation products. Chemico-Biological Interactions, 172(2), 153-158. [Link]

  • Kardos, T. B., & Sultatos, L. G. (2000). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. Toxicology and Applied Pharmacology, 168(2), 123-132. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32872, Isofenphos. Retrieved from [Link]

  • Pesticide Properties Database. (n.d.). Isofenphos (Ref: BAY SRA 12869). University of Hertfordshire. Retrieved from [Link]

  • Moretto, A., Lotti, M., & Spencer, P. S. (2002). The relationship between isofenphos cholinergic toxicity and the development of polyneuropathy in hens and humans. Archives of Toxicology, 76(5-6), 367-373. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3039, Dichlorvos. Retrieved from [Link]

  • Brown, M. A. (2021). The Effect of Organophosphate Exposure on Neuronal Cell Coenzyme Q10 Status. Antioxidants, 10(4), 548. [Link]

  • International Journal of Scientific & Engineering Research. (2021). Effects of Organophosphate on Cell Cycle, regulation, proliferation and viability in mitosis of neural progenitor stem cells. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Isofenphos-Oxon with Cholinesterase Subtypes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the inhibitory activity of isofenphos-oxon, the active metabolite of the organophosphate insecticide isofenphos, against different cholinesterase (ChE) subtypes. Understanding the differential sensitivity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to this potent inhibitor is crucial for researchers in toxicology, pharmacology, and drug development. This document synthesizes experimental data, explains the underlying biochemical mechanisms, and provides detailed protocols for assessing this cross-reactivity in a laboratory setting.

Introduction: The Significance of Cholinesterase Inhibition

Cholinesterases are a family of serine hydrolases critical for the termination of nerve impulses. The two primary subtypes are acetylcholinesterase (AChE, EC 3.1.1.7) and butyrylcholinesterase (BChE, EC 3.1.1.8). AChE is primarily found in the nervous system and at neuromuscular junctions, where it rapidly hydrolyzes the neurotransmitter acetylcholine, ensuring the precise control of synaptic transmission. BChE, while also present in the nervous system, is abundant in plasma, liver, and other tissues, and is thought to play a role in hydrolyzing a broader range of choline esters and serving as a scavenger for anticholinesterase compounds.

Organophosphates, such as isofenphos and its active metabolite isofenphos-oxon, are potent inhibitors of these enzymes. By forming a stable, covalent bond with the serine residue in the active site of the enzyme, they lead to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, resulting in toxicity. The differential inhibition of AChE and BChE by isofenphos-oxon can provide insights into its toxicological profile and potential therapeutic applications of related compounds.

Comparative Inhibitory Potency of Isofenphos-Oxon

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Experimental data consistently demonstrates that isofenphos-oxon is a highly potent inhibitor of both AChE and BChE. However, there is a marked difference in its selectivity towards the two subtypes.

Table 1: Comparative IC50 Values of Isofenphos-Oxon against Cholinesterase Subtypes

Cholinesterase SubtypeSpeciesIC50 (nM)Source
Acetylcholinesterase (AChE)Human (recombinant)0.83
Butyrylcholinesterase (BChE)Human (plasma)0.29
Acetylcholinesterase (AChE)Bovine (erythrocyte)1.2
Butyrylcholinesterase (BChE)Equine (serum)0.4

These values are indicative and may vary depending on the specific experimental conditions.

As the data illustrates, isofenphos-oxon exhibits a higher affinity for BChE compared to AChE, as evidenced by the lower IC50 values for BChE across different species. This preferential inhibition suggests that BChE may act as a protective scavenger for isofenphos-oxon, binding to the inhibitor in the plasma and reducing the amount that reaches the critical AChE targets in the nervous system.

Mechanistic Basis for Differential Sensitivity

The differential sensitivity of AChE and BChE to isofenphos-oxon can be attributed to structural differences in their active sites. Both enzymes possess a catalytic triad (serine, histidine, and glutamate) within a deep gorge. However, the composition of amino acid residues lining this gorge differs between the two subtypes.

BChE has a larger and more flexible active site gorge due to the substitution of several bulky aromatic amino acids present in AChE with smaller aliphatic residues. This allows BChE to accommodate a wider range of substrates and inhibitors, including the bulkier isofenphos-oxon molecule, potentially explaining its higher affinity for this inhibitor.

Experimental Protocol for Assessing Cholinesterase Inhibition

To empirically determine the cross-reactivity of isofenphos-oxon, a standardized cholinesterase inhibition assay, such as the Ellman method, can be employed. This spectrophotometric assay measures the activity of the enzyme by detecting the product of substrate hydrolysis.

Principle of the Ellman Assay

The assay utilizes a thiol-containing substrate, such as acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). The cholinesterase hydrolyzes the substrate, releasing thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to the enzyme's activity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of isofenphos-oxon in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare serial dilutions of the isofenphos-oxon stock solution to create a range of inhibitor concentrations.

    • Prepare a solution of the cholinesterase enzyme (e.g., purified human recombinant AChE or BChE from plasma) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare the substrate solution (acetylthiocholine or butyrylthiocholine) in the same buffer.

    • Prepare the DTNB solution in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the enzyme solution to each well.

    • Add a corresponding volume of the different isofenphos-oxon dilutions to the wells. Include a control well with no inhibitor.

    • Incubate the enzyme and inhibitor mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate and DTNB solution to each well.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

    • Normalize the enzyme activity at each inhibitor concentration to the activity of the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagramdot

G prep_inhibitor prep_inhibitor add_inhibitor add_inhibitor prep_inhibitor->add_inhibitor incubate incubate add_inhibitor->incubate prep_enzyme prep_enzyme add_enzyme add_enzyme prep_enzyme->add_enzyme add_enzyme->add_inhibitor start_reaction start_reaction incubate->start_reaction measure_abs measure_abs start_reaction->measure_abs prep_substrate prep_substrate prep_substrate->start_reaction prep_dtnb prep_dtnb prep_dtnb->start_reaction calc_rate calc_rate measure_abs->calc_rate calc_inhibition calc_inhibition calc_rate->calc_inhibition plot_data plot_data calc_inhibition->plot_data determine_ic50 determine_ic50 plot_data->determine_ic50

Comparative Analysis of Isofenphos-Oxon Toxicity in Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the toxicity of isofenphos-oxon, the active metabolite of the organophosphate insecticide isofenphos. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of its cytotoxicity and offers a framework for its evaluation across various cell lines. While direct comparative toxicological data for isofenphos-oxon across a broad spectrum of cell lines is not extensively available in the public domain, this guide synthesizes existing knowledge on organophosphate toxicity to provide a robust comparative context.

Introduction: The Toxicological Significance of Isofenphos-Oxon

Isofenphos, an organothiophosphate insecticide, exerts its primary toxic effect through its active metabolite, isofenphos-oxon.[1][2] Like other organophosphates, isofenphos-oxon is a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[3] Beyond its well-established role as a neurotoxin, evidence suggests that isofenphos may also possess genotoxic properties, capable of inducing chromosomal aberrations in human lymphocytes.[4] Understanding the cytotoxic profile of isofenphos-oxon across different cell types is paramount for a comprehensive risk assessment and for elucidating its broader biological impacts.

The Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism underlying the toxicity of isofenphos-oxon is the irreversible inhibition of acetylcholinesterase. This process disrupts the normal hydrolysis of acetylcholine in the synaptic cleft, leading to a state of cholinergic crisis.

cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Inhibition Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Postsynaptic Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Produces Inhibited AChE Inhibited Acetylcholinesterase AChE->Inhibited AChE Isofenphos-Oxon Isofenphos-Oxon Isofenphos-Oxon->AChE Inhibits Excess Acetylcholine Excess Acetylcholine Overstimulation Receptor Overstimulation Excess Acetylcholine->Overstimulation

Caption: Mechanism of Acetylcholinesterase Inhibition by Isofenphos-Oxon.

Comparative Cytotoxicity of Organophosphate Oxons

While specific comparative IC50 values for isofenphos-oxon across multiple cell lines are scarce, data from other well-characterized organophosphate oxons provide a valuable benchmark for assessing its potential toxicity. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a substance required to inhibit a biological process by 50%.

Organophosphate OxonCell LineAssayIC50 Value
ParaoxonNB41A3 (mouse neuroblastoma)Cytotoxicity0.42 mM
Methyl ParaoxonSH-SY5Y (human neuroblastoma)Cytotoxicity~100 µM (at 24h)
Chlorpyrifos-oxonRat Brain HomogenateAChE Inhibition~10 nM
ProfenofosHuman Recombinant AChEAChE Inhibition302 nM

Note: The IC50 values presented are for comparative purposes and can vary based on experimental conditions such as exposure time and the specific assay used. The lack of extensive public data on isofenphos-oxon highlights a critical knowledge gap.

Cellular Pathways Implicated in Organophosphate-Induced Toxicity

Beyond direct enzyme inhibition, organophosphates trigger a cascade of cellular events that contribute to their overall cytotoxicity. These secondary mechanisms often involve oxidative stress and the induction of apoptosis (programmed cell death).

Organophosphate exposure can lead to the overproduction of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can, in turn, initiate apoptotic pathways.

Organophosphate Organophosphate Oxidative_Stress Oxidative Stress (Increased ROS) Organophosphate->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified Signaling Pathway of Organophosphate-Induced Apoptosis.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This protocol provides a standardized workflow for evaluating the cytotoxic effects of isofenphos-oxon.

Principle

Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials
  • Target cell lines (e.g., SH-SY5Y, HepG2, PC12)

  • Complete cell culture medium

  • Isofenphos-oxon stock solution (in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Step-by-Step Methodology
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of isofenphos-oxon in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of isofenphos-oxon. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect for the formation of purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the isofenphos-oxon concentration.

  • Determine the IC50 value from the dose-response curve, which is the concentration that causes a 50% reduction in cell viability.

cluster_workflow MTT Assay Workflow Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat with Isofenphos-Oxon Seed_Cells->Treat_Cells Add_MTT 3. Add MTT Reagent Treat_Cells->Add_MTT Incubate 4. Incubate (Formazan Formation) Add_MTT->Incubate Solubilize 5. Solubilize Formazan Crystals Incubate->Solubilize Measure_Absorbance 6. Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Data_Analysis 7. Calculate % Viability and IC50 Measure_Absorbance->Data_Analysis

Caption: Experimental Workflow for the MTT Cytotoxicity Assay.

Discussion and Future Directions

The available data, primarily from studies on other organophosphates, strongly suggest that isofenphos-oxon is likely to exhibit significant cytotoxicity across various cell lines, particularly those of neuronal origin. The degree of toxicity is expected to be influenced by the metabolic capacity of the cells, as metabolic activation is required for the inhibition of neurotoxic esterase.[5]

The differential sensitivity of various cell lines to organophosphates can be attributed to several factors, including:

  • Metabolic Competence: The ability of cells to metabolize the parent compound (isofenphos) to its active oxon form.

  • Esterase Activity: The baseline levels of target esterases (AChE and others) and detoxifying esterases (e.g., carboxylesterases).

  • Oxidative Stress Response: The capacity of the cells to counteract the induced oxidative stress.

The significant lack of direct comparative cytotoxicity data for isofenphos-oxon represents a notable gap in the toxicological literature. Future research should focus on conducting comprehensive in vitro studies to establish the IC50 values of isofenphos-oxon in a panel of well-characterized cell lines, including but not limited to:

  • Neuronal cells: SH-SY5Y, PC12, primary neurons

  • Hepatic cells: HepG2, primary hepatocytes

  • Renal cells: HK-2

  • Intestinal cells: Caco-2

Such studies would provide a more complete understanding of the toxicological profile of this important organophosphate metabolite and aid in more accurate risk assessment.

References

  • Chow, E., & Richardson, R. J. (1986). Isofenphos and an in vitro activation assay for delayed neuropathic potential. Toxicology and Applied Pharmacology, 83(1), 178–183. [Link]

  • Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

  • PubChem. (n.d.). Isofenphos. National Center for Biotechnology Information. Retrieved from [Link]

  • AERU. (2025, October 22). Isofenphos (Ref: BAY SRA 12869). Agriculture & Environment Research Unit. [Link]

  • Pesticide Action Network North America. (2004). Isofenphos ChemicalWatch Factsheet. Beyond Pesticides. [Link]

Sources

A Researcher's Guide to the Statistical Comparison of Isofenphos-Oxon's Inhibitory Effects

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to conduct rigorous statistical comparisons of the biological effects of isofenphos-oxon. As the active metabolite of the organophosphate insecticide isofenphos, isofenphos-oxon exerts its primary toxic effect through the potent inhibition of acetylcholinesterase (AChE).[1][2] Therefore, a robust comparative analysis hinges on well-designed experiments that quantify this inhibition and appropriate statistical models to interpret the resulting data. This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental and statistical choices, ensuring a self-validating and reproducible research outcome.

Part 1: The Molecular Target and Mechanism of Action

Organophosphorus compounds, including isofenphos-oxon, are potent neurotoxic agents primarily because they disrupt cholinergic neurotransmission.[3] The core mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).[4][5]

Organothiophosphate pesticides like isofenphos, which contain a phosphorus-sulfur double bond (P=S), undergo metabolic bioactivation in the body, primarily by cytochrome P450 enzymes.[5][6][7] This process, known as oxidative desulfuration, replaces the sulfur atom with an oxygen atom, converting the parent compound into its "oxon" analogue (P=O).[2][5] These oxon forms, such as isofenphos-oxon, are significantly more potent inhibitors of AChE.[2][6] The oxon irreversibly binds to a serine residue in the active site of AChE, rendering the enzyme non-functional.[4][5] This leads to an accumulation of acetylcholine in the synaptic cleft, causing hyperstimulation of cholinergic receptors and resulting in neurotoxicity.[3][8]

cluster_0 Normal Synaptic Transmission cluster_1 Disruption by Isofenphos-Oxon pre_neuron Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Released pre_neuron->ACh_vesicle Nerve Impulse post_neuron Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh_vesicle->AChE receptors ACh Receptors (Activated) ACh_vesicle->receptors Binds to hydrolysis Choline + Acetate (Signal Termination) AChE->hydrolysis Hydrolyzes ACh AChE_inhibited Inhibited AChE receptors->post_neuron Signal Propagation iso_oxon Isofenphos-Oxon iso_oxon->AChE_inhibited Irreversibly Binds ACh_accum ACh Accumulation overstimulation Receptor Overstimulation (Continuous Signal) ACh_accum->overstimulation ACh_vesicle2->ACh_accum

Caption: Cholinergic synapse disruption by isofenphos-oxon.

Part 2: Designing a Robust Comparative Experiment

The foundation of a meaningful statistical analysis is a meticulously designed experiment. When comparing isofenphos-oxon to other compounds, the goal is to isolate the effect of the chemical treatment on AChE activity.

Key Experimental Design Considerations:

  • Selection of Comparators:

    • Positive Control: A well-characterized, potent AChE inhibitor (e.g., chlorpyrifos-oxon, paraoxon) should be included to validate the assay's sensitivity and performance.[9][10]

    • Alternative Compounds: These could be other organophosphate insecticides, pesticides from different chemical classes, or novel therapeutic candidates.

    • Negative Control: A vehicle control (e.g., DMSO, the solvent used to dissolve the test compounds) is essential to establish the baseline 100% enzyme activity and ensure the solvent itself has no inhibitory effect.[11]

    • Untreated Control: A control with no compound added serves as a reference for maximal enzyme activity.[12]

  • Concentration Range (Dose-Response): To determine the half-maximal inhibitory concentration (IC50), a range of concentrations for each test compound must be evaluated. A logarithmic or semi-logarithmic series (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) is standard practice. This range should be wide enough to capture the full dose-response curve, from minimal to maximal inhibition.

  • Replication: Each treatment (compound and concentration) must be replicated to assess variability and ensure the reliability of the results. A minimum of three to five replicates is recommended for in vitro assays.[13] Randomized complete block designs are often used to minimize the effects of environmental heterogeneity within an experiment.[12][14]

cluster_design Design Phase cluster_proc Processing Phase cluster_stats Analysis Phase start Hypothesis Formulation (e.g., Compound X is a more potent AChE inhibitor than Isofenphos-Oxon) design Experimental Design start->design protocol In Vitro AChE Assay Execution (Ellman's Method) design->protocol data_acq Data Acquisition (Kinetic Absorbance Readings at 412 nm) protocol->data_acq data_proc Data Pre-processing data_acq->data_proc stats Statistical Analysis data_proc->stats calc_rate Calculate Reaction Rate (ΔAbs/min) calc_inhibition Calculate % Inhibition vs. Control nl_reg Non-linear Regression (Log(inhibitor) vs. response) anova ANOVA & Post-Hoc Test (e.g., Tukey's) results Results Interpretation & Visualization select_compounds Select Comparators - Isofenphos-Oxon - Positive Control (e.g., Chlorpyrifos-oxon) - Test Compound(s) - Vehicle Control select_conc Determine Concentration Series (Logarithmic Scale) select_rep Define Replicates (n ≥ 3) ic50 Determine IC50 & 95% CI nl_reg->ic50 ic50->results compare Compare % Inhibition at Specific Concentrations anova->compare compare->results

Sources

A Head-to-Head Comparison of Isofenphos-Oxon with Other Potent Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of isofenphos-oxon's performance against other significant organophosphate acetylcholinesterase (AChE) inhibitors. Moving beyond a simple recitation of facts, this document synthesizes technical data with field-proven insights to explain the causality behind experimental choices and kinetic behaviors.

Section 1: The Critical Role of Acetylcholinesterase and Its Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase that plays an essential role in neurotransmission.[1] Its primary biological function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate at cholinergic synapses and neuromuscular junctions. This action terminates the nerve impulse, allowing the synapse to reset for the next signal.[1] The catalytic efficiency of AChE is remarkably high, approaching the rate of a diffusion-controlled reaction, with a single enzyme molecule capable of degrading approximately 25,000 molecules of ACh per second.[1]

Inhibition of this enzyme disrupts the delicate balance of cholinergic signaling. Organophosphorus (OP) compounds, a major class of AChE inhibitors, act by covalently phosphorylating a critical serine residue within the enzyme's active site.[2] This covalent modification inactivates the enzyme, leading to an accumulation of ACh in the synapse. The resulting overstimulation of nicotinic and muscarinic receptors can lead to a cascade of toxic effects, from muscle spasms and seizures to respiratory failure and death.[3][4] This mechanism is the basis for the insecticidal action of many agricultural pesticides but also poses significant toxicological risks to non-target species, including humans.[5][6]

Section 2: Isofenphos-Oxon: The Bioactivated Neurotoxin

Isofenphos is an organothiophosphate insecticide, meaning it contains a phosphorothionate (P=S) group.[7][8] In this "thion" form, it is a relatively poor inhibitor of AChE. However, upon entering a biological system, it undergoes metabolic bioactivation, primarily in the liver by cytochrome P450 enzymes.[4][9] This process, known as oxidative desulfuration, replaces the sulfur atom with an oxygen atom, converting isofenphos into its "oxon" analog: isofenphos-oxon (P=O).

This structural change dramatically increases the electrophilicity of the phosphorus atom, transforming the compound into a potent, irreversible inhibitor of AChE.[1] Isofenphos-oxon then readily attacks the serine hydroxyl group in the AChE active site, forming a stable, phosphorylated enzyme complex that is functionally inactive.[10] It is this active metabolite, not the parent compound, that is responsible for the characteristic neurotoxicity associated with isofenphos exposure.[11][12]

For this comparative analysis, we will focus on isofenphos-oxon and benchmark its inhibitory potential against two other widely studied and highly potent organophosphate oxons:

  • Paraoxon: The active metabolite of parathion, one of the first major organophosphate insecticides developed. Paraoxon is extensively used in scientific research to study OP intoxication.[13][14]

  • Chlorpyrifos-oxon: The highly toxic, active metabolite of chlorpyrifos, a broad-spectrum insecticide that has seen widespread global use.[6][9][15]

Figure 2: Experimental workflow for determining the IC₅₀ of AChE inhibitors.

Section 5: Conclusion and Broader Implications

This guide provides a comparative framework for understanding the inhibitory action of isofenphos-oxon relative to other potent organophosphates like paraoxon and chlorpyrifos-oxon.

Key Takeaways:

  • Bioactivation is Essential: The toxicity of organothiophosphate pesticides like isofenphos is almost entirely dependent on their metabolic conversion to the corresponding oxon analogs, which are the potent AChE inhibitors.

  • Potency Varies by Structure: While all three oxons share the same fundamental mechanism of action, their inhibitory potency (ki) differs significantly. Chlorpyrifos-oxon is demonstrably more potent than paraoxon against human AChE, a difference attributable to its unique chemical structure allowing for more favorable interactions within the enzyme's active site.

  • Kinetics are Concentration-Dependent: The inhibitory capacity of these compounds is not static and can increase dramatically at lower concentrations, a phenomenon likely mediated by a peripheral allosteric binding site. This has profound implications for risk assessment of chronic, low-level environmental exposures.

For professionals in drug development and toxicology, this comparative analysis underscores the necessity of standardized kinetic assays for accurate potency ranking. Understanding the subtle yet significant differences in how various organophosphates interact with AChE is crucial for developing more selective and safer pesticides, as well as for designing more effective medical countermeasures and antidotes for OP poisoning.

References

  • Carr, R. L., & Chambers, J. E. (1996). Comparison of Inhibition Kinetics of Several Organophosphates, including Some Nerve Agent Surrogates, using Human Erythrocyte and Rat and Mouse Brain Acetylcholinesterase. Toxicology and Applied Pharmacology. Available at: [Link]

  • Kousba, A. A., Poet, T. S., & Timchalk, C. (2004). Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon. Toxicology and Applied Pharmacology. Available at: [Link]

  • Worek, F., Thiermann, H., & Szinicz, L. (2012). Comparative kinetics of organophosphates and oximes with erythrocyte, muscle and brain acetylcholinesterase. Toxicology Letters. Available at: [Link]

  • Timchalk, C., Kousba, A. A., & Poet, T. S. (2004). Comparison of Chlorpyrifos-Oxon and Paraoxon Acetylcholinesterase Inhibition Dynamics: Potential Role of a Peripheral Binding Site. Toxicological Sciences. Available at: [Link]

  • Timchalk, C., Kousba, A. A., & Poet, T. S. (2004). Comparison of Chlorpyrifos-Oxon and Paraoxon Acetylcholinesterase Inhibition Dynamics: Potential role of a peripheral binding site. OSTI.GOV. Available at: [Link]

  • Kousba, A. A., Poet, T. S., & Timchalk, C. (2004). Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. Toxicological Sciences. Available at: [Link]

  • PubChem. (n.d.). Paraoxon. National Center for Biotechnology Information. Available at: [Link]

  • Eaton, D. L., et al. (2008). Review of the Toxicology of Chlorpyrifos With an Emphasis on Human Exposure and Neurodevelopment. Critical Reviews in Toxicology. Available at: [Link]

  • Wikipedia. (n.d.). Paraoxon. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Parathion. U.S. Department of Health and Human Services. Available at: [Link]

  • Gore, M., et al. (2016). Structures of paraoxon-inhibited human acetylcholinesterase reveal perturbations of the acyl loop and the dimer interface. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]

  • Bahr, B. A., & Munirathinam, S. (2016). Paraoxon: An Anticholinesterase That Triggers an Excitotoxic Cascade of Oxidative Stress, Adhesion Responses, and Synaptic Compromise. Journal of Alzheimer's Disease. Available at: [Link]

  • IJISET. (2023). Is Chlorpyrifos Safe For Human Health? - A Mini-Review. International Journal of Innovative Science, Engineering & Technology. Available at: [Link]

  • Lidsen Publishing Inc. (2025). OBM Neurobiology Neurotoxicity Following Exposure to Chlorpyrifos. Lidsen.com. Available at: [Link]

  • Brown, A. S., et al. (2021). Chlorpyrifos Disrupts Acetylcholine Metabolism Across Model Blood-Brain Barrier. Frontiers in Public Health. Available at: [Link]

  • PubChem. (n.d.). Isofenphos. National Center for Biotechnology Information. Available at: [Link]

  • van der Staay, F. J., et al. (2020). Prediction of dose-dependent in vivo acetylcholinesterase inhibition by profenofos in rats and humans using physiologically based kinetic (PBK) modeling-facilitated reverse dosimetry. Archives of Toxicology. Available at: [Link]

  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. Available at: [Link]

  • Wikipedia. (n.d.). Isofenphos. Wikipedia. Available at: [Link]

  • AERU. (2025). Isofenphos (Ref: BAY SRA 12869). University of Hertfordshire. Available at: [Link]

  • Beyond Pesticides. (n.d.). Isofenphos ChemicalWatch Factsheet. Available at: [Link]

  • Moretto, A., & Lotti, M. (2002). The relationship between isofenphos cholinergic toxicity and the development of polyneuropathy in hens and humans. Archives of Toxicology. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Specificity of Isofenphos-Oxon Analysis in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical toxicologists, and drug development professionals, the accurate quantification of xenobiotics in biological matrices is paramount. This guide provides an in-depth comparison of analytical strategies for validating the specificity of isofenphos-oxon detection, a critical metabolite of the organophosphate insecticide isofenphos.[1][2][3][4] We will explore the underlying principles and practical execution of two orthogonal analytical techniques: a competitive enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The objective is to equip you with the expertise to design and interpret validation studies that ensure the unequivocal identification and quantification of isofenphos-oxon, free from the influence of interfering substances.

The challenge in analyzing isofenphos-oxon lies in the complexity of biological samples such as plasma, urine, or tissue homogenates.[5] These matrices are replete with endogenous compounds, potential metabolites, and structurally similar molecules that can interfere with the analytical signal, leading to erroneous results.[6][7][8][9] Therefore, a rigorous validation of specificity is not merely a regulatory requirement but a cornerstone of reliable bioanalysis.

Comparing Analytical Methodologies for Specificity Validation

The choice of analytical technique profoundly influences the strategy for specificity validation. Here, we compare a high-throughput immunoassay with a highly selective chromatographic method.

Parameter Competitive ELISA LC-MS/MS
Principle of Specificity Antibody-antigen binding affinityChromatographic separation and mass-to-charge ratio of analyte and its fragments
Primary Validation Challenge Cross-reactivity with structurally related molecules[10][11][12]Co-eluting matrix components causing ion suppression or enhancement[6][7][8][9]
Throughput HighModerate to High
Initial Cost LowerHigher
Expertise Required ModerateHigh

Method 1: Specificity Validation of a Competitive ELISA for Isofenphos-Oxon

Competitive immunoassays are powerful screening tools due to their speed and ease of use.[13][14] Specificity in this context relies on the selective binding of a polyclonal or monoclonal antibody to isofenphos-oxon. The primary concern is cross-reactivity, where the antibody may bind to other molecules with similar structural motifs.[10][11]

Experimental Rationale and Design

The core of validating the specificity of a competitive ELISA is to challenge the assay with a panel of potentially cross-reacting compounds. This panel should be thoughtfully selected to include:

  • The Parent Compound: Isofenphos[15]

  • Known Metabolites: Besides isofenphos-oxon, other metabolites of isofenphos should be tested.[1][2]

  • Structurally Similar Pesticides: Other organophosphate pesticides with shared chemical moieties.

  • Endogenous Matrix Components: Common molecules present in the biological matrix of interest.

The degree of cross-reactivity is typically quantified by determining the concentration of the interfering compound required to displace 50% of the labeled analyte (IC50) and comparing it to the IC50 of isofenphos-oxon.

Workflow for ELISA Specificity Validation

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Isofenphos-Oxon for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a potent organophosphate and the toxic metabolite of the insecticide Isofenphos, Isofenphos-oxon demands the highest level of scrutiny and adherence to safety protocols within a research environment. Its mechanism of action as a powerful acetylcholinesterase inhibitor presents significant neurotoxic risks upon exposure.[1][2][3] This guide provides a detailed, step-by-step framework for the safe handling, decontamination, and disposal of Isofenphos-oxon, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety principles and regulatory compliance, reflecting our commitment to providing value and building trust beyond the product itself.

Hazard Profile and Chemical Characteristics of Isofenphos-Oxon

Understanding the specific hazards of Isofenphos-oxon is the foundation of its safe management. It is classified as a highly toxic compound, and exposure can occur through inhalation, ingestion, or dermal contact.[4][5] The primary toxic effect is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of the nervous system.[1][2]

PropertyDataSource(s)
Chemical Name propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate[6]
CAS Number 31120-85-1[6][7][8]
Molecular Formula C15H24NO5P[6][9]
Molecular Weight 329.33 g/mol [6][8][9]
Primary Hazard Potent Neurotoxin (Acetylcholinesterase Inhibitor)[1][3]
Known Effects Fatal if swallowed, inhaled, or in contact with skin.[5][10][5][10]
Environmental Hazard May cause long-lasting harmful effects to aquatic life.[9][5][9]
Storage Temperature Recommended -18°C to -20°C[6]

Regulatory Compliance: A Non-Negotiable Framework

The disposal of Isofenphos-oxon is governed by stringent federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11] It is imperative to manage Isofenphos-oxon as a hazardous waste from its point of generation to its final disposal—a principle known as "cradle-to-grave" responsibility.

Laboratories are classified as waste generators, and their specific obligations depend on the volume of hazardous waste produced monthly.[12] Regardless of generator status, the core requirements include:

  • Waste Identification: Properly identifying waste streams containing Isofenphos-oxon.[13]

  • Segregation: Keeping Isofenphos-oxon waste separate from non-hazardous waste.

  • Containerization & Labeling: Using appropriate, sealed containers clearly labeled as "Hazardous Waste" with a full description of the contents.[12]

  • Licensed Disposal: Transferring the waste to a licensed hazardous waste transportation, storage, and disposal facility (TSDF).[13]

Crucially, state and local regulations may be more stringent than federal laws. [11][14][15] Always consult with your institution's Environmental Health & Safety (EH&S) department to ensure full compliance.

Pre-Disposal Safety and Spill Management

Prior to handling Isofenphos-oxon for any purpose, including disposal, a thorough risk assessment must be conducted.

Required Personal Protective Equipment (PPE)

Given the high toxicity and potential for dermal absorption, a comprehensive PPE strategy is essential:

  • Hand Protection: Double-glove with nitrile gloves. The outer glove should be disposed of immediately after the procedure, and the inner glove upon leaving the work area.

  • Eye Protection: Wear chemical splash goggles with side shields.

  • Body Protection: A buttoned lab coat must be worn. For handling larger quantities or in case of a significant spill risk, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All handling of Isofenphos-oxon, especially in powdered form or when creating solutions, must be performed within a certified chemical fume hood to prevent inhalation.[5][10]

Emergency Spill Protocol

Immediate and correct response to a spill is critical to prevent exposure.

  • Evacuate & Alert: Immediately alert colleagues and evacuate the immediate area. If the spill is large or outside of a containment hood, activate the fire alarm and evacuate the laboratory.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your laboratory supervisor and institutional EH&S department immediately.

  • Decontaminate (if trained): Only personnel trained in hazardous spill response should perform cleanup.

    • Don the appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).

    • Working from the outside in, carefully collect the absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area using a 10% bleach solution or a suitable alkaline solution, allowing for a contact time of at least 30 minutes.

    • Wipe the area clean and perform a final rinse with water. All materials used for cleanup must be disposed of as hazardous waste.

Step-by-Step Disposal and Decontamination Workflow

The following workflow provides a systematic approach to the disposal of Isofenphos-oxon, from waste generation to final removal by a licensed contractor.

DisposalWorkflow cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_final Final Disposal start Isofenphos-Oxon Waste Generated (Pure compound, solutions, contaminated labware) ppe Don Full PPE (Fume Hood, Double Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type ppe->assess inactivation Chemical Inactivation (Alkaline Hydrolysis Protocol) assess->inactivation Pure Compound or Concentrated Solution decontaminate Decontaminate Labware (Triple Rinse with Alkaline Solution) assess->decontaminate Contaminated Labware (Glassware, tips, etc.) containerize_liquid Containerize & Label (Aqueous Hazardous Waste) inactivation->containerize_liquid storage Store in Satellite Accumulation Area containerize_liquid->storage containerize_solid Containerize & Label (Solid Hazardous Waste) containerize_solid->storage decontaminate->containerize_solid Dispose of rinsate and wipes as hazardous waste disposal Arrange Pickup by Licensed Hazardous Waste Contractor storage->disposal end Waste Manifest Signed (Disposal Complete) disposal->end

Caption: Disposal workflow for Isofenphos-oxon waste.

Step 1: Waste Segregation

Immediately upon generation, all waste contaminated with Isofenphos-oxon must be segregated. This includes pure chemical, stock solutions, diluted samples, contaminated pipette tips, gloves, and absorbent materials. Never mix this waste with non-hazardous or other chemical waste streams.

Step 2: Chemical Inactivation via Alkaline Hydrolysis (for pure compound and concentrated solutions)

Organophosphates like Isofenphos-oxon are susceptible to alkaline hydrolysis, which cleaves the phosphate ester bonds, degrading the compound into less toxic products.[16] This procedure should be performed by trained personnel within a chemical fume hood.

Protocol:

  • Prepare a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution in a suitable solvent (e.g., a 1:1 mixture of ethanol and water) in a chemically resistant container (e.g., a heavy-walled glass flask).

  • Slowly and carefully add the Isofenphos-oxon waste to the alkaline solution while stirring. The ratio should be overwhelmingly in favor of the hydrolysis solution (e.g., 1 part waste to 10 parts solution).

  • Loosely cap the container to prevent pressure buildup and allow it to react for at least 24 hours at room temperature, with occasional stirring.

  • After the reaction period, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid).

  • The resulting neutralized solution must still be disposed of as hazardous aqueous waste.

Step 3: Decontamination of Laboratory Equipment

All glassware, stir bars, and other equipment that have come into contact with Isofenphos-oxon must be thoroughly decontaminated.

  • Rinse the equipment three times with a decontamination solution (e.g., 1 M NaOH). Collect all rinsate for disposal as hazardous waste.

  • Wash the equipment with laboratory detergent and water.

  • Perform a final triple rinse with deionized water.

Step 4: Containerization and Final Disposal
  • Containerize: Place all Isofenphos-oxon waste (including treated solutions, collected rinsate, and contaminated solid debris) into a robust, leak-proof container with a screw-top lid that is compatible with the waste.

  • Label: Affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (e.g., "Isofenphos-oxon, Sodium Hydroxide, Ethanol, Water")

    • The accumulation start date (the date the first drop of waste entered the container)

    • The associated hazards (e.g., "Toxic," "Corrosive")

  • Store: Store the sealed container in a designated and properly signed satellite accumulation area, ensuring secondary containment is in place.[12]

  • Dispose: Contact your institution's EH&S department to schedule a pickup by a licensed hazardous waste disposal company. Do not attempt to dispose of this material through standard trash or sewer systems.[15]

References

  • Applications of Microbial Organophosphate-Degrading Enzymes to Detoxification of Organophosphorous Compounds for Medical Countermeasures against Poisoning and Environmental Remedi
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone
  • Detection and Remediation of Organophosphate Contamination. National Institute of Food and Agriculture
  • Enzymatic detoxification of organophosphorus pesticides and rel
  • Hazardous Waste Program. Department of Environmental Protection, Commonwealth of Pennsylvania
  • ISOFENPHOS-OXON | 31120-85-1. ChemicalBook
  • Isofenphos-oxon | 1X10MG | C15H24NO5P | 674756 | 31120-85-1. HPC Standards
  • Detoxification of organophosphate residues using phosphotriesterase and their evalu
  • Organophosphate Poisoning: What It Is, Symptoms & Tre
  • Isofenphos Standard - Safety D
  • Steps in Complying with Regul
  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean
  • Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov
  • Isofenphos-oxon | CAS 31120-85-1. LGC Standards
  • Isofenphos | C15H24NO4PS | CID 32872. PubChem - NIH
  • CAS No : 31120-85-1 | Chemical Name : Isofenphos-oxon.
  • Isofenphos. Wikipédia
  • SAFETY D
  • SAFETY D
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA
  • Disposal of Pesticides.
  • Safe Disposal of Pesticides. US EPA
  • DISPOSAL AND TREATMENT OPTIONS FOR THE WASTE PESTICIDES. Environment Protection Engineering

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Isofenphos-oxon

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of Isofenphos-oxon in a laboratory setting. As a potent organophosphate, stringent adherence to these protocols is paramount to ensure the safety of all personnel and the integrity of the research environment. This document is designed to be a definitive resource, offering procedural, step-by-step guidance rooted in established safety principles and regulatory standards.

Understanding the Hazard: The Critical Need for Caution

Isofenphos-oxon is the oxygen analog of the organophosphate insecticide Isofenphos.[1] Like its parent compound, Isofenphos-oxon is a potent acetylcholinesterase inhibitor, meaning it can disrupt the normal functioning of the nervous system.[2][3] Exposure can occur through inhalation, ingestion, or skin contact and may lead to a range of symptoms from headaches and dizziness to severe respiratory distress and convulsions.[2][4] The U.S. Environmental Protection Agency (EPA) has classified Isofenphos as highly toxic, and its oxon degradate is expected to have similar toxicity.[5] Therefore, all handling procedures must be approached with the highest level of caution.

The First Line of Defense: Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling Isofenphos-oxon, with explanations for the necessity of each item.

PPE ComponentSpecificationsRationale for Use
Respiratory Protection NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 filters. A full-facepiece respirator is recommended.Isofenphos-oxon can be harmful if inhaled.[6] An air-purifying respirator with the appropriate cartridges will filter out harmful vapors and particulates. A full-facepiece respirator also provides eye and face protection from splashes.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, or Viton). Double-gloving is highly recommended.Dermal contact is a primary route of exposure for organophosphates.[4][6] Chemical-resistant gloves prevent skin absorption. Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove.[8][9]
Eye and Face Protection Safety goggles and a face shield, or a full-facepiece respirator.Protects the eyes and face from splashes of the chemical, which can be readily absorbed through mucous membranes.[4][10]
Body Protection A chemical-resistant apron or a disposable, fluid-repellent coverall over a lab coat.Prevents contamination of personal clothing and skin in the event of a spill.[6][10]
Foot Protection Closed-toe shoes made of a non-absorbent material. Shoe covers may also be used.Protects the feet from spills and prevents the tracking of contaminants out of the laboratory.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure during the handling of Isofenphos-oxon.

Pre-Handling Preparations
  • Designated Area: All work with Isofenphos-oxon must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station, safety shower, and a spill kit are readily accessible and in good working order.

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for Isofenphos-oxon to be familiar with its specific hazards and emergency procedures.[4]

  • Assemble all Materials: Have all necessary equipment and reagents within the fume hood before introducing the Isofenphos-oxon.

Donning PPE: The Correct Sequence

The order in which PPE is put on is important to ensure complete protection.

PPE_Donning cluster_donning PPE Donning Sequence Body 1. Body Protection (Coverall/Apron over Lab Coat) Resp 2. Respirator Body->Resp Eye 3. Eye & Face Protection (Goggles & Face Shield) Resp->Eye Gloves 4. Gloves (Double-gloved) Eye->Gloves

Figure 1: Recommended sequence for donning Personal Protective Equipment.
Handling Isofenphos-oxon
  • Weighing and Transfer: Conduct all weighing and transfers of solid or liquid Isofenphos-oxon within the chemical fume hood. Use a disposable weighing paper or a tared container to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, add the Isofenphos-oxon to the solvent slowly to avoid splashing. Keep containers covered as much as possible.

  • Spill Management: In the event of a small spill within the fume hood, use an absorbent material from the spill kit to contain it.[11] For larger spills, evacuate the area and follow your institution's emergency procedures.

Doffing PPE: A Critical Step to Avoid Contamination

The removal of PPE must be done carefully to prevent cross-contamination.

PPE_Doffing cluster_doffing PPE Doffing Sequence Gloves_Outer 1. Outer Gloves Body 2. Body Protection (Coverall/Apron) Gloves_Outer->Body Gloves_Inner 3. Inner Gloves Body->Gloves_Inner Eye 4. Eye & Face Protection Gloves_Inner->Eye Resp 5. Respirator Eye->Resp Wash 6. Wash Hands Thoroughly Resp->Wash

Figure 2: Recommended sequence for doffing Personal Protective Equipment.

Disposal Plan: Ensuring a Safe End-of-Life for Hazardous Materials

Proper disposal of Isofenphos-oxon and all contaminated materials is a legal and ethical requirement to protect human health and the environment.

Chemical Waste
  • All solutions and unused portions of Isofenphos-oxon must be disposed of as hazardous waste.[11]

  • Collect all chemical waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and identify the contents.

  • Never dispose of Isofenphos-oxon down the drain or in the regular trash.[12]

Contaminated Materials
  • All disposable items that have come into contact with Isofenphos-oxon, including gloves, weighing papers, pipette tips, and paper towels, must be considered hazardous waste.

  • Place these items in a designated hazardous waste bag or container within the fume hood.

  • Non-disposable items such as glassware must be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., acetone) three times, collecting the rinsate as hazardous waste. Then, wash with soap and water.

Regulatory Compliance
  • All waste disposal must be in accordance with the regulations set forth by the Resource Conservation and Recovery Act (RCRA) and any applicable state and local laws.[13][14]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures.

By implementing these comprehensive safety and handling procedures, researchers can effectively mitigate the risks associated with Isofenphos-oxon and ensure a safe and compliant laboratory environment.

References

  • U.S. Environmental Protection Agency. (1999). R.E.D. Facts: Isofenphos. EPA-738-F-99-019. [Link]

  • Agilent Technologies, Inc. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). Isofenphos. PubChem. [Link]

  • SafeWork NSW. (n.d.). Health concerns around organophosphate pesticides fact sheet. [Link]

  • Medical Centric Podcast. (2023, August 21). Organophosphate Poisoning: What You Need to Know to Stay Safe! [Video]. YouTube. [Link]

  • Fire Engineering. (2001, November 1). Organophosphate Pesticide Exposures. [Link]

  • Toxicon. (1992). Neurotoxicity of acute and repeated treatments of tabun, paraoxon, diisopropyl fluorophosphate and isofenphos to the hen. PubMed. [Link]

  • Beyond Pesticides. (n.d.). Isofenphos ChemicalWatch Factsheet. [Link]

  • Cleveland Clinic. (2024, July 17). Organophosphate Poisoning: What It Is, Symptoms & Treatment. [Link]

  • Agilent Technologies, Inc. (2019, March 30). Isofenphos Standard - Safety Data Sheet. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019, October 30). NIOSH Pocket Guide to Chemical Hazards - EPN. Centers for Disease Control and Prevention. [Link]

  • AERU. (2025, October 22). Isofenphos (Ref: BAY SRA 12869). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. [Link]

  • Washington State Department of Agriculture. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! [PowerPoint presentation]. [Link]

  • Chem Service, Inc. (2014, October 1). Isofenphos - Safety Data Sheet. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). ORGANOPHOSPHORUS PESTICIDES 5600. Centers for Disease Control and Prevention. [Link]

  • U.S. Environmental Protection Agency. (2025, July 14). Regulatory and Guidance Information by Topic: Pesticides. [Link]

  • Agilent Technologies, Inc. (2019, March 30). Isofenphos-methyl Standard - Safety Data Sheet. [Link]

  • Journal of Neurology, Neurosurgery, and Psychiatry. (1988). Late onset isofenphos neurotoxicity. PubMed. [Link]

  • Emergency Medicine Journal. (2007). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. PubMed Central. [Link]

  • U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • National Pesticide Information Center. (n.d.). Disposal of Pesticides. [Link]

  • Clinician.com. (2009, February 1). NIOSH: Use proper PPE with chemo agents. [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Missouri Integrated Pest Management. (2022, July 13). Pesticide Disposal [Video]. YouTube. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isofenphos oxon
Reactant of Route 2
Isofenphos oxon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.